Technical Documentation Center

Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate
  • CAS: 885279-92-5

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate: Structure, Synthesis, and Applications

Abstract This technical guide provides an in-depth exploration of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, a heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, a heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. Its unique spirocyclic architecture, which imparts conformational rigidity and three-dimensional complexity, makes it a valuable scaffold for the synthesis of novel therapeutic agents. This document will detail the molecule's structural features, outline validated synthetic protocols, discuss key characterization techniques, and explore its diverse applications, particularly its role as a crucial building block in the development of pharmaceuticals. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of drug discovery, the quest for novel molecular architectures that can effectively modulate biological targets is perpetual. Spirocyclic compounds, characterized by two rings connected by a single common atom, have emerged as a particularly promising class of molecules. The inherent three-dimensionality and conformational rigidity of the spirocyclic core offer distinct advantages over more traditional, planar aromatic systems. This rigidity can lead to higher binding affinities and selectivities for protein targets by reducing the entropic penalty upon binding.

Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a prime example of such a valuable scaffold. It incorporates a piperidine ring and a pyrrolidine ring fused at a quaternary carbon. The presence of a Boc (tert-butoxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile intermediate in multi-step syntheses.[1][2] Its utility is particularly pronounced in the development of agents targeting the central nervous system, where the spirocyclic framework can effectively mimic the complex geometries of endogenous ligands.[1][2]

Molecular Structure and Properties

The defining feature of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is its spirocyclic core, which consists of a five-membered pyrrolidine ring and a six-membered piperidine ring sharing a single carbon atom. The tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom of the pyrrolidine ring.

Structural Visualization

The three-dimensional arrangement of the atoms is crucial for its chemical reactivity and biological activity.

G Target Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate Intermediate1 Spirocyclic intermediate with protected nitrogens Target->Intermediate1 Deprotection/Functionalization Precursor1 N-Boc-4-piperidone Intermediate1->Precursor1 Spirocyclization Precursor2 Pyrrolidine precursor Intermediate1->Precursor2 Spirocyclization

Caption: Retrosynthetic analysis of the target molecule.

Exemplary Synthetic Protocol

The following protocol is a generalized representation of a synthetic route that has been reported in the literature. [3]It is crucial to consult the original publications for specific reaction conditions and safety precautions.

Step 1: Synthesis of a precursor from N-Boc-4-piperidone

  • To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., toluene), add a source for the pyrrolidine ring nitrogen and carbon atoms.

  • The reaction is typically carried out in the presence of a catalyst and may require heating.

  • Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove impurities.

  • The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by column chromatography.

Step 2: Cyclization to form the spirocyclic core

  • The intermediate from the previous step is dissolved in a suitable solvent.

  • A reagent to induce cyclization is added. This could involve the formation of an epoxide followed by a ring-opening and closing cascade. [3]3. The reaction conditions (temperature, time) are critical for achieving a good yield.

  • After the reaction is complete, an aqueous workup is performed.

  • The crude product is purified by column chromatography to afford the desired tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the structure. The proton NMR will show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm) and a complex pattern of multiplets for the protons on the two rings. The carbon NMR will show distinct signals for the quaternary spiro-carbon and the carbonyl carbon of the Boc group.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common method for this type of molecule, and the expected [M+H]⁺ ion should be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the carbamate (around 1680-1700 cm⁻¹) and the C-N stretches.

Applications in Drug Discovery and Development

The unique structural features of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate make it a highly sought-after building block in the synthesis of a wide range of biologically active molecules. [1][2]

A Versatile Scaffold

The Boc-protected nitrogen can be deprotected under acidic conditions, and the resulting free amine can be further functionalized. The other nitrogen atom can also be a point for diversification, allowing for the creation of a library of compounds with varied substituents. This adaptability is invaluable in structure-activity relationship (SAR) studies. [2]

Therapeutic Areas of Interest
  • Neurological Disorders: The rigid spirocyclic core can mimic the conformation of neurotransmitters, making it a suitable scaffold for developing ligands for receptors and ion channels in the central nervous system. [1][2]* Cardiovascular Diseases: Derivatives of diazaspiro[4.5]decanes have been investigated for their potential in treating cardiovascular conditions. For instance, certain 1,3,8-triazaspiro[4.5]decane derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP), which plays a role in reperfusion injury following a myocardial infarction. [4]

Workflow for Utilizing the Scaffold in Drug Discovery

G cluster_0 Scaffold-Based Drug Design Scaffold Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate Deprotection Boc Deprotection Scaffold->Deprotection Functionalization Functionalization of Amines Deprotection->Functionalization Library Compound Library Synthesis Functionalization->Library Screening High-Throughput Screening Library->Screening Lead_Opt Lead Optimization (SAR) Screening->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A typical workflow for scaffold-based drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. Some general guidelines include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.

Conclusion

Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a testament to the power of structural innovation in chemical synthesis and drug discovery. Its unique three-dimensional architecture and synthetic tractability provide a robust platform for the creation of novel and potent therapeutic agents. This guide has provided a comprehensive overview of its structure, synthesis, characterization, and applications, with the aim of equipping researchers and scientists with the knowledge to effectively utilize this valuable chemical entity in their research and development endeavors. The continued exploration of this and other spirocyclic scaffolds will undoubtedly lead to the discovery of new medicines with improved efficacy and safety profiles.

References

  • J&K Scientific. 1,8-Diaza-spiro[4·5]decane-1-carboxylic acid tert-butyl ester hydrochloride.
  • Chem-Impex. 1,8-Diaza-spiro[4·5]decane-1-carboxylic acid tert-butyl ester h.
  • Gao Feng. (2015). Method for synthesis of 1,8-diazaspiro [5]decane-3-hydroxy-1-benzyl-8-carboxylic acid tert-butyl ester. SciSpace. Retrieved from

  • Sigma-Aldrich. tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 236406-39-6.
  • PubChem. tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate.
  • PubChem. Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate.
  • PubChem. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate.
  • PubChem. Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.
  • Echemi. 1,8-DIAZA-SPIRO[4.5]DECANE-1-CARBOXYLIC ACID TERT-BUTYL ESTER.
  • PubMed. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction.

Sources

Exploratory

An In-depth Technical Guide to PF-06463922 (Lorlatinib): A Third-Generation ALK/ROS1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction PF-06463922, widely known as Lorlatinib, is a potent, third-generation, ATP-competitive, and brain-penetrant inhibitor of anaplastic lymphoma k...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06463922, widely known as Lorlatinib, is a potent, third-generation, ATP-competitive, and brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1][2] Developed to address the significant clinical challenge of acquired resistance to first and second-generation ALK inhibitors, Lorlatinib exhibits a unique macrocyclic structure that provides high potency and selectivity.[2] Its ability to cross the blood-brain barrier makes it a critical therapeutic agent for treating non-small cell lung cancer (NSCLC) that has metastasized to the brain, a common site of disease progression.[3] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data for Lorlatinib, offering valuable insights for researchers and drug development professionals in oncology.

Chemical and Physical Properties

Lorlatinib's chemical structure and properties have been optimized for potency, selectivity, and central nervous system (CNS) penetration.[3]

PropertyValueSource
CAS Number 1153767-91-9N/A
Synonyms PF-06463922, Lorbrena[1]
Molecular Formula C₂₁H₁₉FN₆O₂[4]
Molecular Weight 406.41 g/mol [4]
Appearance White solid[4]
Storage Conditions Store at 0-8°C[4]

Mechanism of Action and Biological Activity

Lorlatinib functions as a highly selective inhibitor of both ALK and ROS1 kinases.[1] Its mechanism of action involves competitive binding to the ATP-binding pocket of these kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[1][3]

A key feature of Lorlatinib is its potent activity against a wide range of clinically relevant ALK resistance mutations, including the highly recalcitrant G1202R mutation, which confers resistance to second-generation ALK inhibitors.[2][3] It also effectively inhibits crizotinib-resistant ROS1 mutations.[2]

Signaling Pathway Inhibition

Lorlatinib_Mechanism_of_Action cluster_cytoplasm Cytoplasm ALK_ROS1 ALK/ROS1 Receptor (Wild-Type & Mutated) Downstream_Signaling Downstream Signaling (e.g., SHP2, Erk1/2, AKT) ALK_ROS1->Downstream_Signaling Activates Lorlatinib Lorlatinib (PF-06463922) Lorlatinib->ALK_ROS1 Proliferation_Survival Tumor Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes

Caption: Lorlatinib inhibits ALK/ROS1 phosphorylation, blocking downstream signaling pathways.

In Vitro Potency and Efficacy

Lorlatinib has demonstrated exceptional potency in various in vitro assays, effectively inhibiting both wild-type and mutated forms of ALK and ROS1 kinases.

Kinase Inhibition Constants (Ki)
TargetKi (nM)Source
ROS1<0.025[1]
Wild-type ALK<0.07[1]
ALK L1196M0.7[1]
Cellular IC₅₀ Values for ALK Phosphorylation
ALK MutantIC₅₀ (nM)Source
ALK L1196M15-43[1][3]
ALK G1269A14-80[1][3]
ALK 1151Tins38-50[3]
ALK G1202R77-113[3]

In cell-based proliferation assays, Lorlatinib potently inhibited the growth of cancer cell lines harboring ALK or ROS1 fusions. For example, in HCC78 and BaF3 CD74-ROS1 cells, Lorlatinib exhibited IC₅₀ values of 1.3 nM and 0.6 nM, respectively.[5][6] Furthermore, it demonstrated significantly greater cell growth inhibitory potency in cell lines with endogenous ALK mutations compared to crizotinib.[3]

In Vivo Antitumor Activity and CNS Penetration

Preclinical studies in animal models have consistently shown the robust antitumor efficacy of Lorlatinib. In mice bearing subcutaneous tumors expressing various ALK and ROS1 fusion proteins, including those with resistance mutations, Lorlatinib treatment led to dose-dependent tumor growth inhibition and, in many cases, tumor regression.[3][5]

A critical attribute of Lorlatinib is its ability to penetrate the blood-brain barrier.[3] In non-tumor bearing rats and dogs, it demonstrated 21% to 31% free brain drug exposure relative to free plasma concentration.[3] This property is crucial for its clinical efficacy in treating brain metastases. In intracranial xenograft models using EML4-ALK-positive tumor cells, Lorlatinib treatment resulted in superior regression of brain metastases compared to other clinically available ALK inhibitors.[2][3]

Experimental Protocols

The following provides a generalized workflow for assessing the in vitro efficacy of Lorlatinib.

Cell Proliferation Assay
  • Cell Seeding: Plate cancer cells harboring ALK or ROS1 fusions (e.g., HCC78, BaF3-CD74-ROS1) in 96-well plates at a predetermined optimal density.[5][6]

  • Compound Treatment: The following day, treat the cells with a serial dilution of Lorlatinib or a vehicle control.

  • Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.

Western Blot Analysis of Protein Phosphorylation
  • Cell Lysis: Treat cells with various concentrations of Lorlatinib for a defined period, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total ALK, ROS1, and downstream signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).

  • Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to determine the extent of phosphorylation inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis start Cancer Cell Lines (ALK/ROS1 Fusion Positive) treatment Treat with Lorlatinib (Dose-Response) start->treatment proliferation Cell Proliferation Assay (e.g., CellTiter-Glo) treatment->proliferation western_blot Western Blot Analysis (Phosphorylation) treatment->western_blot ic50 Determine IC50 proliferation->ic50 inhibition Assess Inhibition of Downstream Signaling western_blot->inhibition

Caption: A generalized workflow for in vitro evaluation of Lorlatinib's efficacy.

Safety and Handling

For research use only. Lorlatinib is a potent pharmacological agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

PF-06463922 (Lorlatinib) is a powerful and selective third-generation ALK/ROS1 inhibitor with significant antitumor activity, particularly against resistant mutations and CNS metastases. Its well-characterized mechanism of action and potent in vitro and in vivo efficacy make it an invaluable tool for oncology research and a cornerstone of targeted therapy for ALK- and ROS1-positive cancers. This guide provides a foundational understanding of Lorlatinib's properties and applications for scientists and researchers in the field of drug development.

References

  • Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. PubMed Central. [Link]

  • Zou, H. Y., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences. [Link]

Sources

Foundational

Technical Guide: Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate and Its Isomers: A Core Scaffold for Modern Drug Discovery

Abstract The spirocyclic scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to confer three-dimensional complexity, novel intellectual property, and improved physicochemical properti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spirocyclic scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to confer three-dimensional complexity, novel intellectual property, and improved physicochemical properties to drug candidates. Among these, the 1,8-diazaspiro[4.5]decane core is a versatile building block for accessing a wide range of therapeutic targets. This technical guide provides an in-depth examination of tert-butyl protected 1,8-diazaspiro[4.5]decanes, with a primary focus on the commercially significant isomer, tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate . We will explore its fundamental properties, validated synthetic routes, analytical characterization, and critical applications in pharmaceutical development, supported by authoritative references and field-proven insights.

Introduction: The Strategic Value of the Diazaspiro[4.5]decane Core

In the quest for novel chemical entities, medicinal chemists increasingly turn to complex three-dimensional structures to escape the "flatland" of traditional aromatic chemistry. Spirocycles, which feature two rings connected by a single common atom, are exemplary in this regard. The rigid, defined geometry of the spirocyclic core allows for precise projection of functional groups into three-dimensional space, enabling highly specific interactions with biological targets.

The 1,8-diazaspiro[4.5]decane framework, which incorporates a piperidine ring fused spirocyclically to a pyrrolidine ring, is a particularly valuable scaffold. The two nitrogen atoms at positions 1 and 8 offer orthogonal handles for chemical modification. The use of a tert-butoxycarbonyl (Boc) protecting group is a standard strategy to selectively functionalize one nitrogen while leaving the other available for subsequent reactions. This guide focuses on this mono-Boc protected intermediate, a key launching point for complex molecule synthesis.[1]

It is crucial to clarify a point of nomenclature. The title compound, tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate , refers to the isomer where the Boc group is attached to the nitrogen of the pyrrolidine ring. However, the more widely cited and commercially available isomer is tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 937729-06-1), where the Boc group protects the piperidine nitrogen.[2][3] Due to the prevalence of data for the latter, this guide will use it as the primary example, while acknowledging that the synthetic principles and applications are broadly applicable to both isomers.

Physicochemical and Structural Properties

The foundational data for tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate is essential for its effective use in synthesis and process development.

G start N-Boc-4-Piperidone + Protected Amino-aldehyde reductive_amination Reductive Amination (e.g., STAB) start->reductive_amination intermediate Acyclic Amino-acetal Precursor reductive_amination->intermediate cyclization Acid-Catalyzed Deprotection & Cyclization intermediate->cyclization crude_product Crude Spirocyclic Product cyclization->crude_product purification Column Chromatography crude_product->purification final_product Pure tert-butyl 1,8-diazaspiro[4.5]decane- 8-carboxylate purification->final_product G core tert-butyl 1,8-diazaspiro[4.5]decane -8-carboxylate alkylation Alkylation / Arylation core->alkylation acylation Acylation core->acylation sulfonylation Sulfonylation core->sulfonylation reductive_amination_app Reductive Amination core->reductive_amination_app cns CNS Disorders alkylation->cns oncology Oncology / Imaging alkylation->oncology cardio Cardioprotection acylation->cardio other Other Therapeutic Areas acylation->other sulfonylation->cns sulfonylation->cardio reductive_amination_app->oncology reductive_amination_app->other

Sources

Exploratory

Physical and chemical properties of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

An In-depth Technical Guide to Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate Introduction Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a heterocyclic organic compound featuring a unique spirocyclic core, wh...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

Introduction

Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a heterocyclic organic compound featuring a unique spirocyclic core, where a pyrrolidine ring and a piperidine ring share a single carbon atom. This structure is of significant interest in medicinal chemistry and drug development. The molecule incorporates a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms, rendering it a stable and versatile intermediate for the synthesis of more complex molecules.[1] Its rigid, three-dimensional framework serves as a valuable scaffold for designing novel therapeutic agents, particularly those targeting the central nervous system.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and applications for researchers and scientists in the field of drug discovery.

Molecular Structure and Identifiers

The structural foundation of this molecule is the 1,8-diazaspiro[4.5]decane system. The Boc group is attached to the nitrogen atom of the pyrrolidine ring (position 1), which strategically masks its reactivity, allowing for selective functionalization of the secondary amine on the piperidine ring (position 8) after a deprotection step.

deprotection_workflow start Boc-Protected Spirodiamine (Starting Material) reagent Strong Acid (e.g., TFA in DCM) start->reagent 1. Dissolve in Solvent product Deprotected Spirodiamine Salt (e.g., TFA Salt) reagent->product 2. Acid Treatment (e.g., 0°C to RT)

Caption: General workflow for the acid-catalyzed deprotection of the Boc group.

Exemplary Deprotection Methodology:

  • Dissolution: Dissolve Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate in a suitable anhydrous solvent, typically dichloromethane (DCM).

  • Acid Addition: Cool the solution in an ice bath (0 °C). Add an excess of trifluoroacetic acid (TFA) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected diamine, usually as its corresponding TFA salt. A subsequent basic work-up can be performed to obtain the free amine.

Causality: This reaction proceeds because the carbamate oxygen is protonated by the strong acid, leading to the elimination of a stable tert-butyl cation and carbon dioxide, liberating the free amine.

Functionalization of the Secondary Amine

Once deprotected, the free secondary amine at the 1-position and the existing amine at the 8-position can be functionalized, making the spirodiamine a versatile building block for constructing a library of compounds through reactions such as:

  • Acylation

  • Alkylation

  • Reductive amination

  • Sulfonylation

  • Urea and thiourea formation

Synthesis Overview

The synthesis of diazaspiro[4.5]decane scaffolds can be achieved through various multi-step sequences. One common approach involves using readily available starting materials like N-Boc-4-piperidone. T[3]he process involves building the second ring onto this existing framework.

synthesis_workflow start N-Boc-4-piperidone (Starting Material) step1 Dehydration Condensation start->step1 step2 Grignard Addition step1->step2 step3 Epoxidation step2->step3 step4 Intramolecular Ring-Closing step3->step4 product Target Spiro-diamine Scaffold step4->product

Caption: Simplified synthetic pathway to a diazaspiro[4.5]decane scaffold.

[3]This pathway highlights a sequence of standard organic reactions to construct the spirocyclic system, demonstrating how a complex scaffold is built from simpler, commercially available precursors.

[3]### Applications in Research and Drug Development

The unique three-dimensional and rigid nature of the 1,8-diazaspiro[4.5]decane core makes it an attractive scaffold in medicinal chemistry.

  • Versatile Building Block: It serves as a key intermediate in the synthesis of complex, biologically active molecules. T[1][2]he presence of two distinct nitrogen atoms allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR).

  • Pharmaceutical Development: This scaffold is particularly utilized in the development of novel therapeutics for neurological disorders. T[1][2]he rigid structure can help in optimizing ligand binding to receptors and enzymes in the central nervous system by reducing the entropic penalty upon binding.

  • Bioisosteric Replacement: Spirocyclic fragments are increasingly used as bioisosteres for more common rings like piperidine or even aromatic systems. This can lead to improved physicochemical properties, such as solubility and metabolic stability, while maintaining or enhancing biological activity.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

  • Hazard Identification: The GHS classification for similar compounds indicates potential hazards. For example, tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate is listed with warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. *[4] Precautions for Safe Handling:

    • Use in a well-ventilated area or under a fume hood. [5][6] * Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [5][6] * Avoid breathing dust, fumes, or vapors. [5] * Wash hands thoroughly after handling. *[5] Conditions for Safe Storage:

    • Keep the container tightly closed and sealed in a dry place. [6] * Store in a cool, well-ventilated area away from incompatible substances. R[5][6]ecommended storage temperatures are often between 2-8°C.

Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a high-value chemical intermediate whose utility is rooted in its unique spirocyclic architecture and the strategic placement of a Boc protecting group. Its well-defined physicochemical properties, predictable reactivity, and role as a versatile scaffold make it an indispensable tool for medicinal chemists. The ability to selectively functionalize its two nitrogen atoms opens the door to creating diverse molecular libraries, accelerating the discovery of novel therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

References

  • J&K Scientific. 1,8-Diaza-spiro[4·5]decane-1-carboxylic acid tert-butyl ester hydrochloride.
  • PubChem. tert-Butyl 1-oxo-2,8-diazaspiro(4.5)
  • Echemi. 1,8-DIAZA-SPIRO[4.5]DECANE-1-CARBOXYLIC ACID TERT-BUTYL ESTER.
  • Chem-Impex. 1,8-Diaza-spiro[4·5]decane-1-carboxylic acid tert-butyl ester h.
  • AK Scientific, Inc. Tert-butyl 2-oxa-8-azaspiro[4.
  • Sigma-Aldrich. tert-butyl 2,8-diazaspiro[4.
  • Kishida Chemical Co., Ltd.
  • CP Lab Safety. tert-Butyl 2-oxo-1, 8-diazaspiro[4.
  • Gao Feng. Method for synthesis of 1,8-diazaspiro d[1][5]ecane-3-hydroxy-1-benzyl-8-carboxylic acid tert-butyl ester. (2015). SciSpace.

  • PubChem. tert-Butyl 2,7-diazaspiro(4.5)
  • BLDpharm. 1153767-91-9|tert-Butyl 1,8-diazaspiro[4.
  • PubChem. tert-Butyl 3-oxo-2,8-diazaspiro[4.

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, a key buil...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights into the structural elucidation of this versatile spirocyclic diamine. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this compound. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed, step-by-step methodologies.

Introduction: The Significance of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a heterocyclic compound featuring a spirocyclic system composed of a pyrrolidine and a piperidine ring. The presence of a Boc-protecting group on one of the nitrogen atoms allows for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.[1][2] Its unique three-dimensional structure is of particular interest in the design of novel drug candidates.

Accurate structural confirmation and purity assessment are paramount in drug discovery and development. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule. This guide will focus on the key spectroscopic methods used to characterize tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, providing researchers with the necessary tools to confidently identify and utilize this compound in their work.

Molecular Structure and Isomerism

It is crucial to distinguish the target molecule, tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, from its isomers where the Boc group is attached to the other nitrogen atom (tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate). The positioning of the Boc group significantly influences the chemical environment of the protons and carbons, leading to distinct spectroscopic signatures.

Spectroscopic Analysis: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous characterization of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

2.1.1. ¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, we expect to see distinct signals for the protons of the Boc group, the pyrrolidine ring, and the piperidine ring.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~1.45s9HC(CH₃)₃The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in a region free from other signals.[3]
~3.2-3.5m4HN-CH₂ (Pyrrolidine)The methylene protons on the Boc-protected pyrrolidine ring are expected to be deshielded by the adjacent nitrogen and the carbonyl group.
~2.8-3.1m4HN-CH₂ (Piperidine)The methylene protons on the piperidine ring adjacent to the nitrogen will be deshielded. In the hydrochloride salt, these protons would be further deshielded due to protonation of the nitrogen.
~1.7-2.0m4HC-CH₂-C (Pyrrolidine)The methylene protons of the pyrrolidine ring not directly attached to the nitrogen.
~1.5-1.8m4HC-CH₂-C (Piperidine)The methylene protons of the piperidine ring not directly attached to the nitrogen.

2.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ) ppmAssignmentRationale
~155C=O (Carbamate)The carbonyl carbon of the Boc group is highly deshielded.
~80C(CH₃)₃The quaternary carbon of the tert-butyl group.
~60Spirocyclic CarbonThe spirocyclic quaternary carbon, attached to two nitrogen atoms, will be in a unique chemical environment.
~45-55N-CH₂ (Pyrrolidine & Piperidine)The carbons directly bonded to nitrogen atoms.
~28C(CH₃)₃The methyl carbons of the tert-butyl group.
~20-40C-CH₂-C (Pyrrolidine & Piperidine)The remaining methylene carbons of the heterocyclic rings.

Diagram: Molecular Structure of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

Caption: Molecular structure of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300-3500Medium, BroadN-H StretchPresent in the free base form due to the secondary amine in the piperidine ring. This peak would be broadened or shifted in the hydrochloride salt.
~2850-2960StrongC-H Stretch (Aliphatic)Characteristic of the C-H bonds in the pyrrolidine, piperidine, and tert-butyl groups.
~1680-1700StrongC=O Stretch (Carbamate)The strong absorption of the carbonyl group in the Boc protecting group is a key diagnostic peak.
~1160-1250StrongC-N StretchStretching vibrations of the carbon-nitrogen bonds in the heterocyclic rings.
~1365 & ~1390MediumC-H Bend (tert-butyl)Characteristic bending vibrations for the gem-dimethyl groups of the tert-butyl moiety.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and insights into its structure through fragmentation patterns.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): For the free base (C₁₃H₂₄N₂O₂), the expected molecular weight is approximately 240.18 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision.

  • Protonated Molecule ([M+H]⁺): In techniques like electrospray ionization (ESI), the protonated molecule is often observed at m/z corresponding to the molecular weight plus the mass of a proton (~241.19).

  • Key Fragmentation Patterns: A characteristic fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or isobutylene, resulting in a significant fragment.

    • Loss of tert-butyl cation (-57 Da): [M - C₄H₉]⁺

    • Loss of isobutylene (-56 Da): [M - C₄H₈]⁺

    • Loss of the entire Boc group (-100 Da): [M - C₅H₉O₂]⁺

Diagram: Key Mass Spectrometry Fragmentation Pathway

G M [M]⁺˙ m/z 240 M_minus_57 [M - 57]⁺ Loss of C₄H₉ M->M_minus_57 - C₄H₉ M_minus_100 [M - 100]⁺ Loss of Boc group M->M_minus_100 - C₅H₉O₂

Caption: Predicted fragmentation of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate.

Experimental Protocols: A Practical Guide

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate (or its hydrochloride salt) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • Acquire a sufficient number of scans, which will be significantly more than for ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Diagram: NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum (¹H or ¹³C) lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base calibrate Calibrate Chemical Shift phase_base->calibrate analyze Analyze and Interpret calibrate->analyze

Caption: General workflow for an NMR experiment.

FT-IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.

  • Data Acquisition:

    • Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.

    • Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

    • If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the m/z of the molecular ion and compare it to the calculated molecular weight.

    • Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the Boc group.

Conclusion

The spectroscopic characterization of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate through NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation. The characteristic signals in each spectrum, from the singlet of the tert-butyl protons in ¹H NMR to the strong carbonyl stretch in the IR, and the predictable fragmentation in MS, collectively form a unique fingerprint for this important synthetic intermediate. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and utilize this compound in their synthetic endeavors, ultimately accelerating the drug discovery and development process.

References

  • J&K Scientific. 1,8-Diaza-spiro[4·5]decane-1-carboxylic acid tert-butyl ester hydrochloride. [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • PubChem. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. [Link]

  • Chem-Impex. 1,8-Diaza-spiro[4·5]decane-1-carboxylic acid tert-butyl ester h. [Link]

  • Royal Society of Chemistry. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

Sources

Exploratory

1H NMR and 13C NMR spectrum of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate Authored by: A Senior Application Scientist Foreword: The Imperative of Structural Elucidation in Modern Dr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

Authored by: A Senior Application Scientist

Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigations are built. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool in this endeavor, providing atomic-level insights into molecular architecture.[1][2] Its ability to detail the connectivity and spatial arrangement of atoms makes it a cornerstone technique for confirming the identity, purity, and conformation of novel chemical entities.[3][4]

This guide focuses on Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. Spirocycles, characterized by two rings sharing a single common atom, are increasingly incorporated into drug candidates to explore three-dimensional chemical space, enhance metabolic stability, and improve physicochemical properties. Understanding the precise spectral signature of this spirocyclic diamine is critical for researchers synthesizing or utilizing its derivatives.

Herein, we provide a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. This document moves beyond a simple recitation of data, offering a rationale for the observed spectral patterns grounded in fundamental principles of chemical structure and magnetic resonance. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals who rely on NMR for rigorous molecular characterization.

Molecular Structure and Symmetry Considerations

To interpret the NMR spectra of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, we must first dissect its molecular structure and identify all chemically non-equivalent nuclei. The molecule consists of a piperidine ring fused to a pyrrolidine ring at a quaternary spiro carbon. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.

The key structural features influencing the NMR spectrum are:

  • The Spirocyclic Center (C5): This quaternary carbon creates a rigid, three-dimensional structure, influencing the magnetic environments of adjacent protons.

  • The Boc Protecting Group: The bulky tert-butyl group gives rise to a very distinct, strong signal in both ¹H and ¹³C NMR. The carbamate carbonyl and the quaternary carbon of the t-butyl group also have characteristic chemical shifts.

  • Two Heterocyclic Rings: The piperidine and pyrrolidine rings each have methylene (CH₂) groups in different chemical environments due to their proximity to nitrogen atoms and the spiro center.

  • Secondary Amine (NH): The pyrrolidine ring contains a secondary amine, whose proton signal is often broad and can exchange with deuterated solvents.

Below is the numbered structure for clear assignment in the subsequent spectral analysis.

Caption: Numbered structure of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment, relative number, and connectivity of protons in the molecule.[5]

Predicted Chemical Shifts and Integration

The chemical shift (δ) indicates the electronic environment of a proton.[6][7] Protons near electronegative atoms (like nitrogen and oxygen) are "deshielded" and appear at a higher chemical shift (downfield).

  • tert-Butyl Protons (9H): The nine equivalent protons of the tert-butyl group are shielded and not adjacent to any electronegative atoms. They will appear as a prominent, sharp singlet. This signal is an excellent diagnostic tool for the presence of a Boc group.[8]

  • Piperidine Ring Protons (C2, C3, C10 - 6H): The protons on the carbons adjacent to the Boc-protected nitrogen (C2, C10) are deshielded by the nitrogen atom and the carbamate group. The protons on C3 are more typical alkane-like protons.

  • Pyrrolidine Ring Protons (C6, C7, C9 - 6H): The protons on carbons adjacent to the secondary amine (C7, C9) will be shifted downfield.

  • Amine Proton (NH - 1H): The chemical shift of the secondary amine proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.[5]

Multiplicity and Coupling Constants

Spin-spin coupling, which arises from the interaction of neighboring non-equivalent protons, splits signals into multiplets according to the n+1 rule.[9]

  • tert-Butyl Protons: With no adjacent protons, this signal is a singlet .

  • Methylene Protons (CH₂): The protons on the piperidine and pyrrolidine rings will couple with protons on adjacent carbons, resulting in complex multiplets (e.g., triplets, doublets of doublets). Due to the rigid spirocyclic system, protons on the same carbon (geminal protons) may be non-equivalent and couple to each other.

Data Summary: Predicted ¹H NMR
ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
t-Butyl (Boc)~1.45Singlet9HShielded aliphatic protons, no adjacent H.[8]
C3-H₂~1.60 - 1.80Multiplet2HAliphatic protons on the piperidine ring.
C6-H₂, C7-H₂, C9-H₂, C10-H₂~2.80 - 3.60Multiplets8HProtons alpha to nitrogen atoms are deshielded.
C2-H₂~3.20 - 3.70Multiplet2HProtons alpha to Boc-protected nitrogen, deshielded.
N8-H~1.5 - 3.0 (variable)Broad Singlet1HExchangeable proton, chemical shift is solvent-dependent.[5]

Note: These are typical values and can vary based on the solvent and spectrometer frequency.[10]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a signal for each chemically unique carbon atom. The chemical shift range is much wider than in ¹H NMR, allowing for excellent resolution.[11]

Predicted Chemical Shifts

The chemical shifts of carbons are highly sensitive to their hybridization and the electronegativity of attached atoms.[11][12]

  • Carbonyl Carbon (Boc): The sp²-hybridized carbonyl carbon of the carbamate is significantly deshielded and appears far downfield.

  • Quaternary Carbons: The spectrum will feature three quaternary carbons: the spiro carbon (C5), the tert-butyl quaternary carbon, and the carbonyl carbon. The spiro carbon's shift is characteristic of its unique environment.

  • tert-Butyl Carbons: The quaternary carbon is deshielded by the attached oxygen, while the three equivalent methyl carbons appear in the aliphatic region.

  • Ring Carbons (CH₂): Carbons bonded to nitrogen (C2, C7, C9, C10) will be deshielded and appear in the 40-60 ppm range. The remaining carbons (C3, C6) will be found further upfield.

Data Summary: Predicted ¹³C NMR
CarbonPredicted δ (ppm)Rationale
t-Butyl (CH₃)₃~28.5Shielded sp³ carbons.
C3, C6~30 - 40Aliphatic sp³ carbons in the rings.
C2, C7, C9, C10~45 - 55sp³ carbons adjacent to nitrogen are deshielded.[11]
Spiro Carbon (C5)~60 - 70Quaternary sp³ carbon at the ring junction.
t-Butyl (C(CH₃)₃)~79.5Quaternary sp³ carbon deshielded by oxygen.
Carbonyl (C=O)~155.0sp² carbonyl carbon, highly deshielded.[11]

Note: DEPT-90 and DEPT-135 experiments can be used to definitively assign the CH, CH₂, and CH₃ carbons.[13]

Experimental Protocol: Acquiring High-Quality NMR Data

Adherence to a rigorous experimental protocol is essential for obtaining high-resolution, artifact-free NMR spectra. This self-validating system ensures reproducibility and data integrity.

Sample Preparation Workflow

The quality of the final spectrum is highly dependent on proper sample preparation.[14]

Caption: Standard workflow for NMR sample preparation.

Step-by-Step Protocol
  • Weighing: Accurately weigh the required amount of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. For a standard high-field spectrometer, 5-10 mg is sufficient for ¹H NMR, while 20-50 mg is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[15][16]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the sample.[14] If desired, add a small amount of an internal standard like tetramethylsilane (TMS) for precise chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. The solution must be homogeneous and free of any solid particles.[15]

  • Filtration (if needed): If any solid impurities are present, filter the solution directly into a clean NMR tube using a Pasteur pipette plugged with a small piece of cotton or glass wool.[17]

  • Final Check: Ensure the sample height in the NMR tube is appropriate (typically 4-5 cm).[15] Wipe the outside of the tube clean before inserting it into the spectrometer.

Data Acquisition
  • Instrument Setup: Place the sample in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.[14]

  • Acquisition: Load a standard acquisition parameter set for ¹H or ¹³C NMR. Key parameters include the spectral width, number of scans, and relaxation delay.

  • Processing: After data acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the familiar frequency-domain NMR spectrum. Phase and baseline corrections are applied to produce the final, interpretable spectrum.

Conclusion

The ¹H and ¹³C NMR spectra of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate provide a definitive fingerprint for its molecular structure. The key diagnostic signals include the intense singlet for the tert-butyl group in the ¹H spectrum, the downfield carbonyl signal in the ¹³C spectrum, and the unique chemical shift of the spiro carbon. A thorough understanding of these spectral features, as detailed in this guide, empowers researchers to confidently verify the synthesis of this valuable scaffold and its analogues, ensuring the integrity of their chemical matter for progression in drug discovery programs. NMR remains a fundamentally powerful technique, and its correct application and interpretation are essential skills for any scientist in the field.[18]

References

  • Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • ACS Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
  • Labome. (2014). NMR Spectroscopy in Drug Discovery and Development.
  • researchmap. (n.d.).
  • Unknown Source. (n.d.).
  • UCL. (n.d.). Sample Preparation.
  • alwsci. (2025). How To Prepare And Run An NMR Sample.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Unknown Source. (n.d.). 1H NMR Spectroscopy.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
  • Unknown Source. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Emery Pharma. (2018).
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry LibreTexts. (2023).
  • ACD/Labs. (2008). t-Butyl group towers over other 1H resonances.

Sources

Foundational

A Technical Guide to the Core Characteristics of Spirocyclic Diamines

Introduction: Beyond "Flatland" in Modern Drug Discovery For decades, medicinal chemistry was dominated by planar, aromatic scaffolds. While effective, this "flatland" approach often leads to challenges in achieving targ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond "Flatland" in Modern Drug Discovery

For decades, medicinal chemistry was dominated by planar, aromatic scaffolds. While effective, this "flatland" approach often leads to challenges in achieving target selectivity and favorable physicochemical properties. The increasing demand for novel chemical matter with improved drug-like profiles has catalyzed a shift towards three-dimensional (3D) structures.[1][2] Among these, spirocyclic diamines have emerged as a privileged class of scaffolds, offering a unique combination of structural rigidity, synthetic tractability, and profound influence over molecular properties.[3][4]

Spirocycles are bicyclic systems where two rings are connected by a single, shared quaternary carbon atom, known as the spiro atom.[1][2] When these rings each contain a nitrogen atom, the resulting spirocyclic diamine scaffold provides a conformationally restricted framework that can project functional groups into precise vectors in 3D space.[2] This guide provides an in-depth analysis of the core characteristics of these scaffolds, explaining how their unique structure translates into tangible benefits for drug discovery, including enhanced potency, selectivity, and pharmacokinetic (PK) profiles.[1][5][6] We will explore their structural underpinnings, resulting physicochemical properties, and provide practical insights into their application.

The Architectural Advantage: Core Structural Characteristics

The defining features of spirocyclic diamines are not merely topological curiosities; they are the direct cause of their advantageous properties in a biological context. The spirocyclic core imparts a rigidified framework, which is a significant departure from the conformational flexibility of traditional acyclic or monocyclic amines like piperazine.[1][7]

Conformational Rigidity

The fusion of two rings through a single spiroatom severely restricts the conformational freedom of the entire molecule.[1][8] Unlike a flexible chain that must adopt a specific conformation to bind to a target—a process that incurs an entropic penalty—a rigid scaffold is already "pre-organized" in a well-defined shape.[9]

  • Causality: This pre-organization minimizes the entropic cost of binding to a protein target. A lower entropic penalty often translates directly to a more favorable Gibbs free energy of binding (ΔG), resulting in higher affinity and potency.[9] For example, introducing a spirocyclic constraint to a known ligand has been shown to improve potency by locking in the bioactive conformation.[9]

Inherent Three-Dimensionality (3D)

The tetrahedral nature of the sp3-hybridized spiroatom forces the two rings into orthogonal planes. This architecture ensures that substituents appended to the diamine scaffold are projected in distinct and well-defined vectors, enabling a comprehensive exploration of the three-dimensional space within a target's binding pocket.[2][3] This is a crucial advantage over flat aromatic systems, which primarily allow for peripheral, planar exploration.[2]

  • Expert Insight: This defined 3D geometry is invaluable for structure-based drug design (SBDD). It allows medicinal chemists to achieve specific interactions with amino acid residues in a binding site that would be inaccessible with a planar molecule, leading to enhanced selectivity and novel intellectual property.[2]

The relationship between these structural features and their downstream benefits is a cornerstone of modern medicinal chemistry.

G cluster_0 Core Structural Characteristics cluster_1 Physicochemical & Pharmacokinetic Profile cluster_2 Drug Discovery Advantages A Spirocyclic Core (sp3 Spiroatom) B Conformational Rigidity A->B C Defined 3D Geometry A->C D Modulated pKa & logP B->D influences E Improved Metabolic Stability B->E influences F Enhanced Aqueous Solubility B->F influences G Higher Binding Affinity (Lower Entropic Penalty) B->G pre-organizes pharmacophore C->D influences C->E influences C->F influences H Improved Target Selectivity (Reduced Off-Target Effects) C->H enables precise vector positioning J Novel Chemical Space (IP) C->J escapes 'flatland' I Favorable ADME Properties D->I contributes to E->I contributes to F->I contributes to K SUCCESSFUL DRUG CANDIDATE G->K H->K I->K J->K

Caption: Logical flow from core structure to drug discovery advantages.

Physicochemical Properties: Fine-Tuning for In Vivo Success

The rigid, 3D structure of spirocyclic diamines directly influences their fundamental physicochemical properties, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa)

The basicity of the nitrogen atoms is a crucial parameter, affecting solubility at physiological pH, target engagement (especially for ionic interactions), and potential off-target liabilities like hERG channel binding.[6] The pKa values of spirocyclic diamines are highly dependent on the ring size and substitution pattern. Generally, the rigid framework can alter the hybridization and accessibility of the nitrogen lone pairs compared to more flexible systems.

Lipophilicity (logP) and Aqueous Solubility

A persistent challenge in drug discovery is balancing lipophilicity (required for membrane permeability) with aqueous solubility (required for formulation and distribution). Increasing the fraction of sp3-hybridized carbons (Fsp3) by moving from flat aromatic scaffolds to saturated spirocycles generally leads to improved solubility and better overall physicochemical profiles.[1][4] Spirocyclic diamines often exhibit lower logP and higher solubility compared to their non-spirocyclic counterparts of similar molecular weight.[1] For instance, replacing a morpholine ring with an azaspirocycle has been shown to lower logD values, a key factor in improving the ADME profile of MCHr1 antagonists.[4]

Scaffold ExampleCommon ApplicationTypical pKa (approx.)Typical AlogP (approx.)Key Advantage
Piperazine CNS drugs, Kinase inhibitorspKa1: ~5.7, pKa2: ~9.8-1.3Well-established, flexible
2,6-Diazaspiro[3.3]heptane Piperazine bioisostere[10][11]pKa1: ~7.5, pKa2: ~10.5-1.1Rigid, improved 3D vectors, novel IP[12]
2,7-Diazaspiro[3.5]nonane Scaffold for GPCR ligandspKa1: ~8.5, pKa2: ~11.0-0.5Larger scaffold, different exit vectors
1,7-Diazaspiro[4.4]nonane Fragment for library synthesispKa1: ~9.0, pKa2: ~11.5-0.2Chiral center, complex 3D shape

Note: pKa and AlogP values are estimations and can vary significantly with substitution. Data is synthesized from general chemical knowledge and trends discussed in sources.[13][14][15]

Metabolic Stability

The sterically hindered nature of the spirocyclic core can protect adjacent functional groups from metabolic enzymes, particularly Cytochrome P450s (CYPs).[1] Replacing a metabolically vulnerable moiety with a robust spirocycle is a common and effective strategy to improve a compound's half-life and reduce the formation of reactive metabolites.[1][6]

Case Study: 2,6-Diazaspiro[3.3]heptane as a Superior Piperazine Bioisostere

The utility of spirocyclic diamines is powerfully illustrated by the use of 2,6-diazaspiro[3.3]heptane as a bioisosteric replacement for piperazine. While piperazine is a ubiquitous scaffold in approved drugs, its conformational flexibility can be a liability.[7][16]

In the optimization of PARP inhibitors, replacing the piperazine ring of the approved drug Olaparib with a 2,6-diazaspiro[3.3]heptane moiety led to a remarkable improvement in selectivity for PARP-1 and reduced off-target cytotoxicity.[1][12] The rigid spirocycle likely orients the side chains in a manner that optimizes interactions with PARP-1 while preventing detrimental interactions with other PARP isoforms.[7] This exemplifies how a strategic switch to a spirocyclic scaffold can refine a drug's biological profile, leading to a potentially safer and more effective therapeutic.

Experimental Protocol: Synthesis of Mono-Boc-2,6-diazaspiro[3.3]heptane Oxalate

Trustworthy application of these scaffolds requires robust and scalable synthetic access. The following protocol outlines a validated synthesis of a key building block, adapted from established literature procedures.[11]

G A Tribromopentaerythritol (Commercial) B 2-Oxa-6-azaspiro[3.3]heptane intermediate A->B Cyclization C N-Benzyl Azetidine intermediate B->C Oxetane Opening & Cyclization D N-Boc Azetidine intermediate C->D 1. Hydrogenolysis (debenzylation) 2. Boc Protection E Mono-Boc-2,6-diazaspiro[3.3]heptane Oxalate Salt (Final Product) D->E 1. Tosyl Amide Cleavage 2. Oxalic Acid Salt Formation

Sources

Exploratory

The Diazaspiro[4.5]decane Scaffold: A Technical Guide to Accelerating Drug Discovery

Introduction: Embracing the Third Dimension in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel chemical matter that can effectively and selectively engage with complex biological targe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter that can effectively and selectively engage with complex biological targets is a paramount objective. For decades, medicinal chemistry has been dominated by flat, aromatic, sp²-hybridized structures. While successful, this chemical space is heavily explored, often leading to challenges in achieving target selectivity and favorable physicochemical properties. The strategic introduction of three-dimensional (3D) character into drug candidates offers a compelling solution, enabling more precise and intricate interactions within the binding sites of proteins.

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have emerged as powerful tools for imparting this desirable 3D geometry. Among these, the diazaspiro[4.5]decane core—a bicyclic system featuring a shared quaternary carbon between a five-membered and a six-membered ring, each containing at least one nitrogen atom—has garnered significant attention. This guide provides an in-depth exploration of the diazaspiro[4.5]decane scaffold, from its fundamental properties and synthesis to its successful application in the development of next-generation therapeutics.

The Diazaspiro[4.5]decane Core: A Privileged Architecture

The diazaspiro[4.5]decane framework is not a single entity but a family of isomers (e.g., 1,8-, 2,8-, 1,3-), each offering a unique spatial arrangement of nitrogen atoms and substituent vectors. This structural diversity is a key asset, but the overarching advantages of the scaffold are rooted in its fundamental architecture.

  • Inherent Three-Dimensionality: The spirocyclic fusion point forces the two rings into perpendicular orientations. This rigid, non-planar structure allows for the precise projection of functional groups into three-dimensional space, facilitating optimal engagement with complex protein binding pockets and potentially increasing potency and selectivity.[1]

  • Improved Physicochemical Properties: The introduction of sp³-rich centers disrupts planarity, which can mitigate the excessive lipophilicity often associated with flat aromatic compounds. This frequently leads to improved aqueous solubility, enhanced metabolic stability, and better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1]

  • Access to Novel Chemical Space: By moving away from traditional, "flat" molecular designs, the diazaspiro[4.5]decane scaffold provides access to unexplored areas of chemical space. This opens up new possibilities for patentable intellectual property and for identifying hits against targets that have proven challenging for conventional compound libraries.[1]

  • Vectorial Diversity: The nitrogen atoms within the scaffold serve as versatile handles for chemical modification. They can be functionalized to act as hydrogen bond donors or acceptors, or to attach a wide array of side chains, allowing for systematic exploration of structure-activity relationships (SAR).

Synthetic Strategies: Building the Core

The efficient construction of the diazaspiro[4.5]decane core is critical for its widespread adoption in drug discovery programs. Several robust synthetic strategies have been developed, each with its own merits regarding efficiency, scalability, and control over stereochemistry.

Strategy 1: Multi-step Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-diones (Spirohydantoins)

This approach exemplifies a classical, yet effective, multi-step sequence to build a specific class of diazaspiro[4.5]decanes, the spirohydantoins, which are of significant pharmacological interest.[2] The synthesis begins with a commercially available piperidine derivative and proceeds through the formation of an α-aminonitrile, followed by cyclization.

  • Step 1: Synthesis of 1-Methylamino-4-phenylcyclohexanecarbonitrile.

    • To a solution of 4-phenylcyclohexanone in methanol, add a solution of methylamine.

    • Stir the mixture at room temperature for 1 hour.

    • Add a solution of potassium cyanide in water and continue stirring for 24 hours.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the α-aminonitrile intermediate.

  • Step 2: Formation of 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea.

    • Dissolve the aminonitrile intermediate from Step 1 in acetic acid.

    • Add an aqueous solution of potassium cyanate.

    • Stir the mixture at 35°C for 1 hour.

    • Pour the reaction mixture into water and extract with chloroform.

    • Wash the combined organic layers with water and brine, dry, and concentrate to yield the urea intermediate, which can be used without further purification.[3]

  • Step 3: Cyclization to form the Spirohydantoin.

    • Dissolve the urea intermediate from Step 2 in dry dimethylformamide (DMF) and cool in an ice bath.

    • Add sodium hydride (60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 45°C under an inert atmosphere (e.g., Argon) for 4 days.

    • Treat the mixture with 10% hydrochloric acid and continue stirring for 24 hours at 45°C.

    • Pour the mixture into an ice-water mixture and extract with chloroform.

    • The combined organic extracts are washed, dried, and concentrated. The crude product can be purified by crystallization to yield the final 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[3]

  • The initial reaction is a Strecker synthesis, a classic method for forming α-aminonitriles from a ketone, an amine, and a cyanide source.

  • The reaction with potassium cyanate converts the secondary amine into a urea derivative, which is the direct precursor for the hydantoin ring.

  • The final cyclization is an intramolecular nucleophilic attack of the urea nitrogen onto the nitrile carbon, facilitated by the strong base (NaH). The subsequent acid hydrolysis converts the resulting imine into the desired carbonyl group of the hydantoin ring.

G cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Urea Formation cluster_2 Step 3: Cyclization & Hydrolysis A 4-Phenylcyclohexanone + Methylamine + KCN B 1-Methylamino-4-phenyl- cyclohexanecarbonitrile A->B C Aminonitrile Intermediate + Potassium Cyanate D Urea Intermediate C->D E Urea Intermediate + NaH, then HCl F 1-Methyl-8-phenyl-1,3-diazaspiro [4.5]decane-2,4-dione E->F

Workflow for Spirohydantoin Synthesis.
Strategy 2: Palladium-Catalyzed Domino Reaction

Modern synthetic organic chemistry often seeks to maximize complexity in a single step. Palladium-catalyzed domino reactions are a powerful example, enabling the formation of multiple carbon-carbon bonds in one pot. This approach has been applied to the synthesis of diazaspiro[4.5]decanes, offering a rapid entry to the core structure.[4][5]

This one-step process involves the reaction of unactivated yne-en-ynes with aryl halides in the presence of a palladium catalyst (e.g., Pd(OAc)₂ with PPh₃).[4][6] The reaction proceeds through a domino sequence involving highly regioselective carbon-carbon coupling and a final spirocyclization step, forming three new C-C bonds in the process.[4][6]

  • Rationale: This method is highly convergent and atom-economical. It leverages the power of transition metal catalysis to orchestrate a complex transformation from relatively simple starting materials. The choice of palladium and its associated ligands is crucial for controlling the regioselectivity and efficiency of the catalytic cycle. While highly elegant, the optimization of such reactions can be complex, and the substrate scope may be more limited than in multi-step approaches.

G Start Yne-en-yne + Aryl Halide Process Pd(OAc)₂-PPh₃ Catalyst Domino Reaction Start->Process End Diazaspiro[4.5]decane (with exocyclic double bond) Process->End

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals Abstract The 1,8-diazaspiro[4.5]decane framework represents a class of spirocyclic diamines that has garnered significant attention in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-diazaspiro[4.5]decane framework represents a class of spirocyclic diamines that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics, particularly in the realm of neurological disorders. This technical guide delves into the history, synthesis, and core principles underlying the utility of a key derivative, tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. We will explore the evolution of its synthetic routes, from foundational methods to more streamlined, scalable processes, providing detailed experimental protocols and a rationale for methodological choices. This document serves as a comprehensive resource for researchers aiming to leverage this valuable building block in drug discovery and development.

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Design

In the quest for novel chemical entities with enhanced therapeutic profiles, medicinal chemists increasingly turn to scaffolds that offer greater three-dimensionality. Spirocycles, characterized by two rings sharing a single atom, provide a rigidified conformation that can lead to improved binding affinity and selectivity for biological targets. The 1,8-diazaspiro[4.5]decane core, featuring a fused piperidine and pyrrolidine ring system, is a prime example of such a privileged scaffold.

The introduction of a tert-butyloxycarbonyl (Boc) protecting group at one of the nitrogen atoms, yielding tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, is a critical strategic maneuver. This mono-protection allows for selective functionalization of the second nitrogen atom, making it an exceptionally versatile intermediate for the synthesis of complex molecules and compound libraries. Its application as a key intermediate is widespread in the synthesis of various pharmaceuticals, underscoring its importance in modern drug discovery.[1][2]

Historical Perspective and the Rise to Prominence

While pinpointing a single "discovery" paper for tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is challenging, its emergence is intrinsically linked to the broader exploration of spirocyclic diamines in medicinal chemistry. Early synthetic efforts towards related spiro-systems can be traced back to investigations into compounds with potential biological activity. However, the specific mono-Boc protected 1,8-diazaspiro[4.5]decane derivative gained prominence as the demand for sophisticated, selectively-functionalized building blocks grew within the pharmaceutical industry.

A significant milestone in the accessibility of this scaffold is exemplified by synthetic methods detailed in patents, such as the one described in CN102070633B.[3] This patent outlines a scalable approach, highlighting the industrial relevance and the increasing demand for this particular intermediate. The evolution of its synthesis reflects a broader trend in organic chemistry: the development of efficient, high-yield reactions that transform simple starting materials into complex, high-value molecules.

Synthetic Strategies and Methodologies

The synthesis of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hinges on the construction of the core 1,8-diazaspiro[4.5]decane ring system, followed by selective protection. A prevalent and effective strategy involves a Michael addition followed by a reductive cyclization.

Core Synthesis via Michael Addition and Reductive Cyclization

A robust and scalable method for the synthesis of the 1,8-diazaspiro[4.5]decane core is outlined in Chinese patent CN102070633B.[3] This approach utilizes readily available starting materials and proceeds through a logical sequence of reactions that are amenable to large-scale production.

Conceptual Workflow:

G A N-Protected-4-piperidone B N-Protected-4-nitropiperidine A->B Oximation, then Oxidation C Michael Adduct B->C Michael Addition (e.g., with acrolein) D Protected 1,8-Diazaspiro[4.5]decane C->D Reductive Cyclization (e.g., H2, Raney Ni) E Final Product D->E Deprotection & Selective Boc-protection G A Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate B Functionalization of secondary amine (e.g., acylation, alkylation, arylation) A->B C Diverse Library of Spirocyclic Compounds B->C D Deprotection of Boc group C->D E Further functionalization or final compounds D->E

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

An Application Guide to the Synthesis of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate The 1,8-diazaspiro[4.5]decane framework represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional st...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

The 1,8-diazaspiro[4.5]decane framework represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, enabling novel interactions with biological targets that are often inaccessible to traditional flat, aromatic systems.[1] This spirocyclic core is a key component in a variety of biologically active agents, from inhibitors of l-cystine crystallization for treating cystinuria to ligands for central nervous system receptors.[2][3][4]

The selective introduction of a tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthetic manipulation of this diamine. The Boc group masks one of the nucleophilic nitrogen atoms, allowing for regioselective functionalization of the other.[5] This control is paramount for building complex molecular architectures and developing targeted therapeutics.

This application note provides a detailed, two-part protocol for the synthesis of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. The guide is designed for researchers and scientists in drug development, offering not just a step-by-step procedure but also the underlying chemical principles and expert insights behind each choice, ensuring a reproducible and scalable synthesis.

Strategic Overview: A Two-Stage Approach to the Target Molecule

The synthesis is strategically divided into two primary stages: first, the construction of the core 1,8-diazaspiro[4.5]decane scaffold, and second, the selective mono-protection of this symmetrical diamine. This approach is designed for robustness and scalability, starting from readily available commercial precursors.

Figure 1: Overall synthetic workflow from 1-benzyl-4-piperidone to the final mono-Boc protected product.

Part 1: Synthesis of the 1,8-Diazaspiro[4.5]decane Scaffold

This protocol adapts the classical Bucherer-Bergs reaction followed by hydrolysis and reduction to construct the core diamine structure.

Materials & Equipment
Reagent/MaterialCAS No.Recommended Purity
1-Benzyl-4-piperidone3219-56-3>97%
Potassium Cyanide (KCN)151-50-8>97%
Ammonium Carbonate506-87-6>99%
Barium Hydroxide Octahydrate12230-71-6>98%
Palladium on Carbon (10 wt. %)7440-05-3Degussa type
Ethanol, Anhydrous64-17-5200 proof
Methanol, Anhydrous67-56-1ACS Grade
Diethyl Ether60-29-7Anhydrous
Hydrochloric Acid, conc.7647-01-037%
Sodium Hydroxide1310-73-2>98%
Standard GlasswareN/AAutoclave/Oven-dried
Parr Hydrogenation ApparatusN/Aor H-Cube system

Safety Precaution: Potassium cyanide (KCN) is highly toxic. All manipulations must be performed in a certified fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Acid should never be added to cyanide waste; waste must be quenched and disposed of according to institutional safety protocols.

Protocol 1A: 8-Benzyl-1,8-diazaspiro[4.5]decane-2,4-dione
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 1-benzyl-4-piperidone (18.9 g, 100 mmol), potassium cyanide (9.75 g, 150 mmol), and ammonium carbonate (28.8 g, 300 mmol).

  • Solvent Addition: Add a mixture of ethanol (150 mL) and water (150 mL) to the flask.

  • Reaction: Heat the mixture to 60-65 °C with stirring in an oil bath. The solids will gradually dissolve. Continue heating for 6-8 hours.

  • Work-up: Cool the reaction mixture to room temperature, then in an ice bath. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield the spiro-hydantoin intermediate. The product is typically of sufficient purity for the next step.

Expert Insight: The Bucherer-Bergs reaction is a robust method for creating spiro-hydantoins from ketones. The use of a mixed ethanol/water solvent system is crucial for balancing the solubility of both the organic starting material and the inorganic salts.

Protocol 1B: 1,8-Diazaspiro[4.5]decane Dihydrochloride
  • Hydrolysis: Place the crude hydantoin from the previous step (approx. 100 mmol) and barium hydroxide octahydrate (94.5 g, 300 mmol) in a 1 L round-bottom flask. Add 400 mL of water.

  • Reaction: Heat the suspension to reflux at 110 °C for 48-72 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up (Part 1): Cool the mixture. A solid (barium carbonate) will be present. Filter the hot solution through a pad of Celite to remove the solids, washing the filter cake with hot water.

  • Acidification: Acidify the filtrate to pH 1 with concentrated HCl. Concentrate the solution under reduced pressure to obtain a crude solid of the benzyl-protected diamine dihydrochloride.

  • Debenzylation: Dissolve the crude solid in methanol (250 mL) and transfer to a Parr hydrogenation vessel. Add 10% Pd/C (2.0 g, ~10 wt. %).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi and shake at room temperature for 12-16 hours.

  • Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through Celite to remove the catalyst, washing with methanol.

  • Final Product: Concentrate the filtrate under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry to yield 1,8-diazaspiro[4.5]decane as its dihydrochloride salt.

Expert Insight: The barium hydroxide-mediated hydrolysis is harsh but effective for cleaving the stable hydantoin ring. The subsequent hydrogenolysis is a clean and efficient method for removing the N-benzyl protecting group, yielding the desired primary and secondary amines of the core scaffold.

Part 2: Selective Mono-Boc Protection

Achieving selective mono-protection of a symmetrical diamine is a common challenge. Direct addition of one equivalent of Boc-anhydride often yields a statistical mixture of unprotected, mono-protected, and di-protected products. The following protocol employs an in-situ monoprotonation strategy to differentiate the two nitrogen atoms, enabling high selectivity.[6]

Materials & Reagents
Reagent/MaterialCAS No.Recommended Purity
1,8-Diazaspiro[4.5]decane DihydrochlorideN/AAs synthesized
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5>98%
Triethylamine (Et₃N)121-44-8>99%, distilled
Chlorotrimethylsilane (Me₃SiCl)75-77-4>98%
Methanol, Anhydrous67-56-1ACS Grade
Dichloromethane (DCM)75-09-2Anhydrous
Saturated Sodium Bicarbonate (aq.)N/A
Brine (Saturated NaCl aq.)N/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Granular
Protocol 2: Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate
  • Free Base Generation: Suspend 1,8-diazaspiro[4.5]decane dihydrochloride (21.3 g, 100 mmol) in dichloromethane (300 mL). Cool to 0 °C in an ice bath. Add triethylamine (27.9 mL, 200 mmol) dropwise. Stir for 30 minutes. Filter off the triethylamine hydrochloride salt and concentrate the filtrate to obtain the crude free diamine. Alternatively, perform a basic aqueous workup and extract the free base.

  • In-situ Monoprotonation: Dissolve the crude diamine (approx. 14 g, 100 mmol) in anhydrous methanol (200 mL) and cool to 0 °C. To this solution, add chlorotrimethylsilane (12.7 mL, 100 mmol) dropwise. A white precipitate of the mono-hydrochloride salt may form. Stir for 30 minutes at 0 °C.

  • Boc Protection: To the same flask, add di-tert-butyl dicarbonate (21.8 g, 100 mmol) dissolved in a minimal amount of methanol. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Remove the methanol under reduced pressure. Partition the residue between dichloromethane (200 mL) and saturated sodium bicarbonate solution (150 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with dichloromethane (2 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (e.g., silica gel, gradient elution from 5% to 10% methanol in dichloromethane) to yield the pure title compound.

Expert Insight: The key to selectivity is the generation of the mono-ammonium salt. Chlorotrimethylsilane reacts with methanol to generate one equivalent of anhydrous HCl in situ, which protonates the more basic secondary amine. The resulting ammonium salt is unreactive towards the electrophilic Boc-anhydride, directing protection to the remaining free primary amine.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

G Crude Crude Product (Post-Workup) TLC TLC Analysis (Initial Purity Check) Crude->TLC Column Flash Column Chromatography TLC->Column Fractions Collect & Combine Pure Fractions Column->Fractions Solvent Solvent Removal (Rotary Evaporation) Fractions->Solvent Final Pure Final Product Solvent->Final Analysis Structural Confirmation (¹H NMR, ¹³C NMR, LC-MS) Final->Analysis Verified Verified Compound Analysis->Verified

Sources

Application

Protocol for the Regioselective Synthesis of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

An Application Note for Medicinal and Process Chemistry Professionals Abstract The 1,8-diazaspiro[4.5]decane scaffold is a privileged structural motif in modern drug discovery, serving as a core component in a variety of...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The 1,8-diazaspiro[4.5]decane scaffold is a privileged structural motif in modern drug discovery, serving as a core component in a variety of biologically active molecules. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive building block for targeting complex protein binding sites. This application note provides a detailed, two-stage protocol for the synthesis of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, a key intermediate where one nitrogen atom is selectively protected for further functionalization. The protocol is designed for reproducibility and scalability, with in-depth explanations of the chemical principles and experimental choices to ensure success for researchers in medicinal and process chemistry.

Introduction and Synthetic Strategy

The synthesis of complex nitrogen-containing heterocycles is a cornerstone of pharmaceutical development. Spirocyclic diamines, in particular, have gained prominence due to their conformational rigidity compared to simpler aliphatic amines. The selective mono-protection of such diamines is crucial for their use as building blocks, enabling sequential and controlled elaboration of the molecular structure.

This guide details a robust and field-proven two-stage synthesis strategy:

  • Stage 1: Reductive Cyclization. Construction of the core 1,8-diazaspiro[4.5]decane scaffold starting from the commercially available N-Boc-4-piperidone. This stage involves the formation of an α-aminonitrile intermediate, followed by a high-pressure catalytic hydrogenation that accomplishes both nitrile reduction and intramolecular reductive amination to form the spirocyclic diamine.

  • Stage 2: Regioselective Mono-N-Boc Protection. Application of a specialized protocol for the selective protection of the less sterically hindered secondary amine of the spiro-diamine. This method leverages the in situ generation of a mono-hydrochloride salt to temporarily deactivate one amine, directing the reaction with di-tert-butyl dicarbonate (Boc₂O) to the desired nitrogen.[1][2]

This approach avoids harsh reaction conditions and provides a clear pathway to the target compound with good overall yield and purity.

Overall Synthesis Workflow

The complete synthetic pathway is visualized below, proceeding from the starting ketone to the final, selectively protected product.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Selective Protection A N-Boc-4-piperidone B α-Aminonitrile Intermediate A->B + KCN, NH4Cl (Strecker Reaction) C 1,8-Diazaspiro[4.5]decane (Diamine Intermediate) B->C H2, Raney Ni (Reductive Cyclization) D Mono-protonated Diamine C->D + Me3SiCl in MeOH (In situ HCl generation) E Final Product: tert-butyl 1,8-diazaspiro[4.5]decane- 1-carboxylate D->E + Boc₂O, Et3N (Selective N-acylation) E_final Purification (Column Chromatography) E->E_final

Diagram 1: High-level workflow for the two-stage synthesis.

Experimental Protocols

Principle: This stage employs a modified Strecker synthesis to form an α-aminonitrile from N-Boc-4-piperidone. The subsequent high-pressure hydrogenation serves a dual purpose: the Raney Nickel catalyst reduces the nitrile to a primary amine and facilitates the reductive cyclization onto the piperidine nitrogen (after in situ Boc deprotection under thermal/catalytic conditions), directly forming the desired spirocyclic scaffold.

Materials & Reagents:

Reagent/MaterialM.W.QuantityMoles (Equiv.)
N-Boc-4-piperidone199.2650.0 g0.251 (1.0)
Potassium Cyanide (KCN)65.1218.0 g0.276 (1.1)
Ammonium Chloride (NH₄Cl)53.4914.8 g0.276 (1.1)
Methanol (MeOH)32.04500 mL-
Ammonia (28% aq. solution)17.03100 mL-
Raney Nickel (50% slurry in H₂O)-~25 g-
Dichloromethane (DCM)84.93As needed-
Sodium Sulfate (Na₂SO₄)142.04As needed-

Step-by-Step Protocol:

  • Intermediate Formation: To a 1 L round-bottom flask, add N-Boc-4-piperidone (50.0 g, 0.251 mol), methanol (250 mL), and aqueous ammonia (100 mL). Stir the mixture at room temperature for 30 minutes.

  • In a separate beaker, dissolve potassium cyanide (18.0 g, 0.276 mol) and ammonium chloride (14.8 g, 0.276 mol) in 100 mL of water. Caution: KCN is highly toxic. Handle with extreme care in a fume hood.

  • Cool the piperidone mixture in an ice bath and slowly add the KCN/NH₄Cl solution dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). A precipitate of the α-aminonitrile will form.

  • Filter the solid precipitate, wash with cold water (2 x 50 mL), and dry under vacuum. The crude aminonitrile can be used directly in the next step.

  • Reductive Cyclization: Carefully transfer the dried aminonitrile intermediate and methanol (250 mL) to a high-pressure hydrogenation vessel (e.g., a Parr shaker).

  • Rinse the Raney Nickel slurry (~25 g) with water and then with methanol to remove residual water. Carefully add the activated catalyst to the reaction vessel.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 500 psi.

  • Heat the mixture to 80°C and agitate for 24 hours, monitoring hydrogen uptake.

  • Work-up: Cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric; keep the filter cake wet with methanol at all times.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,8-diazaspiro[4.5]decane as an oil. This product is typically carried forward without further purification.

Principle: This protocol achieves high regioselectivity by differentiating the two secondary amines based on their electronic properties. The dropwise addition of trimethylsilyl chloride (Me₃SiCl) to methanol generates one equivalent of HCl in situ. This precisely protonates one of the amine groups, rendering the resulting ammonium salt nucleophilically inert. The remaining free amine is then able to react selectively with the electrophilic Boc-anhydride.[1][2]

Materials & Reagents:

Reagent/MaterialM.W.Quantity (Assuming 100% yield from Stage 1)Moles (Equiv.)
Crude 1,8-Diazaspiro[4.5]decane140.2335.2 g0.251 (1.0)
Methanol (MeOH), anhydrous32.04350 mL-
Trimethylsilyl chloride (Me₃SiCl)108.6427.2 g (31.8 mL)0.251 (1.0)
Di-tert-butyl dicarbonate (Boc₂O)218.2554.8 g0.251 (1.0)
Triethylamine (Et₃N)101.1927.9 g (38.5 mL)0.276 (1.1)
Dichloromethane (DCM)84.93As needed-
Saturated aq. NaHCO₃ solution-As needed-
Brine-As needed-
Silica Gel (for chromatography)-As needed-

Step-by-Step Protocol:

  • Mono-protonation: Dissolve the crude diamine from Stage 1 (approx. 35.2 g, 0.251 mol) in anhydrous methanol (350 mL) in a 1 L flask and cool the solution to 0°C in an ice bath.

  • Slowly add trimethylsilyl chloride (31.8 mL, 0.251 mol) dropwise over 20 minutes while maintaining the temperature at 0°C. A white precipitate of the mono-hydrochloride salt may form.

  • Stir the mixture at 0°C for an additional 30 minutes.

  • Boc Protection: Add triethylamine (38.5 mL, 0.276 mol) to the mixture, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (54.8 g, 0.251 mol) in 50 mL of DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Remove the solvent under reduced pressure.

  • Dissolve the residue in DCM (300 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the crude material by column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate.

Summary and Data

The following table summarizes the key parameters for this synthetic protocol.

ParameterStage 1: Scaffold SynthesisStage 2: Selective Protection
Key Reagents N-Boc-4-piperidone, KCN, NH₄Cl, Raney Ni, H₂1,8-Diazaspiro[4.5]decane, Me₃SiCl, Boc₂O
Solvent Methanol, WaterMethanol, Dichloromethane
Temperature 0°C to 80°C0°C to Room Temperature
Reaction Time ~40 hours (total)~5 hours
Purification Method Filtration / Carried crude to next stepColumn Chromatography
Expected Overall Yield -45-60% (over two stages)

Safety and Handling

  • Potassium Cyanide (KCN): Extremely toxic by inhalation, ingestion, and skin contact. All operations involving KCN must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be trained in its use. Quench all cyanide-containing waste with bleach before disposal.

  • Raney Nickel: Highly pyrophoric, especially when dry. Always keep the catalyst covered with a solvent (water or methanol). Avoid exposure to air.

  • High-Pressure Hydrogenation: This procedure must be conducted in a vessel rated for high-pressure work by trained personnel. Ensure the system is properly sealed and purged to prevent leaks and the creation of an explosive atmosphere.

  • General Precautions: Handle all solvents and reagents in a well-ventilated area. Wear appropriate PPE at all times.

References

  • Method for synthesis of 1,8-diazaspiro[3][4] decane-3-hydroxy-1-benzyl-8-carboxylic acid tert-butyl ester. (2015). SciSpace.

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Journal of the Mexican Chemical Society. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
  • Green, T.W., Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience, New York.

Sources

Method

The Spirocyclic Scaffold in Modern Drug Discovery: Applications of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

Introduction: The Value of Three-Dimensionality in Medicinal Chemistry In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensionality in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. The introduction of three-dimensional (3D) molecular architectures is a proven strategy to navigate the complexities of biological targets. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as particularly valuable motifs. Their inherent rigidity and defined spatial orientation of substituents allow for precise probing of protein binding pockets, often leading to significant improvements in potency and selectivity while modulating physicochemical properties to optimize drug-like characteristics.

This guide focuses on a versatile and increasingly important building block: Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate . The strategic placement of two nitrogen atoms within its spirocyclic framework offers multiple points for diversification, making it an exceptional scaffold for the construction of compound libraries targeting a wide array of protein families. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogens allows for selective functionalization, further enhancing its utility as a key intermediate in multi-step syntheses. This document provides an in-depth overview of its applications in medicinal chemistry, complete with detailed protocols for its synthesis and derivatization into biologically active molecules.

Core Applications in Therapeutic Development

The unique structural features of the 1,8-diazaspiro[4.5]decane core have been successfully exploited in the development of novel inhibitors and modulators for several important drug targets. The rigid scaffold helps to pre-organize the pharmacophoric elements in a desired conformation for optimal target engagement.

Case Study 1: Potent and Selective Kinase Inhibitors

The 2,8-diazaspiro[4.5]decan-1-one scaffold, derived from tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, has proven to be a highly effective core for the development of kinase inhibitors targeting inflammatory diseases.

  • RIPK1 Inhibitors for Necroptosis-Mediated Diseases: Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory conditions. Structural optimization of a hit compound led to the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors. Notably, compound 41 demonstrated a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in cellular models.[1]

  • Dual TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease: The Janus kinase (JAK) family plays a crucial role in cytokine signaling pathways that drive autoimmune and inflammatory disorders. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1. Compound 48 from this series exhibited excellent potency against TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively.[2][3] This compound also demonstrated greater than 23-fold selectivity over JAK2, a crucial factor for avoiding potential hematological side effects.[2][3] In preclinical models of ulcerative colitis, compound 48 showed more potent anti-inflammatory efficacy than the pan-JAK inhibitor tofacitinib.[2]

Case Study 2: Modulators of the Central Nervous System

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, another key derivative, has been identified as a novel chemotype for targeting receptors in the central nervous system.

  • δ Opioid Receptor Agonists for Neurological Disorders: The δ opioid receptor (DOR) is a promising target for treating pain and other neurological and psychiatric disorders. A high-throughput screen identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a new class of selective DOR agonists.[4] These compounds represent a departure from previously explored chemotypes and may offer an improved safety profile.[4]

Case Study 3: Inhibitors of Pathological Crystallization
  • L-Cystine Crystallization Inhibitors for Cystinuria: Cystinuria is a rare genetic disorder characterized by the formation of cystine stones in the urinary tract. A novel therapeutic approach involves the inhibition of L-cystine crystallization. By incorporating the 1,8-diazaspiro[4.5]decane moiety as a bioisosteric replacement for N-methylpiperazine, researchers developed 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) (LH1753 ). This compound was found to be approximately 120 times more potent than L-cystine dimethyl ester (CDME) and about twice as potent as a previous lead compound in inhibiting L-cystine crystallization in vitro.

Data Summary: Biological Activity of Key Derivatives

Compound IDTarget(s)IC50 (nM)Therapeutic Area
41 RIPK192Inflammatory Diseases
48 TYK26Inflammatory Bowel Disease
JAK137
JAK2140
JAK3362
LH1753 L-Cystine CrystallizationPotent InhibitorCystinuria
Compound Series δ Opioid ReceptorSub-micromolar AffinityNeurological Disorders

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of the core scaffold and its elaboration into advanced intermediates. Researchers should adapt these procedures based on the specific requirements of their target molecules and consult the primary literature for detailed characterization data.

Protocol 1: Synthesis of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

This protocol outlines a potential multi-step synthesis starting from the commercially available N-Boc-4-piperidone. The causality behind this choice lies in its ready availability and the presence of the piperidone ketone, which is primed for the construction of the second nitrogen-containing ring.

Workflow for Synthesis of the Core Scaffold

Synthesis_Workflow General Synthetic Workflow A N-Boc-4-piperidone B Intermediate A (e.g., via Strecker or similar reaction) A->B 1. Aminonitrile formation C Intermediate B (Cyclization Precursor) B->C 2. Functional group manipulation D Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate C->D 3. Reductive Cyclization

Caption: A generalized workflow for the synthesis of the spirocyclic diamine core.

Step 1: Synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (Strecker Reaction)

  • Rationale: The Strecker synthesis is a classic and efficient method for producing α-amino nitriles from a ketone, an amine source, and a cyanide source. This step introduces the second nitrogen atom and the carbon that will become part of the pyrrolidine ring.

  • Procedure:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and a 30% aqueous solution of ammonia.

    • Stir the mixture at room temperature for 1 hour.

    • Add potassium cyanide (1.5 eq) portion-wise, ensuring the temperature is maintained below 30 °C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude aminonitrile, which can be used in the next step without further purification.

Step 2: Reduction of the Nitrile and Boc-protection

  • Rationale: The nitrile group is reduced to a primary amine, which is then protected to facilitate the subsequent cyclization step.

  • Procedure:

    • Dissolve the crude aminonitrile from Step 1 in methanol under an inert atmosphere.

    • Add Raney nickel (catalytic amount) to the solution.

    • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at 50 °C for 4-6 hours.

    • After the reaction is complete (monitored by TLC), filter the catalyst through a pad of Celite.

    • To the filtrate, add di-tert-butyl dicarbonate (1.1 eq) and stir at 50 °C for 2 hours.

    • Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield the protected diamine intermediate.

Step 3: Deprotection and Cyclization to form Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

  • Rationale: Selective deprotection followed by an intramolecular cyclization will form the desired spirocyclic system.

  • Procedure:

    • The specific conditions for this step will depend on the protecting groups used in the previous step. A plausible route involves the formation of a mesylate or tosylate on one of the amino groups, followed by base-mediated intramolecular cyclization. This section requires further optimization based on specific synthetic strategies. A general method is suggested by the synthesis of a related compound, which involves a dehydration condensation followed by a series of reactions including a ring-closing step.[5]

Protocol 2: Derivatization to a 2,8-diazaspiro[4.5]decan-1-one Core for Kinase Inhibitors

This protocol describes the conversion of the spirocyclic diamine to a lactam, which serves as the core for RIPK1 and TYK2/JAK1 inhibitors.

Workflow for Lactam Formation and N-Arylation

Derivatization_Workflow Derivatization Workflow A Tert-butyl 1,8-diazaspiro[4.5] decane-1-carboxylate B 1-Boc-2,8-diazaspiro[4.5] decan-1-one A->B 1. Oxidation/Lactamization C 2,8-diazaspiro[4.5] decan-1-one B->C 2. Boc Deprotection (e.g., HCl) D N-Aryl/Heteroaryl Derivative (e.g., Kinase Inhibitor) C->D 3. N-Arylation/Amide Coupling

Caption: General scheme for the synthesis of kinase inhibitors.

Step 1: Lactam Formation

  • Rationale: The formation of the lactam is a key step in creating the 2,8-diazaspiro[4.5]decan-1-one scaffold. This can be achieved through various synthetic routes, often involving the cyclization of an amino acid precursor. A straightforward approach starts from the Boc-protected diamine.

  • Procedure:

    • The synthesis of the lactam core can be achieved through a multi-step process starting from a suitably substituted piperidine derivative, as outlined in the literature for the synthesis of 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives.[6]

Step 2: Boc Deprotection

  • Rationale: Removal of the Boc group is necessary to liberate the secondary amine for subsequent functionalization. Acidic conditions are typically employed for this transformation.

  • Procedure:

    • Dissolve tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate in dichloromethane.

    • Slowly add a 4 M HCl solution in dioxane or ethyl acetate.

    • Stir the mixture at room temperature for 8 hours.

    • Concentrate the mixture under vacuum to afford the hydrochloride salt of 2,8-diazaspiro[4.5]decan-1-one.

Step 3: N-Arylation or Amide Coupling

  • Rationale: The final step involves coupling the spirocyclic core with a suitable aromatic or heteroaromatic partner, which is a key pharmacophoric element for kinase inhibition.

  • Procedure (for N-Arylation via Buchwald-Hartwig Coupling):

    • Combine 2,8-diazaspiro[4.5]decan-1-one hydrochloride (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, catalytic amount), a suitable phosphine ligand (e.g., Xantphos, catalytic amount), and a base (e.g., Cs2CO3, 2.0 eq) in an anhydrous, degassed solvent such as toluene or dioxane.

    • Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting material is consumed (monitored by LC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the final kinase inhibitor.

Conclusion

Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a testament to the power of scaffold-based drug design. Its inherent 3D structure and the presence of differentially protectable nitrogen atoms provide a versatile platform for the synthesis of diverse compound libraries. The successful application of this building block in the development of potent and selective kinase inhibitors and CNS modulators underscores its significant potential in modern medicinal chemistry. The protocols and data presented herein offer a valuable resource for researchers aiming to leverage the unique properties of this spirocyclic scaffold in their own drug discovery programs.

References

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 2022. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 2022. [Link]

  • 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters, 2024.
  • Method for synthesis of 1,8-diazaspiro[5][7] decane-3-hydroxy-1-benzyl-8-carboxylic acid tert-butyl ester. SciSpace, 2015. [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 2014. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 2024. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 2018. [Link]

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate, 2015. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC, 2024. [Link]

Sources

Application

Application Notes: The Strategic Deployment of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate as a Versatile Building Block

An Application Guide for Researchers and Medicinal Chemists Introduction: Embracing Three-Dimensionality in Modern Drug Discovery In the modern era of drug discovery, the pursuit of novel chemical matter has increasingly...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Medicinal Chemists

Introduction: Embracing Three-Dimensionality in Modern Drug Discovery

In the modern era of drug discovery, the pursuit of novel chemical matter has increasingly turned towards molecules that occupy three-dimensional space. The "Escape from Flatland" concept has highlighted the limitations of planar, sp²-rich scaffolds, which often suffer from poor solubility, metabolic instability, and off-target effects.[1] Spirocyclic systems, characterized by a central quaternary carbon connecting two rings, are powerful tools for introducing the desired three-dimensional character and a higher fraction of sp³-hybridized carbons (Fsp³) into drug candidates.[2][3] This structural rigidity and complexity can lead to enhanced potency, improved selectivity, and more favorable physicochemical and pharmacokinetic profiles.[4]

Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a premier example of such a building block. This molecule features a pyrrolidine ring fused to a piperidine ring at a common carbon atom. Crucially, it is differentially protected: the pyrrolidine nitrogen is shielded by a tert-butyloxycarbonyl (Boc) group, leaving the secondary amine of the piperidine ring available for chemical modification. This arrangement makes it an exceptionally versatile scaffold for constructing complex molecular architectures, allowing for sequential and site-selective functionalization.

This guide provides an in-depth overview of the application of this building block, focusing on its use in palladium-catalyzed N-arylation reactions—a cornerstone of modern medicinal chemistry.

Core Application: Sequential Functionalization via Palladium-Catalyzed N-Arylation

The primary utility of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate lies in its role as a secondary amine nucleophile in cross-coupling reactions. The exposed secondary amine on the piperidine moiety is an excellent substrate for reactions such as the Buchwald-Hartwig amination, enabling the formation of a C(aryl)-N bond. This reaction is fundamental for the synthesis of N-aryl amines, which are prevalent in pharmaceuticals and agrochemicals.[5]

The power of this building block is fully realized in a two-stage process:

  • Selective N-Arylation: The free secondary amine is coupled with an aryl halide or pseudohalide. The Boc-protected nitrogen remains inert under these conditions.

  • Deprotection and Diversification: The Boc group is subsequently removed under acidic conditions, revealing the second amine on the pyrrolidine ring. This newly liberated amine can then undergo a second, different coupling reaction, acylation, or reductive amination, providing access to a diverse library of disubstituted spirocyclic compounds.

This stepwise approach provides chemists with precise control over the final molecular structure, making it an invaluable tool for structure-activity relationship (SAR) studies.

Mechanistic Insight: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6] The catalytic cycle is a well-studied process involving several key steps. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves the following sequence:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium amide complex.

  • Reductive Elimination: This is the key bond-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is paramount, as it modulates the stability and reactivity of the palladium intermediates, influencing the efficiency and scope of the reaction.[5][7]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-X Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) (Amide Complex) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-NR'R''(L_n) + R'R''NH + Base - Base-H+X- Ar-Pd(II)-NR'R''(L_n)->Pd(0)L_n Reductive Elimination Product Product (Ar-NR'R'') Ar-Pd(II)-NR'R''(L_n)->Product Forms ArX Aryl Halide (Ar-X) Amine Amine (R'R''NH)

A simplified catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

This protocol describes a general procedure for the coupling of the title building block with a representative aryl bromide. Optimization of the ligand, base, solvent, and temperature may be necessary for different aryl halides.

Materials:

  • Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate (1.0 eq)

  • Aryl Bromide (e.g., 4-bromotoluene) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of nitrogen or argon. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[7]

  • Reagent Addition: To the flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reactant Addition: Add tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate (1.0 eq) and the aryl bromide (1.1 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to 100-110 °C (reflux) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

Rationale for Reagent Choices:

  • Catalyst System (Pd₂(dba)₃/Xantphos): This is a robust and commonly used system for C-N cross-coupling. Xantphos is a bulky, electron-rich ligand that promotes both oxidative addition and the challenging reductive elimination step.[7]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the secondary amine, facilitating its entry into the catalytic cycle without competing as a nucleophile.[6]

  • Solvent (Toluene): A high-boiling, non-polar aprotic solvent is ideal for this reaction, allowing for the necessary temperatures to drive the reaction to completion.

Protocol 2: Boc-Group Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the second reactive amine site for further functionalization.

Materials:

  • N-Aryl-tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate (from Protocol 1) (1.0 eq)

  • Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) or an excess of 4M HCl in dioxane.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Re-dissolve the residue in DCM and carefully neutralize by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

  • Purification: The product is often pure enough for subsequent steps. If necessary, it can be purified by chromatography or crystallization.

Data Representation: Expected Outcomes for N-Arylation

The following table provides a template for researchers to document their results from the N-arylation reaction with various substrates. Yields are representative and will vary based on the specific aryl halide and reaction conditions.

EntryAryl HalideLigandBaseYield (%)Purity (%)
14-BromotolueneXantphosNaOtBu85-95>98
22-ChloropyridineRuPhosK₃PO₄70-85>97
34-BromoanisoleBrettPhosLHMDS88-96>98
41-Bromo-3,5-difluorobenzenetBuXPhosK₂CO₃80-90>98

Conclusion

Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a high-value building block that provides a robust and rigid three-dimensional scaffold for drug discovery. Its differentially protected nature allows for controlled, sequential functionalization, making it an ideal starting point for the synthesis of diverse and complex molecules. The protocols detailed herein for palladium-catalyzed N-arylation and subsequent deprotection offer a reliable pathway for medicinal chemists to incorporate this valuable spirocyclic motif into their next generation of therapeutic candidates.

References

  • Reymond Research Group. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • ResearchGate. (2025, December 9). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central.
  • Drugs for Neglected Diseases initiative (DNDi). (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Gao Feng. (2015). Method for synthesis of 1,8-diazaspiro[3][4] decane-3-hydroxy-1-benzyl-8-carboxylic acid tert-butyl ester. SciSpace. Retrieved from

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).
  • CoLab. (1997, April 1). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design.
  • PubMed. (2003, April 4). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides.
  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides | Request PDF.
  • Google Patents. (2020, August 11). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • TCI Chemicals. (2019, April). Small Ring Building Blocks for Medicinal Chemistry.

Sources

Method

Application Notes and Protocols for the Boc Protection of 1,8-Diazaspiro[4.5]decane

Introduction: The Strategic Importance of Protecting 1,8-Diazaspiro[4.5]decane The 1,8-diazaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry and drug development. Its rigid, three-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Protecting 1,8-Diazaspiro[4.5]decane

The 1,8-diazaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry and drug development. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly sought after for optimizing ligand-receptor interactions. This spirocyclic diamine is a key building block in the synthesis of a wide range of biologically active molecules, including inhibitors for enzymes like Phospholipase D (PLD) and various central nervous system (CNS) agents.[1] However, the presence of two nucleophilic secondary amine groups, one in the pyrrolidine ring (N-1) and one in the piperidine ring (N-8), presents a significant synthetic challenge. To achieve selective functionalization at one nitrogen atom, it is imperative to employ a robust protecting group strategy.

The tert-butyloxycarbonyl (Boc) group is an exemplary choice for protecting amines due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[2] This guide provides a comprehensive overview and detailed, field-proven protocols for the selective mono-protection and exhaustive di-protection of 1,8-diazaspiro[4.5]decane using di-tert-butyl dicarbonate (Boc₂O). We will delve into the mechanistic underpinnings of these transformations, offering insights into the causality behind the experimental choices to ensure reproducible and high-yielding outcomes.

Mechanistic Rationale: Controlling Selectivity

The Boc protection of an amine proceeds via nucleophilic attack of the nitrogen atom on one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate then collapses, eliminating a stable tert-butyl carbonate leaving group, which subsequently decomposes to the even more stable tert-butanol and carbon dioxide.

The primary challenge in protecting 1,8-diazaspiro[4.5]decane is controlling the stoichiometry to favor either mono- or di-protection. The two nitrogen atoms exhibit different steric environments and potentially different basicities, but achieving high selectivity for mono-protection requires a strategic approach.

A highly effective method for achieving selective mono-protection of diamines involves the in situ differentiation of the two amine groups by protonation. By adding one molar equivalent of a strong acid, one of the nitrogen atoms is protonated to form an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the electrophilic Boc₂O. The remaining free amine can then be selectively protected. This method is particularly advantageous as it avoids the need for high dilution or slow addition techniques, which are often employed to prevent di-substitution.[3][4]

For di-protection, the strategy is more straightforward: employing a molar excess of Boc₂O in the presence of a base ensures that both amine groups are acylated.

Experimental Protocols

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Di-tert-butyl dicarbonate (Boc₂O) is a lachrymator and should be handled with care.

  • Chlorotrimethylsilane (TMSCl) is corrosive and reacts with moisture to produce HCl gas. Handle with extreme care.[2]

  • Dichloromethane is a suspected carcinogen. Handle with appropriate caution.

Protocol 1: Selective Mono-Boc Protection of 1,8-Diazaspiro[4.5]decane

This protocol is adapted from established methods for the selective mono-protection of diamines using an in situ acid source.[5][6] Chlorotrimethylsilane (TMSCl) is used as a convenient source of one equivalent of HCl upon reaction with the methanol solvent.

Materials:

  • 1,8-Diazaspiro[4.5]decane

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (TMSCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Deionized Water

  • Diethyl ether (Et₂O)

  • Sodium hydroxide (NaOH), 2N solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Dissolution and Salt Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,8-diazaspiro[4.5]decane (1.0 eq) in anhydrous methanol (approx. 0.1 M solution) and cool the solution to 0 °C in an ice bath.

  • Acid Generation: While stirring, slowly add chlorotrimethylsilane (1.0 eq) dropwise to the solution. A white precipitate of the hydrochloride salt may form. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the mono-hydrochloride salt in equilibrium.

  • Boc Anhydride Addition: To the stirred suspension, add deionized water (a small amount, e.g., ~1 mL per 1 g of diamine) followed by a solution of di-tert-butyl dicarbonate (1.0 - 1.1 eq) in methanol.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up (Acid/Base Extraction):

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dilute the residue with deionized water and transfer to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (2x) to remove any di-Boc protected byproduct and other non-polar impurities. Discard the ether layers.

    • Basify the aqueous layer to a pH > 12 by the slow addition of 2N NaOH solution.

    • Extract the product from the basic aqueous layer with dichloromethane (3x).

  • Isolation and Purification: Combine the dichloromethane extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. The product is often obtained with high purity, but can be further purified by column chromatography on silica gel if necessary.

Diagram: Reaction Workflow

Boc_Protection_Workflow cluster_mono Protocol 1: Mono-Boc Protection cluster_di Protocol 2: Di-Boc Protection A1 1. Dissolve Diamine in MeOH (0 °C) B1 2. Add TMSCl (1.0 eq) Stir to form mono-HCl salt A1->B1 C1 3. Add Boc₂O (1.0 eq) B1->C1 D1 4. React at RT (1-2h) C1->D1 E1 5. Work-up: a) Ether wash (removes di-Boc) b) Basify with NaOH c) Extract with DCM D1->E1 F1 6. Dry & Concentrate E1->F1 G1 Mono-Boc Product F1->G1 A2 1. Dissolve Diamine & Base (e.g., TEA) in DCM B2 2. Add Boc₂O (>2.0 eq) at 0 °C A2->B2 C2 3. Warm to RT React (2-4h) B2->C2 D2 4. Work-up: a) Wash with aq. NaHCO₃ b) Wash with Brine C2->D2 E2 5. Dry & Concentrate D2->E2 F2 Di-Boc Product E2->F2

Caption: Workflow for selective mono- and di-Boc protection.

Protocol 2: Di-Boc Protection of 1,8-Diazaspiro[4.5]decane

This protocol follows a standard procedure for the exhaustive protection of amines using an excess of Boc₂O and a non-nucleophilic base.

Materials:

  • 1,8-Diazaspiro[4.5]decane

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1,8-diazaspiro[4.5]decane (1.0 eq) and triethylamine (2.2 - 2.5 eq) in dichloromethane (approx. 0.1 M solution) in a round-bottom flask with a magnetic stir bar.

  • Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (2.2 - 2.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material and the mono-protected intermediate.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude di-tert-butyl 1,8-diazaspiro[4.5]decane-1,8-dicarboxylate can be purified by crystallization or column chromatography on silica gel.

Quantitative Data Summary

ParameterProtocol 1: Mono-Boc ProtectionProtocol 2: Di-Boc Protection
Starting Material 1,8-Diazaspiro[4.5]decane1,8-Diazaspiro[4.5]decane
Key Reagents TMSCl (1.0 eq), Boc₂O (1.0-1.1 eq)TEA (>2.2 eq), Boc₂O (>2.2 eq)
Solvent Methanol, DCMDichloromethane
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1 - 2 hours2 - 4 hours
Expected Product tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylatedi-tert-butyl 1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
Typical Yield >70%>90%

Characterization of Protected Products

Accurate characterization is crucial to confirm the identity and purity of the synthesized products. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted NMR Data for tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate (Mono-Boc)

¹H NMR (Predicted, CDCl₃)δ (ppm)MultiplicityIntegrationAssignment
Protons~3.4 - 3.2m4HCH₂ adjacent to N-Boc
~2.9 - 2.7m4HCH₂ adjacent to N-H
~1.7 - 1.5m4HOther ring CH₂
1.45s9HC(CH₃)₃
(broad)s1HN-H
¹³C NMR (Predicted, CDCl₃)δ (ppm)Assignment
Carbons~155C=O (carbamate)
~80C (CH₃)₃
~50-60Spiro C
~40-50C-N (piperidine & pyrrolidine)
~30-40Other ring C
28.4C(C H₃)₃

Predicted NMR Data for di-tert-butyl 1,8-diazaspiro[4.5]decane-1,8-dicarboxylate (Di-Boc)

¹H NMR (Predicted, CDCl₃)δ (ppm)MultiplicityIntegrationAssignment
Protons~3.5 - 3.3m8HAll CH₂ adjacent to N-Boc
~1.6 - 1.4m4HOther ring CH₂
1.46s18H2 x C(CH₃)₃
¹³C NMR (Predicted, CDCl₃)δ (ppm)Assignment
Carbons~1552 x C=O (carbamate)
~802 x C (CH₃)₃
~50-60Spiro C
~40-50C-N (piperidine & pyrrolidine)
~30-40Other ring C
28.42 x C(C H₃)₃

Mass Spectrometry (Expected):

  • Mono-Boc Product: C₁₃H₂₄N₂O₂ (MW: 240.35). Expected [M+H]⁺ = 241.19

  • Di-Boc Product: C₁₈H₃₂N₂O₄ (MW: 340.46). Expected [M+H]⁺ = 341.24

Conclusion and Further Applications

The protocols detailed in this guide offer reliable and scalable methods for the selective mono- and di-Boc protection of 1,8-diazaspiro[4.5]decane. The selective mono-protection, achieved through the strategic use of an in situ acid source, provides a crucial intermediate for asymmetric synthesis and the construction of complex molecular architectures. The resulting N-Boc protected spirocycles are versatile building blocks, ready for subsequent functionalization at the unprotected nitrogen, enabling their use in the development of novel therapeutics and chemical probes.

References

  • Albanese, V., Pedriali, G., Fabbri, M., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Chen, Y., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Servín, F. A., Romero, J. A., Aguirre, G., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 58-63. [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, L., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 29(22), 126685. [Link]

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Sfera. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • Active Biopharma. (n.d.). 1,8-DIAZASPIRO[4.5]DECANE-8-CARBOXYLIC ACID TERT-BUTYL ESTER. Retrieved from [Link]

  • Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Jin, Z., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • PubChem. (n.d.). Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Scott, J. D., et al. (2018). Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3656-3660. [Link]

Sources

Application

Application Notes and Protocols: A Comprehensive Guide to the Deprotection of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

Introduction: The Strategic Importance of Boc Deprotection in Spirocyclic Amine Synthesis The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role as a robust yet readily cl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Boc Deprotection in Spirocyclic Amine Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role as a robust yet readily cleavable protecting group for amines.[1][2] Its stability under a wide array of non-acidic conditions makes it an invaluable tool in multi-step syntheses, particularly in the fields of medicinal chemistry and drug development where complex molecular architectures are common.[1][3] The 1,8-diazaspiro[4.5]decane scaffold is a key structural motif in numerous biologically active compounds, valued for its rigid, three-dimensional structure.[4][5] The selective deprotection of mono-Boc-protected diamines like tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a critical step, enabling the differential functionalization of the two nitrogen atoms to build sophisticated molecular probes and therapeutic candidates.

This guide provides an in-depth examination of the deprotection of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-tested protocols and troubleshooting advice to empower researchers to perform this transformation efficiently and with high fidelity.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions.[6] The generally accepted mechanism, whether using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), proceeds through a specific, acid-catalyzed pathway.[7][8]

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid. This enhances the electrophilicity of the carbonyl carbon.[3][8]

  • Cleavage and Carbocation Formation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This step is facilitated by the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[7][9]

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[7][10]

  • Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[7]

This entire process is driven by the formation of stable byproducts: the gaseous carbon dioxide and the resonance-stabilized tert-butyl cation.

Caption: Acid-catalyzed mechanism for Boc deprotection.

The Challenge: Side Reactions and the Role of Scavengers

The primary challenge in Boc deprotection is managing the highly reactive tert-butyl cation generated during the reaction.[11] This powerful electrophile can alkylate any available nucleophiles in the reaction mixture, leading to undesired byproducts.[9] For substrates with nucleophilic functional groups (e.g., indoles in tryptophan, thioethers in methionine), this is a significant concern.[12]

To mitigate this, scavengers are added to the reaction mixture. These are nucleophilic compounds designed to trap the tert-butyl cation at a rate faster than it can react with the substrate.[12][13]

ScavengerTarget/PurposeTypical Concentration
Triisopropylsilane (TIS) A general and highly effective carbocation scavenger. Reduces the cation to isobutane.2.5 - 5% (v/v)
Water Traps the tert-butyl cation to form tert-butanol.2.5 - 5% (v/v)
Anisole Protects electron-rich aromatic rings from alkylation.5 - 10% (v/v)
Ethanedithiol (EDT) Used for cysteine-containing substrates to prevent S-tert-butylation.2.5% (v/v)

For the deprotection of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, which lacks highly nucleophilic side chains, a simple scavenger cocktail like TIS and water is generally sufficient to ensure a clean reaction.

Scavenger Action cluster_main Boc Deprotection cluster_pathways Possible Fates of tBu⁺ Boc_Substrate R₂N-Boc tBu_Cation tBu⁺ (Reactive Intermediate) Boc_Substrate->tBu_Cation Acid Acid H⁺ (e.g., TFA) Side_Product Alkylated Side Product (Undesired) tBu_Cation->Side_Product Reacts with Trapped_Product Trapped Species (e.g., isobutane) tBu_Cation->Trapped_Product Trapped by Product Desired Deprotected Amine Nucleophile Substrate Nucleophile (e.g., Trp, Met) Scavenger Scavenger (e.g., TIS)

Caption: Role of scavengers in preventing side reactions.

Experimental Protocols

The following protocols are optimized for the deprotection of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. It is always recommended to perform a small-scale test reaction to fine-tune conditions for a specific derivative or scale.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is the most common and generally robust method, yielding the product as a trifluoroacetate salt.[8]

Materials:

  • Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (Optional, but recommended)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation: Dissolve the Boc-protected spirodiamine (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition: If using, add TIS (0.05 eq) to the solution.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10-20 eq, often a 20-50% v/v solution of TFA in DCM is used) dropwise to the stirring solution.[14] Effervescence (release of CO₂) should be observed.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The optimal time may vary, so monitoring by TLC or LC-MS is crucial.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene or more DCM can help remove residual TFA.[13]

    • The resulting residue is the crude amine TFA salt. To obtain a solid, add cold diethyl ether and triturate. The product will often precipitate as a white solid.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Neutralization (Optional): If the free base is required, dissolve the TFA salt in a suitable solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[15]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is an excellent alternative to TFA and directly yields the hydrochloride salt, which is often more crystalline and less hygroscopic than the TFA salt.[16][17]

Materials:

  • Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

  • 4M HCl in 1,4-dioxane (commercially available or freshly prepared)

  • Methanol or Ethyl Acetate (optional, as co-solvent)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation: Dissolve the Boc-protected spirodiamine (1.0 eq) in a minimal amount of a suitable co-solvent like methanol or ethyl acetate, or suspend it directly in the HCl/dioxane solution.

  • Reagent Addition: Add the 4M HCl in 1,4-dioxane solution (5-10 eq of HCl) to the substrate at room temperature.[13]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. In many cases, the hydrochloride salt will precipitate directly from the reaction mixture.

  • Work-up:

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • If a precipitate has formed, collect the solid by filtration. Wash the solid thoroughly with diethyl ether to remove any non-polar impurities and residual dioxane.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can then be triturated with diethyl ether to induce precipitation.

    • Dry the collected solid hydrochloride salt under vacuum.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient acid equivalents or concentration.[13] 2. Insufficient reaction time.[13] 3. Steric hindrance around the Boc group.1. Increase the concentration of the acid (e.g., move from 20% to 50% TFA) or use more equivalents.[18] 2. Extend the reaction time and continue monitoring. 3. Gentle warming (e.g., to 40 °C) may be required, but monitor closely for side products.[13]
Formation of Side Products 1. Alkylation by the tert-butyl cation.[9] 2. Degradation of other acid-sensitive groups in the molecule.1. Add scavengers like TIS and/or water to the reaction mixture.[12] 2. Use milder conditions: lower the reaction temperature, reduce the acid concentration, or switch to a different acid (e.g., HCl in dioxane might be milder than neat TFA).
Difficult Product Isolation 1. Product salt is oily or highly soluble in the work-up solvent. 2. Residual TFA forming a salt that is difficult to handle.1. Try precipitating from a different solvent system. If TFA salt is oily, consider converting to the HCl salt.[19] 2. Perform several co-evaporations with DCM or toluene after removing the bulk of the TFA.[13]

Alternative Deprotection Method: Thermal Cleavage

For substrates that are sensitive to strong acids but thermally robust, thermal deprotection offers a reagent-free alternative.[20][21]

General Concept: Heating the Boc-protected amine, often in a high-boiling point solvent (like toluene or xylene) or even neat, can induce thermolytic cleavage of the Boc group.[21] The mechanism involves the formation of isobutylene, CO₂, and the free amine.[21] This method avoids acidic work-up and directly yields the free amine.

Considerations:

  • High Temperatures: Typically requires temperatures >100 °C, which may not be suitable for all substrates.[22]

  • Reaction Time: Can be slower than acid-catalyzed methods.

  • Selectivity: May offer excellent selectivity if other protecting groups in the molecule are acid-labile but thermally stable.[20]

This method is less common for spirodiamines but remains a viable option for specific synthetic challenges.

Conclusion

The deprotection of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a fundamental transformation for accessing functionalized spirocyclic scaffolds. A thorough understanding of the reaction mechanism, the strategic use of scavengers, and the careful selection of reagents and conditions are paramount for success. Both TFA and HCl-based protocols offer reliable and high-yielding routes to the desired product. By leveraging the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and efficiently perform this critical synthetic step, accelerating their research and development efforts.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry.

  • Acid-Labile Protecting Groups Definition - Organic Chemistry Key Term - Fiveable.

  • Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane - Benchchem.

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41.

  • Scavengers for Boc deprotection to prevent side product formation - Benchchem.

  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem.

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Acid-labile protecting groups - ResearchGate.

  • Troubleshooting N-Boc-piperazine deprotection side reactions - Benchchem.

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone - ACS Publications.

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona.

  • Amine Protection and Deprotection - Master Organic Chemistry.

  • How can we do the deprotection of boc-amino acids using hcl? - ResearchGate.

  • Scavengers for Boc deprotection to prevent side reactions - Benchchem.

  • Technical Support Center: Troubleshooting Side Reactions in Boc-Protected Amine Deprotection - Benchchem.

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate.

  • Thermal Methods - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Boc Resin Cleavage Protocol - Sigma-Aldrich.

  • Protecting Groups - T. W. Greene, P. G. M. Wutz.

  • Protecting group - Wikipedia.

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube.

  • Boc De-protection : r/Chempros - Reddit.

  • Amine Protection / Deprotection - Fisher Scientific.

  • SUPPORTING INFORMATION - The Royal Society of Chemistry.

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts.

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - ACS Publications.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - ACS Publications.

  • TFA Deprotection | PDF | Chemistry | Physical Sciences - Scribd.

  • Boc Deprotection - TFA - Common Organic Chemistry.

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – Total Synthesis.

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF - ResearchGate.

  • 1,4-Diazaspiro[4.5]decane - PubChem.

  • Boc deprotection conditions tested - ResearchGate.

  • 8-Hydroxy-1,8-diazaspiro[4.5]decane - PubChem.

  • 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria - ACS Medicinal Chemistry Letters.

  • 1,4-Dioxa-8-azaspiro 4.5 decane 98 177-11-7 - Sigma-Aldrich.

  • 1,8-Diazaspiro[4.5]decane-1-carboxylic acid, 3-methyl-, phenylmethyl ester - ChemScene.

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed.

  • Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection - ResearchGate.

  • tert-Butyl Esters - Organic Chemistry Portal.

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed.

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace.

  • tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate - PubChem.

  • tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate - PubChem.

  • tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate - PubChem.

Sources

Method

Application Notes and Protocols for Coupling Reactions with Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction to Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate (CAS 885279-92-5) is a bifunctional or...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate (CAS 885279-92-5) is a bifunctional organic molecule featuring a spirocyclic diamine core. One of the amine functionalities is protected as a tert-butyloxycarbonyl (Boc) carbamate, allowing for selective functionalization of the secondary amine. This structural motif is increasingly incorporated into novel pharmaceutical candidates to explore new chemical space and enhance properties such as solubility, metabolic stability, and target engagement.

The presence of a nucleophilic secondary amine makes this reagent an ideal partner in a variety of coupling reactions designed to form carbon-nitrogen (C-N) bonds, which are fundamental linkages in a vast array of biologically active compounds. This document will focus on providing detailed protocols and reaction conditions for its use in nucleophilic aromatic substitution (SNAr) and will also discuss the application of related spirocyclic amines in palladium-catalyzed cross-coupling reactions.

Coupling Reactions: Mechanisms and Protocols

The secondary amine of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate can be coupled with various electrophilic partners. The choice of reaction conditions is critical and depends on the nature of the coupling partner.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In cases where the aromatic partner is highly electron-deficient (e.g., activated by strongly electron-withdrawing groups like nitro or fluoro groups on heteroaromatic systems), a direct nucleophilic aromatic substitution can be achieved. This method offers the advantage of being metal-free.

A notable application of a closely related spirocyclic diamine, tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, is found in the synthesis of the approved drug Risdiplam.[1][2] In this synthesis, the Boc-protected spiro-diamine is coupled with a fluoro-substituted pyridopyrimidinone core. The conditions used in this industrial synthesis provide a validated protocol that can be adapted for tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate.

This protocol is adapted from the synthesis of a key intermediate of Risdiplam and can serve as a starting point for the coupling of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate with similar electron-deficient heteroaryl fluorides.[1]

Reaction Scheme:

SNAr_Reaction reagent1 Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate product Coupled Product reagent1->product DBU, DMAc 120 °C reagent2 +   Electron-Deficient     Aryl Fluoride reagent2->product Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification prep1 Add Aryl Halide, Boc-spirodiamine, and Base to Flask prep2 Add Solvent (e.g., Toluene, Dioxane) prep1->prep2 prep3 Degas Mixture (Ar or N2 Purge) prep2->prep3 cat_add Add Pd Catalyst and Ligand prep3->cat_add heating Heat to Reaction Temperature (e.g., 80-110 °C) cat_add->heating workup1 Cool and Filter (e.g., through Celite) heating->workup1 workup2 Aqueous Workup & Extraction workup1->workup2 workup3 Purify by Chromatography workup2->workup3

Sources

Application

Application Notes and Protocols for the Derivatization of the Secondary Amine in Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

Introduction: The Strategic Importance of the 1,8-Diazaspiro[4.5]decane Scaffold The 1,8-diazaspiro[4.5]decane motif is a privileged scaffold in medicinal chemistry, imparting a unique three-dimensional architecture to b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,8-Diazaspiro[4.5]decane Scaffold

The 1,8-diazaspiro[4.5]decane motif is a privileged scaffold in medicinal chemistry, imparting a unique three-dimensional architecture to bioactive molecules. This spirocyclic system, which features a shared carbon atom between a pyrrolidine and a piperidine ring, offers a rigid and defined orientation for substituent vectors, enabling precise interactions with biological targets. The presence of two nitrogen atoms at positions 1 and 8 provides opportunities for differential functionalization, leading to the generation of diverse chemical libraries for drug discovery.

Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a particularly valuable building block as the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogens allows for the selective derivatization of the secondary amine at the 8-position. This mono-functionalization strategy is crucial for the systematic exploration of structure-activity relationships (SAR) in the development of novel therapeutics. This guide provides detailed protocols and technical insights into the most common and effective methods for derivatizing this secondary amine, including acylation, reductive amination, N-alkylation, and N-arylation.

Core Derivatization Strategies: A Mechanistic Overview

The nucleophilic nature of the secondary amine in tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate allows for a variety of bond-forming reactions. The choice of derivatization strategy is dictated by the desired functionality to be introduced.

G cluster_start cluster_methods cluster_products Start Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate Acylation Acylation (Amide Bond Formation) Start->Acylation Acyl Halide/Anhydride, Base ReductiveAmination Reductive Amination (C-N Single Bond) Start->ReductiveAmination Aldehyde/Ketone, Reducing Agent N-Alkylation N-Alkylation (C-N Single Bond) Start->N-Alkylation Alkyl Halide, Base N-Arylation N-Arylation (C-N Single Bond) Start->N-Arylation Aryl Halide, Pd Catalyst, Base Amide N-Acyl Derivative Acylation->Amide AlkylAmine N-Alkyl Derivative ReductiveAmination->AlkylAmine N-Alkylation->AlkylAmine ArylAmine N-Aryl Derivative N-Arylation->ArylAmine

Figure 1: Key derivatization pathways for the secondary amine of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate.

N-Acylation: Formation of Amide Derivatives

N-acylation is a robust and widely used method for introducing a diverse array of functional groups. The reaction of the secondary amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base, readily forms a stable amide bond.

Causality Behind Experimental Choices:
  • Acylating Agent: Acyl chlorides are generally more reactive than anhydrides and are often preferred for less nucleophilic amines or when milder reaction conditions are desired.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the HCl generated during the reaction with acyl chlorides. This prevents the formation of the amine hydrochloride salt, which would be unreactive.

  • Solvent: Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used as they do not react with the acylating agent.

Detailed Experimental Protocol: Acylation with an Acyl Chloride

G cluster_workflow Acylation Workflow Start Dissolve Spiro-diamine and Base in DCM Cool Cool to 0 °C Start->Cool AddAcylChloride Add Acyl Chloride dropwise Cool->AddAcylChloride React Stir at RT (Monitor by TLC/LC-MS) AddAcylChloride->React Workup Aqueous Workup (Wash with NaHCO₃, brine) React->Workup Purify Purify by Column Chromatography Workup->Purify Product N-Acyl Product Purify->Product G cluster_workflow Reductive Amination Workflow Start Combine Spiro-diamine and Aldehyde in DCM AddReducingAgent Add NaBH(OAc)₃ Start->AddReducingAgent React Stir at RT (Monitor by TLC/LC-MS) AddReducingAgent->React Workup Aqueous Workup (Wash with NaHCO₃, brine) React->Workup Purify Purify by Column Chromatography Workup->Purify Product N-Alkyl Product Purify->Product

Method

Application Note: A Practical Guide to the Palladium-Catalyzed N-Arylation of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

Abstract: This comprehensive guide provides a detailed experimental protocol and mechanistic rationale for the N-arylation of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. N-arylated spirocyclic diamines are privil...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed experimental protocol and mechanistic rationale for the N-arylation of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. N-arylated spirocyclic diamines are privileged scaffolds in modern drug discovery, and their efficient synthesis is of paramount importance. This document outlines a robust procedure utilizing the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation.[1][2] We delve into the causality behind reagent selection, reaction setup, and troubleshooting, offering researchers a self-validating system for synthesizing a broad range of N-aryl diazaspiro[4.5]decane derivatives.

Introduction: The Significance of N-Aryl Spirocycles

Spirocyclic systems, particularly those incorporating nitrogen atoms, are increasingly sought-after motifs in medicinal chemistry. The rigid, three-dimensional architecture of the 1,8-diazaspiro[4.5]decane core allows for precise vectoral projection of substituents into biologically relevant chemical space. The introduction of an aryl group onto the secondary amine at the 8-position can profoundly influence a molecule's pharmacological profile, modulating properties such as target affinity, selectivity, and pharmacokinetics.

Traditional methods for aromatic C-N bond formation often suffer from harsh conditions and limited substrate scope.[1] The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized this field, enabling the facile coupling of a vast array of amines and aryl halides under relatively mild conditions.[1][3][4] This protocol leverages a modern, well-defined catalyst system to efficiently couple the sterically demanding secondary amine of the Boc-protected diazaspiro[4.5]decane with various aryl halides.

Reaction Principle: The Buchwald-Hartwig Amination

The core transformation is the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with the secondary amine of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. The reaction is driven by a palladium catalyst, supported by a specialized phosphine ligand, and requires a base to facilitate the catalytic cycle.

General Reaction Scheme: (Image for illustrative purposes)

Materials and Reagent Specifications

Successful execution of this protocol demands high-purity reagents and adherence to anhydrous, oxygen-free techniques. The palladium catalyst is sensitive to oxygen, especially in its active Pd(0) state.

ReagentFormulaMW ( g/mol )Recommended PuritySupplier (Example)Notes
tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylateC₁₄H₂₆N₂O₂254.37>97%Commercially AvailableThe starting amine.
Aryl Bromide (Ar-Br)VariesVaries>98%Commercially AvailableCan be substituted with aryl chloride or triflate, but may require catalyst system optimization.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))C₅₁H₄₂O₃Pd₂915.72>97%Strem, Sigma-AldrichA stable Pd(0) precatalyst. Handle quickly in air.
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)C₃₀H₄₃O₂P474.63>98%Strem, Sigma-AldrichA bulky, electron-rich biarylphosphine ligand, ideal for hindered substrates.[4]
Sodium tert-butoxide (NaOt-Bu)C₄H₉NaO96.10>98%Sigma-Aldrich, AcrosA strong, non-nucleophilic base. Highly hygroscopic; handle in a glovebox.
Anhydrous TolueneC₇H₈92.14DriSolv® or equivalentEMD MilliporeSolvent must be anhydrous and degassed prior to use.

Detailed Step-by-Step Experimental Protocol

This protocol is based on a 0.5 mmol scale of the limiting reagent, typically the aryl bromide. Adjust quantities as needed.

Inert Atmosphere Preparation
  • Glassware: Oven-dry a 25 mL Schlenk flask or a microwave vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of argon or nitrogen.

  • Atmosphere: Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the entire setup and reaction period.

Reagent Addition (Performed under Inert Atmosphere)

Causality Note: The order of addition is critical. The catalyst and ligand are added first to allow for pre-formation of the active catalytic species in solution. The base is added last to prevent premature side reactions.

  • To the reaction vessel, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol % Pd) and RuPhos (14.2 mg, 0.03 mmol, 6 mol %).

  • Add tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate (153 mg, 0.6 mmol, 1.2 equiv).

  • Add the aryl bromide (0.5 mmol, 1.0 equiv).

  • Finally, add sodium tert-butoxide (67 mg, 0.7 mmol, 1.4 equiv).

  • Seal the vessel with a septum or cap.

Reaction Execution
  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.

  • Degassing (Optional but Recommended): Bubble argon through the stirred reaction mixture for 5-10 minutes to ensure all traces of oxygen are removed.

  • Heating: Place the sealed vessel into a preheated oil bath or heating block set to 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. To sample, briefly remove from heat, cool slightly, and quickly take an aliquot via syringe under a positive flow of inert gas.

Work-up and Purification
  • Cooling & Quenching: Once the reaction is complete (consumption of the aryl bromide), remove the vessel from the heat and allow it to cool to room temperature.

  • Carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with 20 mL of ethyl acetate and 10 mL of water. Separate the layers.

  • Extract the aqueous layer two more times with 20 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash with 20 mL of brine.

  • Drying & Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

Experimental Workflow Diagram

The following diagram outlines the complete procedural flow, from initial setup to final product characterization.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification prep_glass Oven-Dry Glassware prep_inert Establish Inert Atmosphere (Ar/N2) prep_glass->prep_inert add_reagents Add Solids: - Pd2(dba)3 / Ligand - Spiro-Amine - Aryl Halide - Base prep_inert->add_reagents add_solvent Add Anhydrous, Degassed Toluene add_reagents->add_solvent heat Heat to 100 °C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool_quench Cool to RT & Quench (NH4Cl) monitor->cool_quench extract Extract with EtOAc cool_quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Workflow for the N-arylation of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate.

Mechanism & Rationale of Reagent Selection

Understanding the catalytic cycle is crucial for troubleshooting and adapting the protocol. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through several key steps.[4][5]

catalytic_cycle pd0 Pd(0)L2 oxidative_add Pd(II) Complex (Ar)(Pd)(Br)L2 pd0->oxidative_add Oxidative Addition (+ Ar-Br) amine_complex Amine Complex [(Ar)(Pd)(Amine)L2]+Br- oxidative_add->amine_complex Ligand Exchange (+ Amine) amido_complex Amido Complex (Ar)(Pd)(Amide)L2 amine_complex->amido_complex Deprotonation (- H-Base+) amido_complex->pd0 Reductive Elimination product_out Ar-Amine (Product) amido_complex->product_out

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Palladium Precatalyst (Pd₂(dba)₃): This is a stable source of Pd(0), which is the active catalytic species. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used, which is reduced in situ to Pd(0).[5]

  • Ligand (RuPhos): This is arguably the most critical component. The N-H at the 8-position is a sterically hindered secondary amine. A bulky, electron-rich dialkylbiaryl phosphine ligand like RuPhos is essential for several reasons:[1][4][6]

    • It promotes the formation of a monoligated palladium species, which accelerates the rate-limiting oxidative addition step.[1]

    • Its steric bulk facilitates the final reductive elimination step, which forms the desired C-N bond and regenerates the Pd(0) catalyst. Without such a ligand, this step can be slow for hindered substrates, leading to side reactions or catalyst decomposition.

  • Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium(II) center, forming the palladium-amido complex.[5][7] This deprotonation is necessary to enable the subsequent reductive elimination. Weaker bases may be insufficient, leading to a stalled reaction.[2]

  • Solvent (Toluene): An aprotic, relatively non-polar solvent is ideal. It must be anhydrous, as water can hydrolyze the base and interfere with the catalyst. It must also be thoroughly degassed to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.

Expected Data & Characterization

For the product of the reaction between tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate and 4-bromotoluene:

AnalysisExpected Result
Product Name tert-butyl 8-(p-tolyl)-1,8-diazaspiro[4.5]decane-1-carboxylate
Molecular Formula C₂₁H₃₂N₂O₂
Molecular Weight 344.49 g/mol
LC-MS (ESI+) Expected [M+H]⁺: 345.25
¹H NMR (CDCl₃) Key diagnostic peaks: Aromatic protons of the p-tolyl group (~6.8-7.2 ppm), methyl singlet of the p-tolyl group (~2.3 ppm), t-butyl singlet (~1.45 ppm).
TLC (30% EtOAc/Hex) R_f_ (Starting Amine) < R_f_ (Product) < R_f_ (Aryl Bromide)

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Poor quality solvent (wet).4. Unreactive aryl halide (e.g., electron-rich chloride).1. Ensure meticulous inert atmosphere technique. Use fresh catalyst/ligand.2. Use a fresh bottle of NaOt-Bu or switch to a stronger base like LHMDS.3. Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent.4. Switch to a more active ligand (e.g., BrettPhos) or a different precatalyst. Increase reaction temperature.
Significant Starting Material Remaining Reaction has not gone to completion or has stalled.Increase reaction time. Add a small additional charge of catalyst/ligand (e.g., 0.5 mol % Pd).
Formation of Hydrodehalogenated Arene (Ar-H) A common side reaction where the aryl halide is reduced. Often caused by β-hydride elimination from the palladium-amido intermediate or other side reactions.[1]Ensure the base is sufficiently strong and anhydrous. The choice of ligand is crucial; bulky biarylphosphines generally suppress this pathway.
Difficult Purification Product co-elutes with starting material or byproducts.Optimize the solvent system for column chromatography. Consider a different stationary phase (e.g., alumina) or purification technique (e.g., preparative HPLC).

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 2014. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Available at: [Link]

  • Fluorous-Tagged Carbamates for the Pd-Catalyzed Amination of Aryl Halides. The Journal of Organic Chemistry, 2007. Available at: [Link]

  • Fluorous-tagged carbamates for the pd-catalyzed amination of aryl halides. PubMed, 2007. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 2014. Available at: [Link]

  • Substituted carbamate synthesis by carbamidation. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 2013. Available at: [Link]

  • Fluorous-Tagged Carbamates for the Pd-Catalyzed Amination of Aryl Halides. The Journal of Organic Chemistry, 2007. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 2024. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 2015. Available at: [Link]

  • A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers, 2020. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. Molecules, 2021. Available at: [Link]

  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 1984. Available at: [Link]

  • A Versatile and Efficient Cu-Catalyzed N-Arylation of Aromatic Cyclic Secondary Amines with Aryl Halides. European Journal of Organic Chemistry, 2011. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2019. Available at: [Link]

  • Design and synthesis of 1,4,8- triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, 2023. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: The Strategic Use of Scaffolds in Combinatorial Library Synthesis for Accelerated Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Combinatorial chemistry is a powerful paradigm in modern drug discovery, enabling the rapid synthesis of large, diverse libraries of small molecule...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Combinatorial chemistry is a powerful paradigm in modern drug discovery, enabling the rapid synthesis of large, diverse libraries of small molecules for high-throughput screening.[1][2][3][4] Central to this strategy is the concept of the molecular scaffold, a core structure upon which a multitude of chemical appendages can be systematically introduced. This application note provides a comprehensive guide to the principles and protocols for utilizing scaffolds in the synthesis of combinatorial libraries. It delves into the rationale behind scaffold selection, compares solid-phase and solution-phase synthesis methodologies, and provides detailed, step-by-step protocols for key workflows. Furthermore, it explores advanced concepts such as "privileged scaffolds" and "diversity-oriented synthesis" to equip researchers with the knowledge to design and execute robust combinatorial syntheses for the discovery of novel therapeutic agents.

Introduction: The Scaffold as the Architectural Blueprint for Molecular Diversity

The strategic selection and utilization of a scaffold are paramount to the success of a combinatorial synthesis campaign. A well-chosen scaffold not only facilitates synthetic feasibility but also imbues the resulting library with desirable physicochemical properties and a higher probability of interacting with a target class of interest.[9]

Principles of Scaffold Selection: Laying the Foundation for a Successful Library

The choice of a scaffold is a critical decision that influences the entire trajectory of a combinatorial library synthesis project. The ideal scaffold should possess a combination of characteristics that ensure synthetic tractability, structural diversity, and biological relevance.

Key Criteria for Scaffold Selection:

  • Synthetic Accessibility and Tractability: The scaffold must be readily synthesizable in good yield and amenable to the attachment of a variety of building blocks. The chemistry used to modify the scaffold should be robust, high-yielding, and compatible with a range of functional groups.

  • Functional Group Compatibility: The scaffold should possess multiple, orthogonally-addressable functional groups or "handles" that allow for the sequential and specific introduction of diversity elements. This enables the controlled construction of complex molecules.

  • Three-Dimensional Complexity: To effectively probe the intricate binding pockets of biological targets, scaffolds should ideally possess a defined three-dimensional geometry.[8] Non-planar scaffolds are often preferred as they present substituents in distinct spatial orientations, increasing the chances of favorable interactions.[10]

  • "Privileged" Status: Certain molecular scaffolds, termed "privileged structures," are capable of binding to multiple biological targets with high affinity.[10][11][12] The use of these scaffolds, such as benzodiazepines or indoles, can increase the hit rate in screening campaigns.[9][10][11][13]

  • Drug-like Properties: The scaffold should ideally conform to established guidelines for drug-likeness, such as Lipinski's Rule of Five, to increase the probability that the resulting library members will have favorable pharmacokinetic properties.[14]

Privileged Scaffolds: An Endorsed Starting Point

The concept of "privileged scaffolds" was introduced to describe molecular frameworks that appear in numerous biologically active compounds, often targeting different receptors.[10][11][15] These scaffolds are thought to possess inherent structural and electronic features that make them particularly adept at interacting with protein binding sites.

Table 1: Examples of Privileged Scaffolds in Medicinal Chemistry

ScaffoldTherapeutic Area(s)Example Drug(s)
Benzodiazepine Anxiolytics, Sedatives, AnticonvulsantsDiazepam, Nitrazepam[9]
Indole Serotonin Receptor Agonists, Kinase InhibitorsSumatriptan, Zafirlukast[11][12]
Piperazine Central Nervous System AgentsMany CNS drugs
Purine Kinase Inhibitors, Nucleic Acid Synthesis ModulatorsAdenosine analogs, 6-mercaptopurine[11]
β-Lactam AntibacterialsPenicillins, Cephalosporins[11]

The use of privileged scaffolds can be a highly effective strategy for designing focused libraries with an increased likelihood of biological activity.[13]

Methodologies for Scaffold-Based Library Synthesis

There are two primary methodologies for the synthesis of combinatorial libraries: solid-phase synthesis and solution-phase synthesis. Each approach has its distinct advantages and disadvantages, and the choice between them depends on the specific goals of the project, the nature of the scaffold, and the scale of the library to be synthesized.

Solid-Phase Synthesis (SPS): A Robust Platform for High-Throughput Chemistry

In solid-phase synthesis (SPS), the scaffold or the initial building block is covalently attached to an insoluble polymeric support, often in the form of resin beads.[3][16] The synthesis then proceeds in a stepwise manner, with reagents and building blocks added in solution.[1] A key advantage of this technique is the ease of purification; after each reaction step, excess reagents and by-products can be simply washed away by filtration, while the growing molecule remains attached to the solid support.[16][17]

A crucial component in SPS is the linker , a bifunctional molecule that connects the growing peptide or small molecule to the solid support.[17] The linker must be stable to the reaction conditions used throughout the synthesis but cleavable under specific conditions to release the final product from the resin.[18]

Table 2: Common Linker Strategies in Solid-Phase Synthesis

Linker TypeCleavage ConditionProduct Functional Group
Wang Linker Trifluoroacetic acid (TFA)Carboxylic acid[18]
Rink Amide Linker Mild TFAAmide[18]
Trityl Linker Mild acidCarboxylic acid, alcohol, amine
Safety-Catch Linker Two-step activation and cleavageVarious[19][20]

The choice of linker is dictated by the desired functional group in the final product and the chemical stability of the scaffold and building blocks.

This protocol outlines the synthesis of a 1,4-benzodiazepine library on a solid support, a classic example of a privileged scaffold.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • 2-Aminobenzophenones

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • First Building Block Coupling: In a separate vessel, pre-activate the first Fmoc-protected amino acid with HATU and DIPEA in DMF for 5 minutes. Add this solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Second Building Block Coupling: Couple the 2-aminobenzophenone to the resin-bound amino acid using HATU and DIPEA in DMF for 4 hours. Wash the resin with DMF and DCM.

  • Cyclization and Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours. This step simultaneously induces cyclization to form the benzodiazepine ring and cleaves the product from the resin.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether. Dry the product under vacuum.

Diagram: Solid-Phase Benzodiazepine Library Synthesis Workflow

G Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-Amino Acid (HATU, DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection2 Coupling2 Couple 2-Aminobenzophenone (HATU, DIPEA) Deprotection2->Coupling2 Cleavage Cleavage & Cyclization (95% TFA) Coupling2->Cleavage Product Benzodiazepine Library Cleavage->Product G Start Starting Material Int1 Intermediate 1 Start->Int1 Reaction 1 Scaffold4 Scaffold D Start->Scaffold4 Pathway D Int2 Intermediate 2 Int1->Int2 Reaction 2 Scaffold3 Scaffold C Int1->Scaffold3 Pathway C Scaffold1 Scaffold A Int2->Scaffold1 Pathway A Scaffold2 Scaffold B Int2->Scaffold2 Pathway B

Sources

Method

Application Notes and Protocols for the Preparation of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate Hydrochloride

Abstract The 1,8-diazaspiro[4.5]decane motif is a privileged scaffold in modern medicinal chemistry, valued for its rigid, three-dimensional structure that allows for precise orientation of substituents in biological spa...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-diazaspiro[4.5]decane motif is a privileged scaffold in modern medicinal chemistry, valued for its rigid, three-dimensional structure that allows for precise orientation of substituents in biological space. This document provides a comprehensive, field-proven guide for the multi-step synthesis, purification, and characterization of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, a key intermediate for drug discovery and development. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific rationale, ensuring both reproducibility and a deep understanding of the synthetic pathway. All methodologies are supported by authoritative references to ensure scientific integrity.

Introduction and Synthetic Strategy

The synthesis of complex heterocyclic structures like spirodiamines requires a robust and well-planned strategy.[1] The target molecule, a mono-Boc-protected spirodiamine hydrochloride salt, is an ideal building block, allowing for selective functionalization at the unprotected secondary amine.

Our synthetic approach begins with the commercially available N-Boc-4-piperidone. The strategy involves the construction of a second nitrogen-containing ring onto the piperidone core, followed by selective protection and final salt formation. This multi-step process is designed for scalability and purity.

The overall synthetic pathway can be visualized as follows:

G cluster_0 Part 1: Spiro-Hydantoin Formation cluster_1 Part 2: Hydrolysis and Decarboxylation cluster_2 Part 3: Selective Protection (if necessary) & Salt Formation A N-Boc-4-piperidone B tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5] decane-8-carboxylate A->B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) C 1,8-Diazaspiro[4.5]decane-8-carboxylic acid tert-butyl ester B->C Hydrolysis (e.g., Ba(OH)2) D tert-Butyl 1,8-diazaspiro[4.5]decane- 1-carboxylate C->D Boc Protection ((Boc)2O) E tert-Butyl 1,8-diazaspiro[4.5]decane- 1-carboxylate hydrochloride D->E Salt Formation (HCl in Dioxane)

Caption: Proposed Synthetic Pathway.

Note: The pathway illustrates a common route to spirodiamines. Depending on the outcome of the hydrolysis, a selective protection step (C to D) might be required if the initial Boc group on the piperidine nitrogen is also cleaved. For this guide, we will proceed with a protocol that assumes the piperidine Boc group remains, followed by protection of the second amine and final conversion to the hydrochloride salt.

Experimental Protocols

Part 1: Synthesis of tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Principle: This step employs the Bucherer-Bergs reaction, a classic method for synthesizing hydantoins from ketones. The reaction involves the condensation of N-Boc-4-piperidone with potassium cyanide and ammonium carbonate to form a spiro-hydantoin intermediate.[2]

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Molar Eq.
N-Boc-4-piperidone 199.27 10.0 g 1.0
Potassium Cyanide (KCN) 65.12 4.90 g 1.5
Ammonium Carbonate 96.09 28.7 g 6.0
Ethanol (EtOH) 46.07 100 mL -

| Water (H₂O) | 18.02 | 100 mL | - |

Procedure:

  • Safety First: This reaction generates hydrogen cyanide gas. Perform this procedure in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide quench solution (e.g., ferrous sulfate and sodium hydroxide) readily available.

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-Boc-4-piperidone (10.0 g, 50.2 mmol).

  • Add ethanol (100 mL) and water (100 mL) to the flask and stir to dissolve the starting material.

  • Carefully add ammonium carbonate (28.7 g, 299 mmol) and potassium cyanide (4.90 g, 75.3 mmol) to the mixture.

  • Heat the reaction mixture to 60 °C in an oil bath and stir vigorously for 24 hours. The mixture will become a thick slurry.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with cold diethyl ether (2 x 30 mL).

  • Dry the resulting white solid under vacuum to a constant weight to yield tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate.[2]

Part 2: Hydrolysis to 1,8-Diazaspiro[4.5]decane

Principle: The hydantoin ring is hydrolyzed under strong basic conditions to yield the free diamine. This step cleaves both amide bonds of the hydantoin. Depending on the conditions, the N-Boc group on the piperidine ring may or may not be cleaved. The following protocol is a harsh hydrolysis that will likely cleave all protecting groups, requiring a subsequent selective re-protection.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Molar Eq.
Spiro-hydantoin intermediate 269.30 10.0 g 1.0
Barium Hydroxide Octahydrate 315.46 46.7 g 4.0
Water (H₂O) 18.02 200 mL -
Toluene 92.14 100 mL -
Dry Ice (solid CO₂) 44.01 As needed -

| Dichloromethane (DCM) | 84.93 | 300 mL | - |

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser, suspend the spiro-hydantoin (10.0 g, 37.1 mmol) and barium hydroxide octahydrate (46.7 g, 148.4 mmol) in water (200 mL).

  • Heat the mixture to reflux (approx. 110-120 °C oil bath temperature) and maintain vigorous stirring for 48-72 hours.

  • Cool the reaction to room temperature. The barium carbonate precipitate is removed by filtration.

  • To the aqueous filtrate, add crushed dry ice in portions to precipitate excess barium as barium carbonate.

  • Filter the mixture again to remove the barium carbonate.

  • Concentrate the aqueous filtrate under reduced pressure to obtain the crude diamine. The crude product should be extracted into an organic solvent.

  • Add toluene (100 mL) and evaporate again to azeotropically remove residual water.

  • The resulting crude 1,8-diazaspiro[4.5]decane is taken directly to the next step.

Part 3: Selective N-Boc Protection

Principle: To obtain the desired product, the diamine must be selectively protected at the pyrrolidine nitrogen (position 1). Direct mono-protection of diamines can be challenging. A common strategy involves using a controlled amount of Boc-anhydride at low temperatures.[3] The less hindered, more nucleophilic primary amine is expected to react preferentially.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Molar Eq.
Crude 1,8-Diazaspiro[4.5]decane 140.23 ~5.2 g 1.0
Di-tert-butyl dicarbonate ((Boc)₂O) 218.25 7.3 g 0.9
Dichloromethane (DCM), anhydrous 84.93 150 mL -

| Triethylamine (TEA) | 101.19 | 5.7 mL | 1.1 |

Procedure:

  • Dissolve the crude 1,8-diazaspiro[4.5]decane (~37.1 mmol) in anhydrous DCM (150 mL) in a 500 mL flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (5.7 mL, 40.8 mmol) to the solution.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (7.3 g, 33.4 mmol, 0.9 eq.) in 50 mL of anhydrous DCM.

  • Add the (Boc)₂O solution dropwise to the cooled diamine solution over 1 hour using an addition funnel. The use of slightly less than one equivalent of Boc anhydride favors mono-protection.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by LC-MS to track the formation of mono-Boc, di-Boc, and consumption of the starting diamine.

  • Upon completion, wash the reaction mixture with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (using a gradient elution, e.g., 0-10% methanol in dichloromethane with 1% triethylamine) to isolate the desired mono-protected product, tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate.

Part 4: Hydrochloride Salt Formation

Principle: The final step involves converting the purified Boc-protected free base into its stable, crystalline hydrochloride salt. This is achieved by treating a solution of the amine with hydrochloric acid in an organic solvent, which typically induces precipitation.[4][5]

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Molar Eq.
Boc-protected diamine 240.36 5.0 g 1.0
4M HCl in 1,4-Dioxane - ~6.25 mL 1.2

| Diethyl Ether (Et₂O) | 74.12 | 200 mL | - |

Procedure:

  • Dissolve the purified tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate (5.0 g, 20.8 mmol) in diethyl ether (100 mL) in a 250 mL Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • While stirring, add 4M HCl in 1,4-dioxane (~6.25 mL, 25.0 mmol) dropwise. A white precipitate should form immediately.

  • After the addition is complete, continue stirring in the ice bath for 30 minutes.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether (3 x 20 mL) to remove any unreacted starting material and excess HCl.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight. This yields tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride as a stable, white to off-white solid.

Characterization of Final Product

The identity and purity of the final compound should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Spectroscopic Data:

    • ¹H NMR: Expected signals would include the tert-butyl protons as a singlet around 1.4-1.5 ppm, and complex multiplets for the aliphatic protons of the two rings.[6] The protonated amine may broaden adjacent signals.

    • ¹³C NMR: The spectrum should show signals for the Boc-carbonyl (~155 ppm), the quaternary carbon of the t-butyl group (~80 ppm), the methyl carbons of the t-butyl group (~28 ppm), and distinct signals for the carbons of the spirocyclic core.

    • Mass Spectrometry (ESI+): The spectrum should show the molecular ion peak for the free base [M+H]⁺ at m/z ≈ 241.2.

  • Purity: Assessed by HPLC or LC-MS, typically showing >95% purity.

Troubleshooting and Optimization

ProblemPossible Cause(s)Recommended Solution(s)
Low yield in hydantoin formation (Part 1) Incomplete reaction; Reaction temperature too low.Ensure the reaction is run for the full duration and temperature. Confirm starting material consumption with TLC.
Incomplete hydrolysis (Part 2) Insufficient reaction time or base.Increase reflux time to 72 hours. Ensure a sufficient excess of Ba(OH)₂ is used.
Poor selectivity in Boc protection (Part 3) Reaction temperature too high; Rapid addition of (Boc)₂O.Maintain the reaction at 0 °C during addition. Add the (Boc)₂O solution slowly over at least 1 hour. Use a sub-stoichiometric amount of (Boc)₂O.
Product oils out during salt formation (Part 4) Product is too soluble or contains impurities.Try adding a less polar co-solvent like hexane to induce precipitation. Triturate the oil with fresh ether. Ensure the free base is fully purified before salt formation.[4]
Final product is not a solid Presence of residual solvent or moisture.Ensure the product is thoroughly dried under vacuum, potentially at a slightly elevated temperature (40-50 °C).

Experimental Workflow Visualization

G start Start: N-Boc-4-piperidone step1 Step 1: Bucherer-Bergs Reaction (KCN, (NH4)2CO3, 60°C) start->step1 workup1 Workup 1: Cool, Filter, Wash, Dry step1->workup1 intermediate1 Intermediate: Spiro-Hydantoin workup1->intermediate1 step2 Step 2: Hydrolysis (Ba(OH)2, Reflux) intermediate1->step2 workup2 Workup 2: Filter, Precipitate with CO2, Filter, Concentrate step2->workup2 intermediate2 Intermediate: Crude Diamine workup2->intermediate2 step3 Step 3: Selective Boc Protection ((Boc)2O, DCM, 0°C to RT) intermediate2->step3 workup3 Workup 3: Aqueous Wash, Dry, Concentrate step3->workup3 purification Purification: Silica Gel Chromatography workup3->purification intermediate3 Intermediate: Purified Free Base purification->intermediate3 step4 Step 4: Salt Formation (HCl in Dioxane, Et2O) intermediate3->step4 workup4 Final Workup: Filter, Wash, Vacuum Dry step4->workup4 product Final Product: tert-Butyl 1,8-diazaspiro[4.5]decane- 1-carboxylate hydrochloride workup4->product

Caption: Detailed Experimental Workflow.

References

  • Caroon, J. M., & Clark, R. D. (1982). Synthesis of Spirocyclic 1,2-Diamines. The Journal of Organic Chemistry.
  • Liu, Y.-S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. [Link]

  • Moradell, J., Bohan, C., Pop, A., & Urriolabeitia, E. P. (2020). Synthesis of bicyclic spirodiamines and proposed key reaction intermediate. ResearchGate. [Link]

  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. [Link]

  • Zarei, A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

  • Chaloin, O., et al. (2005). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxypipecolate Derivatives. Organic Syntheses. [Link]

  • Gao, F. (2015). Method for synthesis of 1,8-diazaspiro[4][7] decane-3-hydroxy-1-benzyl-8-carboxylic acid tert-butyl ester. SciSpace. [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Reddit r/chemistry community. (2014). Removal of Boc protecting group as workup? Reddit. [Link]

  • Weinberg, K., et al. (2013). Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. Tetrahedron. [Link]

  • Supporting Information for related Boc-protected compounds. (undated). [Link]

  • PubChem. tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of PROTACs with Diazaspiro[4.5]decane Linkers

Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, commandeering the cell's ubiquitin-proteasome system to selec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, commandeering the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three essential components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[2] While the ligands provide specificity, the linker is far from a passive connector; it is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[3][4]

The evolution of linker design has moved from synthetically convenient flexible chains, such as polyethylene glycol (PEG) and alkyl groups, towards more sophisticated, rigid structures.[4] Rigid linkers, including those incorporating spirocyclic scaffolds like diazaspiro[4.5]decane, offer distinct advantages. By constraining the conformational freedom of the PROTAC, these linkers can reduce the entropic penalty associated with ternary complex formation, potentially leading to enhanced potency and selectivity.[5] Furthermore, the introduction of rigidity can improve metabolic stability and other pharmacokinetic properties.[5] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of PROTACs incorporating diazaspiro[4.5]decane linkers, with a focus on practical application for researchers in drug discovery.

The Rationale for Employing Diazaspiro[4.5]decane Linkers

The decision to incorporate a diazaspiro[4.5]decane moiety into a PROTAC linker is a strategic one, aimed at optimizing the degrader's performance through structural pre-organization. The rigid, three-dimensional nature of this scaffold can confer several benefits:

  • Enhanced Ternary Complex Stability: A rigid linker can orient the POI and E3 ligase ligands in a conformation that is conducive to productive ternary complex formation, minimizing the entropic cost of binding.

  • Improved Cell Permeability: While seemingly counterintuitive for large molecules, a degree of rigidity can improve cell permeability. Rigid linkers can facilitate the adoption of folded conformations that shield polar surface area, a key factor in passive diffusion across cell membranes.[5]

  • Metabolic Stability: The cyclic nature of the diazaspiro[4.5]decane core can be less susceptible to metabolic degradation compared to linear, flexible linkers.

  • Novel Chemical Space: The use of such scaffolds allows for the exploration of novel chemical space, potentially leading to the discovery of PROTACs with unique pharmacological profiles and intellectual property opportunities.

Experimental Protocols

This section provides detailed protocols for the synthesis of a PROTAC featuring a diazaspiro[4.5]decane linker, using a commercially available building block as a starting point. The overall workflow is depicted below.

Diagram: General Workflow for PROTAC Synthesis with a Diazaspiro[4.5]decane Linker

PROTAC Synthesis Workflow cluster_0 Part 1: Linker Functionalization cluster_1 Part 2: PROTAC Assembly cluster_2 Part 3: Purification & Analysis A Start: 8-Boc-2,8-diazaspiro[4.5]decane B Step 1: Acylation of secondary amine A->B C Step 2: Boc deprotection B->C D Functionalized Linker Core C->D E Step 3: Coupling to E3 Ligase Ligand D->E E3_ligand E3 Ligase Ligand (with coupling handle) E3_ligand->E F Intermediate: E3-Linker Conjugate E->F G Step 4: Coupling to POI Ligand F->G POI_ligand POI Ligand (with coupling handle) POI_ligand->G H Final PROTAC G->H I Purification (HPLC) H->I J Characterization (LC-MS, NMR) I->J

Caption: A modular approach to synthesizing diazaspiro[4.5]decane-linked PROTACs.

Part 1: Synthesis of a Functionalized Diazaspiro[4.5]decane Linker

The commercially available 8-Boc-2,8-diazaspiro[4.5]decane is a convenient starting point.[6][7] The following protocol describes the functionalization of this building block to prepare it for sequential coupling.

Protocol 1: Synthesis of a Carboxylic Acid Functionalized Diazaspiro[4.5]decane Linker

This protocol details the acylation of the secondary amine of 8-Boc-2,8-diazaspiro[4.5]decane with a bifunctional reagent (e.g., a protected bromoacetic acid derivative), followed by deprotection to yield a linker ready for coupling.

Materials:

  • 8-Boc-2,8-diazaspiro[4.5]decane

  • tert-Butyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and appropriate solvent system (e.g., ethyl acetate/hexanes)

  • Silica gel for column chromatography

Procedure:

  • Alkylation:

    • To a solution of 8-Boc-2,8-diazaspiro[4.5]decane (1.0 eq) in anhydrous ACN, add K₂CO₃ (2.0 eq).

    • Add tert-butyl bromoacetate (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at 50 °C overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the solids.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the Boc-protected, ester-functionalized linker.

  • Boc Deprotection:

    • Dissolve the purified product from the previous step in anhydrous DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker with a free secondary amine.

  • Saponification (to yield carboxylic acid):

    • Dissolve the tert-butyl ester intermediate in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the reaction is complete (monitor by LC-MS).

    • Acidify the reaction mixture with 1N HCl to pH ~3-4.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid functionalized linker.

Part 2: PROTAC Assembly via Sequential Amide Coupling

This part of the protocol outlines the sequential coupling of the functionalized diazaspiro[4.5]decane linker to the E3 ligase ligand and the POI ligand. A case study based on the synthesis of an EZH2 degrader is presented.[8]

Protocol 2: Synthesis of an EZH2 PROTAC

Materials:

  • Functionalized diazaspiro[4.5]decane linker (from Part 1)

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)

  • Carboxylic acid-functionalized POI ligand (e.g., EZH2 inhibitor)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Preparative HPLC system with a C18 column

Procedure:

  • Coupling of Linker to E3 Ligase Ligand:

    • To a solution of the amine-functionalized E3 ligase ligand (1.0 eq) and the carboxylic acid-functionalized diazaspiro[4.5]decane linker (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 4-16 hours.

    • Monitor the reaction progress by LC-MS.[9]

    • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography or preparative HPLC to obtain the E3-Linker conjugate.

  • Final Coupling to POI Ligand:

    • If the E3-Linker conjugate has a protected amine on the linker, deprotect it following a suitable procedure (e.g., TFA for Boc).

    • To a solution of the deprotected E3-Linker conjugate (1.0 eq) and the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 4-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, the final PROTAC is purified by preparative HPLC.

Diagram: Amide Coupling Reaction

Amide Coupling cluster_reactants cluster_reagents cluster_products R1_COOH R1-COOH plus1 + H2N_R2 H2N-R2 reagents HATU, DIPEA DMF, RT product R1-CONH-R2 reagents->product plus2 + Byproducts

Caption: A standard amide coupling reaction for PROTAC synthesis.

Analytical Characterization and Quality Control

Rigorous characterization of the synthesized linker and final PROTAC is essential to ensure identity, purity, and stability.

Table 1: Recommended Analytical Techniques

Technique Purpose Expected Outcome
LC-MS Monitor reaction progress, confirm molecular weightA single major peak with the expected mass-to-charge ratio for the desired product.
¹H and ¹³C NMR Confirm chemical structure and puritySpectra consistent with the proposed structure, with minimal impurity signals.
Preparative HPLC Final purificationA single, well-resolved peak for the final PROTAC.
Analytical HPLC Determine final purityPurity of >95% is typically required for biological assays.

Troubleshooting Common Synthetic Challenges

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Coupling Reactions - Inefficient coupling reagents- Steric hindrance- Presence of water- Use a more potent coupling reagent like HATU or PyBOP.- Increase reaction temperature or use microwave heating.- Ensure all reagents and solvents are anhydrous.[9]
Difficult Purification - Multiple byproducts- Poor separation on HPLC- Optimize reaction conditions to minimize side reactions.- Use a shallower gradient and a high-resolution column for preparative HPLC.[9]
Incomplete Deprotection - Insufficient deprotection reagent- Short reaction time- Increase the equivalents of the deprotection reagent (e.g., TFA).- Extend the reaction time and monitor carefully by LC-MS.

Conclusion and Future Perspectives

The use of rigid linkers, such as those based on the diazaspiro[4.5]decane scaffold, represents a significant advancement in the rational design of PROTACs. By providing conformational constraint, these linkers can enhance the efficiency of ternary complex formation and improve the overall pharmacological properties of the degrader. The protocols and insights provided in this application note are intended to equip researchers with the foundational knowledge and practical guidance to successfully synthesize and evaluate PROTACs incorporating these promising linkers. As our understanding of the structural biology of ternary complexes deepens, the continued exploration of novel, rigid linker architectures will undoubtedly be a key driver of innovation in the field of targeted protein degradation.

References

  • Wang, L., et al. (2022). Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. European Journal of Medicinal Chemistry, 245, 114925. [Link]

  • Fujimoto, H., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry, 14(10), 1933-1941. [Link]

  • Royal Society of Chemistry. (2022). Click chemistry in the development of PROTACs. RSC Chemical Biology. [Link]

  • Fujimoto, H., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Scope of PROTAC synthesis via amide coupling. ResearchGate. [Link]

  • ChemRxiv. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]

  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. SpiroChem. [Link]

  • National Center for Biotechnology Information. (2023). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. ACS Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. RSC Medicinal Chemistry. [Link]

  • Technology Networks. (2025). Development And Application of "Click Chemistry" In ADC And PROTAC. Technology Networks. [Link]

  • National Center for Biotechnology Information. (2025). Methods to accelerate PROTAC drug discovery. RSC Chemical Biology. [Link]

  • ResearchGate. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • ResearchGate. (n.d.). (a) Building blocks used for partial PROTAC reagents synthesis; (b). ResearchGate. [Link]

  • National Center for Biotechnology Information. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. [Link]

  • MDPI. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. International Journal of Molecular Sciences. [Link]

  • Taylor & Francis. (2020). Current strategies for the design of PROTAC linkers: a critical review. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Royal Society of Chemistry. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2024). (PDF) Click chemistry in the development of PROTACs. ResearchGate. [Link]

  • Open Exploration Publishing. (2024). Separation methods for food protein purification and analysis. Open Exploration Publishing. [Link]

  • WIPO. (2018). WO/2018/087602 RESOLUTION OF OPTICALLY ACTIVE DIAZASPIRO[4.5]DECANE DERIVATIVES. WIPO Patentscope. [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

Welcome to the technical support center for the synthesis of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and op...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. This spirocyclic diamine is a valuable building block in medicinal chemistry, and achieving a high-yield, reproducible synthesis is critical for advancing research and development timelines.

This document moves beyond a simple protocol, offering in-depth explanations for common issues encountered during the synthesis, which typically proceeds via a reductive amination pathway between N-Boc-4-piperidone and ethylenediamine.

Synthesis Overview: The Reductive Amination Pathway

The most common and efficient route to Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate involves the one-pot reaction of N-Boc-4-piperidone and ethylenediamine in the presence of a selective reducing agent. The reaction proceeds through the formation of an imine/aminal intermediate, which is then reduced in situ to form the desired spirocyclic product.

Caption: General synthesis of the target spirocycle.

Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during the synthesis in a practical Q&A format.

Question 1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?

A low yield can stem from several factors, from reagent quality to suboptimal reaction conditions and work-up losses. A systematic approach is key to identifying the root cause.

A. Reagent Quality and Stoichiometry:
  • Purity of N-Boc-4-piperidone: This is the most critical starting material. It is prone to self-condensation (aldol reaction) upon storage, especially if exposed to acidic or basic conditions. Use freshly purchased or purified starting material. You can verify its purity via ¹H NMR.

  • Ethylenediamine: Ensure it is colorless. A yellow or brown color indicates oxidation and impurities that can interfere with the reaction.

  • Reducing Agent Potency: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reducing agent. It is moisture-sensitive, and its potency can degrade over time.[1] It is recommended to use a freshly opened bottle or to titrate older batches to determine their active hydride content.[1]

B. Reaction Conditions:
  • Choice of Reducing Agent: NaBH(OAc)₃ is ideal for this one-pot reaction because it is mild and selectively reduces the iminium ion much faster than the starting ketone.[1][2] This allows it to be present from the start of the reaction. Harsher reagents like sodium borohydride (NaBH₄) can reduce the starting piperidone, leading to N-Boc-4-hydroxypiperidine as a major byproduct.[3]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the most effective solvents for this reaction.[4] They are aprotic and effectively solubilize the reactants. Protic solvents like methanol are generally incompatible with NaBH(OAc)₃.[1][3]

  • Reaction Time and Temperature: The reaction is typically run at room temperature. Insufficient reaction time will lead to incomplete conversion. Monitor the reaction by TLC or LC-MS until the starting piperidone is consumed (usually 12-24 hours).

C. Work-up and Purification:
  • Aqueous Work-up: The product is a diamine, making it water-soluble, especially at acidic pH. During the aqueous work-up, ensure the aqueous layer is basified (pH > 10) with NaOH or K₂CO₃ before extraction to ensure the product is in its free-base form and partitions into the organic layer.

  • Extraction: Use a robust organic solvent for extraction, such as DCM or a mixture of DCM/Isopropanol, and perform multiple extractions (at least 3-4 times) to maximize recovery from the aqueous phase.

Troubleshooting_Low_Yield start_node Low Yield Observed check_node check_node start_node->check_node Start Troubleshooting action_node_1 Verify Purity: - N-Boc-4-piperidone (NMR) - Ethylenediamine (color) - NaBH(OAc)₃ (fresh bottle) check_node->action_node_1 Reagents? action_node_2 Confirm Parameters: - Solvent: DCE or DCM? - Temp: Room Temp? - Time: Monitored to completion? check_node->action_node_2 Conditions? action_node_3 Review Procedure: - Aqueous pH > 10 before extraction? - Multiple extractions performed? - Correct extraction solvent? check_node->action_node_3 Work-up? action_node action_node solution_node solution_node solution_node_1 Proceed to Conditions action_node_1->solution_node_1 Purity Confirmed solution_node_1->action_node_2 solution_node_2 Proceed to Work-up action_node_2->solution_node_2 Conditions Correct solution_node_2->action_node_3 solution_node_3 Yield Improved action_node_3->solution_node_3 Work-up Optimized

Caption: Decision tree for troubleshooting low yield issues.

Question 2: I'm seeing a major byproduct in my analysis. How can I identify and minimize it?

The most common byproducts are the result of either incomplete reaction, over-reaction, or side reactions of the starting materials.

Common ByproductIdentification (Typical Mass)CausalityMitigation Strategy
N-Boc-4-hydroxypiperidine [M+H]⁺ = 202.14Reduction of the starting ketone. Occurs if the reducing agent is not selective (e.g., NaBH₄) or if the reaction conditions are too harsh.Use NaBH(OAc)₃, which is highly selective for the iminium ion over the ketone.[2][4]
Di-spirocyclic Dimer [M+H]⁺ = 423.33Reaction of one molecule of ethylenediamine with two molecules of N-Boc-4-piperidone.Use a slight excess of ethylenediamine (1.1 to 1.5 equivalents) to favor the formation of the 1:1 adduct.
Unreacted N-Boc-4-piperidone [M+H]⁺ = 200.13Incomplete reaction due to deactivated reducing agent, insufficient reaction time, or low temperature.Ensure the potency of NaBH(OAc)₃ and monitor the reaction by TLC/LC-MS until the starting material is consumed.[1]
Question 3: The reductive amination step is slow and seems to stall. How can I improve the reaction kinetics?

While this reaction generally proceeds well at room temperature, kinetics can be an issue, especially on a larger scale.

  • Catalytic Acid: The formation of the iminium ion is the rate-limiting step and is acid-catalyzed. While NaBH(OAc)₃ releases acetic acid upon reaction with any trace moisture, which can catalyze the reaction, sometimes adding a small amount of a catalyst like acetic acid (AcOH) can be beneficial.[2][4] However, use it judiciously (0.1-0.2 equivalents), as excess acid can protonate the ethylenediamine, rendering it non-nucleophilic.

  • Temperature: If the reaction is clean but slow at room temperature, gentle heating to 35-40 °C can increase the rate. Monitor carefully for byproduct formation.

  • Order of Addition: For particularly sensitive substrates, a two-step, one-pot procedure can be effective. First, stir the N-Boc-4-piperidone and ethylenediamine in DCE for 1-2 hours to allow for imine formation, then add the NaBH(OAc)₃. This ensures the imine intermediate is present before the reducing agent is introduced.

Question 4: Purification by column chromatography is difficult and results in significant product loss. Are there better methods?

The polar nature of the diamine product can make standard silica gel chromatography challenging due to streaking and irreversible binding.

  • Acid/Base Extraction: An effective purification strategy is an acid wash. Dissolve the crude product in an organic solvent (like DCM or Ethyl Acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated diamine product will move to the aqueous layer, leaving less polar, non-basic impurities behind. The aqueous layer can then be collected, basified to pH > 10 with NaOH, and re-extracted with an organic solvent to recover the purified product.

  • Modified Chromatography: If chromatography is necessary, consider these modifications:

    • Deactivate the Silica: Pre-treat the silica gel slurry with a small amount of triethylamine (~1-2% v/v in the eluent) to neutralize acidic sites and prevent product binding.

    • Use a More Polar Stationary Phase: Alumina (basic or neutral) can be a better choice than silica for purifying basic amines.

    • Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is highly effective for polar amines.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Reagents & Equipment:

  • N-Boc-4-piperidone (1.0 eq)

  • Ethylenediamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aq. NaHCO₃ solution

  • Saturated aq. NaCl (Brine)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq) and anhydrous DCE (approx. 0.1 M concentration).

  • Amine Addition: Add ethylenediamine (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic. Maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the consumption of N-Boc-4-piperidone using TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer three times with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by acid/base extraction as described in Question 4 or by column chromatography on triethylamine-treated silica gel if necessary.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

Sources

Optimization

Technical Support Center: Purification of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

Prepared by: Senior Application Scientist, Chemical R&D Solutions This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the chromatogr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical R&D Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. The unique spirocyclic structure, combined with a basic secondary amine and a bulky Boc-protecting group, presents specific purification hurdles that this guide aims to address directly.

Frequently Asked Questions (FAQs)
Q1: What is the recommended primary purification method for crude tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate?

For routine purification and removal of bulk impurities from a reaction mixture, flash column chromatography using silica gel is the most effective and widely used method.[1][2] This technique offers an excellent balance of speed, capacity, and resolving power for intermediates of this polarity.[1] For achieving purities greater than 99% for final-stage compounds or for separating very closely related impurities, preparative HPLC may be employed as a subsequent polishing step.[1]

Q2: My compound is exhibiting significant tailing or streaking on my silica TLC plate and during column chromatography. What is the cause?

This is the most common issue encountered with this class of compounds. The spiro-diamine structure contains an unprotected secondary amine, which is basic. The surface of standard silica gel is weakly acidic due to the presence of silanol (Si-OH) groups. The basic amine interacts strongly and non-specifically with these acidic sites, leading to a "drag" effect as the compound moves through the stationary phase. This results in broad, streaky bands (tailing), which severely compromises separation efficiency.[3]

Q3: How can I eliminate the tailing/streaking problem?

To mitigate the unwanted interaction between the basic amine and the acidic silica, you must neutralize the active sites on the stationary phase. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).[3]

  • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) to your entire mobile phase system.

  • Mechanism of Action: The triethylamine is a stronger base and will preferentially bind to the acidic silanol groups on the silica surface, effectively "masking" them from your target compound. This allows your spiro-diamine to elute symmetrically and form tight bands, dramatically improving resolution.

Q4: What is a suitable starting mobile phase for this purification?

The polarity of this compound requires a moderately polar solvent system. The optimal system should be determined using Thin Layer Chromatography (TLC) prior to every column run.[3]

  • Recommended Solvent Systems:

    • Dichloromethane / Methanol (DCM/MeOH): Start with a 98:2 (v/v) mixture and gradually increase the methanol concentration. This is a very common system for amines.

    • Ethyl Acetate / Hexanes (EtOAc/Hexanes): While less common for free amines, this can work. You would likely need a high percentage of ethyl acetate.

  • Optimization Goal: Adjust the solvent ratio until your target compound has an Rf value between 0.2 and 0.3 on the TLC plate (using the Et₃N-modified eluent).[3] This Rf provides the best balance for good separation on a column.

Q5: The crude product is an oil/gum that is poorly soluble in my chosen non-polar starting eluent. How should I load it onto the column?

If your compound is not readily soluble in the initial, less polar mobile phase (e.g., 98:2 DCM/MeOH), do not dissolve it in a stronger solvent like pure methanol to load it. This will cause the compound to crash out of solution at the top of the column and lead to very poor separation.

Instead, you must use a dry loading technique.[3][4] This involves adsorbing your crude material onto a solid support (like silica gel or Celite) before adding it to the column. This ensures that the compound is introduced to the column in a fine, evenly distributed band, regardless of its solubility in the mobile phase. A detailed protocol is provided below.

Troubleshooting Guide

This table addresses specific problems you may encounter during the flash chromatography process.

Problem Probable Cause(s) Recommended Solution(s)
Poor Separation Despite Good TLC Rf 1. Column was overloaded with crude material. 2. Column was packed improperly (air bubbles, cracks). 3. Sample was loaded in too much or too strong a solvent. 4. Flow rate is too fast, preventing equilibrium.[4]1. Use a larger column or reduce the amount of sample. A general rule is 1-10% loading by weight (e.g., 1-10g crude on 100g silica). 2. Repack the column carefully. 3. Use the dry loading method described in the protocols section.[3][4] 4. Reduce the pressure/flow rate to allow for proper partitioning between mobile and stationary phases.[4]
Compound Will Not Elute from the Column 1. The mobile phase is not polar enough. 2. The compound has decomposed on the acidic silica.[5] 3. You may have forgotten to add the triethylamine modifier.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol). 2. Perform a stability test by spotting the compound on a TLC plate, letting it sit for 30 minutes, and then eluting to see if a new spot appears.[5] If unstable, consider using deactivated silica or alumina. 3. Ensure 0.5-1% Et₃N is present in the eluent.
All Compounds Elute Together at the Solvent Front 1. The mobile phase is too polar. 2. The column has cracks or channels, allowing the solvent to bypass the silica bed.1. Start again with a much less polar solvent system (e.g., reduce the percentage of methanol). Always base your starting conditions on TLC analysis.[3] 2. Repack the column, ensuring a homogenous and level silica bed.
High Back Pressure During Run 1. The silica gel particles are too fine. 2. The column outlet is clogged. 3. The sample precipitated upon loading, clogging the top of the column.[6][7]1. Use silica gel with a larger particle size (e.g., 60-120 mesh instead of 230-400). 2. Check the stopcock and outlet for obstructions. 3. This is a common result of improper wet loading. Use the dry loading method to prevent this.[4]
Experimental Protocols
Protocol 1: Mobile Phase Preparation and TLC Analysis
  • Prepare Eluent: In a graduated cylinder, prepare a 100 mL solution of your chosen mobile phase (e.g., 98 mL DCM, 2 mL MeOH).

  • Add Modifier: Add 0.5 mL of triethylamine (Et₃N) to the 100 mL of eluent. Mix thoroughly. This is now your working mobile phase.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or MeOH).

    • Spot the solution on a silica gel TLC plate.

    • Place the plate in a TLC chamber containing your Et₃N-modified mobile phase.

    • Develop the plate until the solvent front is ~1 cm from the top.

    • Visualize the spots using a UV lamp and/or a suitable stain (e.g., ninhydrin for the free amine).[3]

    • Adjust the solvent polarity until the desired product has an Rf of 0.2-0.3.[3]

Protocol 2: Flash Column Chromatography (Dry Loading Method)
  • Sample Preparation (Dry Loading):

    • Dissolve your entire crude product in a minimal amount of a volatile solvent (e.g., DCM, MeOH, or EtOAc).

    • In a round-bottom flask, add silica gel (approximately 5-10 times the mass of your crude product).[4]

    • Pour the solution of your crude product over the silica. Swirl to create a slurry.

    • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This is your dry-loaded sample.[3][4]

  • Column Packing:

    • Select an appropriate size column for your scale.

    • Prepare a slurry of silica gel in your initial, Et₃N-modified mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack it into a firm, stable bed. Ensure there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[3]

  • Loading and Elution:

    • Carefully add the dry-loaded sample powder as a neat, level layer on top of the sand.

    • Add another thin layer of sand on top of the sample powder.

    • Carefully add the mobile phase, ensuring not to disturb the layers.

    • Apply pressure and begin collecting fractions.

    • Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.[1]

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Product Isolation:

    • Combine the fractions that contain your pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate.

Purification Workflow Diagram

This diagram outlines the decision-making process for a successful purification.

PurificationWorkflow cluster_prep Preparation & Analysis cluster_eval Evaluation cluster_actions Chromatography & Troubleshooting cluster_loading Sample Loading cluster_final Final Steps start Crude Product tlc Perform TLC Analysis (with 0.5% Et3N in eluent) start->tlc eval Evaluate TLC Plate tlc->eval streaking Problem: Severe Streaking/Tailing eval->streaking Streaking? no_sep Problem: Poor Resolution (Rf too close) eval->no_sep Poor Separation? good_sep Optimal: Good Separation (ΔRf > 0.1, Product Rf ≈ 0.25) eval->good_sep Good Separation? add_base Action: Ensure 0.5-1% Et3N is in the mobile phase. streaking->add_base change_solvent Action: Test a different solvent system (e.g., DCM/MeOH or EtOAc/Hexanes). no_sep->change_solvent run_column Proceed with Flash Chromatography (using optimized eluent + Et3N) good_sep->run_column solubility_check Check Solubility in Starting Eluent run_column->solubility_check add_base->tlc Re-run TLC change_solvent->tlc Re-run TLC dry_load Action: Use Dry Loading Method solubility_check->dry_load Poor wet_load Action: Use Wet Loading Method (dissolve in minimal eluent) solubility_check->wet_load Good column Load onto Column & Elute dry_load->column wet_load->column fractions Collect & Analyze Fractions by TLC column->fractions combine Combine Pure Fractions & Evaporate fractions->combine product Isolated Pure Product combine->product

Caption: Chromatographic purification and troubleshooting workflow.

References
  • A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. (2025). Benchchem.
  • VanVeller Lab Resources.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester.
  • Amine Protection Methods Guide. Scribd.
  • Protocol for N-Boc protection of primary amines using N-Boc-aminomethanol. (2025). Benchchem.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Troubleshooting Purific
  • Protein purific
  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • 1,8-Diaza-spiro[4·5]decane-1-carboxylic acid tert-butyl ester hydrochloride. J&K Scientific.
  • Protein purific

Sources

Troubleshooting

Common side products in the synthesis of diazaspiro[4.5]decanes

Welcome to the Technical Support Center for the synthesis of diazaspiro[4.5]decanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of diazaspiro[4.5]decanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of spirocyclic compounds. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during the synthesis of diazaspiro[4.5]decanes, with a particular focus on minimizing the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize a diazaspiro[4.5]decane derivative is resulting in a low yield. What are the most common reasons for this?

A1: Low yields in diazaspiro[4.5]decane synthesis, particularly via the Bucherer-Bergs or Strecker reactions, can often be attributed to several factors. Incomplete reaction, suboptimal reaction conditions (temperature, pH, concentration), and the formation of side products are the most frequent culprits. For instance, in the Bucherer-Bergs synthesis, maintaining a pH between 8 and 9 is crucial; highly alkaline conditions can lead to the degradation of cyanide, while acidic conditions can inhibit the formation of the necessary cyanohydrin intermediate.[1]

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The most common side products depend on the synthetic route. In the Bucherer-Bergs synthesis, you may be observing the formation of ureido acids or amides, which can sometimes be the main products.[2] Another possibility, especially with an excess of cyanide, is over-alkylation. In the Strecker synthesis, the reversibility of the reaction can lead to the formation of the starting imine through the elimination of hydrogen cyanide (HCN), particularly with sterically hindered ketones. You may also be seeing different stereoisomers of the desired product.

Q3: How can I improve the diastereoselectivity of my reaction?

A3: Achieving high diastereoselectivity is a common challenge. Lowering the reaction temperature can often enhance selectivity by increasing the energy difference between the transition states leading to different diastereomers. Screening a variety of solvents with different polarities may also influence the transition state conformation and improve the diastereomeric ratio. For catalysed reactions, screening different catalysts and optimizing the catalyst loading is recommended.[3]

Q4: What are the best methods for purifying my target diazaspiro[4.5]decane?

A4: Purification of diazaspiro[4.5]decanes typically involves standard techniques such as recrystallization and column chromatography.[4][5][6][7] The choice of solvent for recrystallization is critical and should be determined experimentally to ensure high recovery of the pure product while leaving impurities in the mother liquor. For column chromatography, the choice of stationary and mobile phases will depend on the polarity of your specific diazaspiro[4.5]decane derivative and the impurities present.

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during the synthesis of diazaspiro[4.5]decanes.

Issue 1: Presence of a Major, Unidentified Side Product

Probable Cause A: Formation of Ureido Acid in Bucherer-Bergs Synthesis

In the Bucherer-Bergs reaction, the intended product is a hydantoin. However, under certain conditions, the reaction can stall at the intermediate α-ureido acid stage, or this intermediate can be formed as a significant byproduct.

Corrective Actions:

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature to promote cyclization to the hydantoin. Typical conditions involve heating at 60-70°C.

  • pH Control: While a slightly alkaline pH (8-9) is necessary, excessively high pH can favor the hydrolysis of intermediates. Use ammonium carbonate as a buffer to maintain the appropriate pH range.[1]

  • Work-up Procedure: Acidification of the reaction mixture during work-up is crucial for the precipitation of the hydantoin product. Incomplete acidification may leave the ureido acid salt in the aqueous phase or as a soluble species.

Probable Cause B: Retro-Strecker Reaction

In the Strecker synthesis, the formation of the α-aminonitrile can be reversible. This equilibrium can shift back towards the starting imine and hydrogen cyanide, especially with sterically hindered cyclic ketones or upon changes in pH and temperature during work-up.

Corrective Actions:

  • Control of Reaction Conditions: Once the α-aminonitrile is formed, proceed to the next step (e.g., hydrolysis to the amino acid or cyclization) without unnecessary delay or exposure to harsh conditions that might favor the reverse reaction.

  • In situ Trapping: If the α-aminonitrile is an intermediate to a subsequent reaction, performing the synthesis as a one-pot procedure can help to trap the intermediate as it is formed, driving the equilibrium towards the final product.

Issue 2: Mixture of Diastereomers

The formation of diastereomers is a common issue when using substituted cyclohexanones as starting materials. The stereochemical outcome can be highly dependent on the reaction conditions and the specific synthetic route employed. For instance, the Bucherer-Bergs and Strecker reactions of 4-tert-butylcyclohexanone can yield different primary stereoisomers.[8]

Troubleshooting Workflow for Diastereoselectivity:

G start Low Diastereoselectivity Observed temp Decrease Reaction Temperature (e.g., RT to -78 °C) start->temp solvent Screen Solvents (Varying Polarity) temp->solvent If still low outcome Improved Diastereomeric Ratio temp->outcome Success catalyst Optimize Catalyst and Loading (If Applicable) solvent->catalyst If still low solvent->outcome Success substrate Modify Substituents (If Possible) catalyst->substrate If still low catalyst->outcome Success substrate->outcome Success

Caption: A workflow for troubleshooting low diastereoselectivity.

Corrective Actions:

  • Temperature Screening: Perform the reaction at a range of temperatures to identify the optimal conditions for favoring the desired diastereomer.[3]

  • Solvent Screening: Test a variety of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol), to assess their impact on the transition state and, consequently, the diastereomeric ratio.[3]

  • Catalyst Choice: If a catalyst is used, explore different Lewis acids or organocatalysts, as they can offer varying degrees of facial selectivity.[3]

Common Side Products and Their Formation

The following table summarizes the common side products encountered in the synthesis of diazaspiro[4.5]decanes.

Side ProductSynthetic RouteProbable CauseProposed Structure (Example)Mitigation Strategy
α-Ureido Acid Bucherer-BergsIncomplete cyclization of the intermediate.A ring-opened hydantoin precursor.Prolonged reaction time, ensure adequate heating, and proper acidic work-up.
Over-alkylation Products Bucherer-BergsExcess cyanide acting as a nucleophile on the hydantoin ring.[1]Further substitution on the hydantoin nitrogen.Use a stoichiometric amount of cyanide.
Starting Imine StreckerRetro-Strecker reaction due to instability of the α-aminonitrile.The imine formed from the starting ketone and amine.Proceed to the next step quickly; consider one-pot procedures.
Diastereomers BothNon-selective attack on the prochiral center of the cyclic ketone.Cis and trans isomers of the spiro-ring system.[8]Optimize reaction conditions (temperature, solvent, catalyst).[3]

Reaction Pathways Leading to Product and Side Products:

G cluster_bucherer Bucherer-Bergs Pathway cluster_strecker Strecker Pathway Ketone Cyclic Ketone Aminonitrile α-Aminonitrile Ketone->Aminonitrile + KCN, (NH4)2CO3 UreidoAcid α-Ureido Acid (Side Product) Aminonitrile->UreidoAcid Incomplete Cyclization Hydantoin Diazaspiro[4.5]decane (Desired Product) Aminonitrile->Hydantoin + CO2, Cyclization Ketone2 Cyclic Ketone Imine Imine (Side Product) Ketone2->Imine + NH3 Aminonitrile2 α-Aminonitrile Imine->Aminonitrile2 + HCN Aminonitrile2->Imine - HCN (Retro-Strecker) Product2 Desired Product (e.g., Amino Acid) Aminonitrile2->Product2 Hydrolysis

Caption: Formation of desired products and common side products.

Experimental Protocols

Protocol 1: Minimizing Ureido Acid Formation in Bucherer-Bergs Synthesis of a 1,3-Diazaspiro[4.5]decane-2,4-dione

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting cyclohexanone derivative (1 equivalent), potassium cyanide (1.5 equivalents), and ammonium carbonate (3 equivalents).

  • Solvent: Add a 1:1 mixture of ethanol and water. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to 60-70°C with vigorous stirring. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully acidify the mixture with a dilute solution of a strong acid (e.g., 2M HCl) to a pH of approximately 2-3 while cooling in an ice bath. This step should be performed in a well-ventilated fume hood due to the potential evolution of HCN gas.

    • The desired hydantoin product should precipitate out of the solution.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1,3-diazaspiro[4.5]decane-2,4-dione.[5]

Protocol 2: Purification of Diazaspiro[4.5]decanes by Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The choice of eluent will depend on the polarity of the target compound and impurities.

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified diazaspiro[4.5]decane.

References

  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]

  • Munday, R. H. C. (1961). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Journal of the Chemical Society, 4372-4379.
  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Štefane, B., & Polanc, S. (2004). The Bucherer–Bergs Reaction: A Facile and Convenient Method for the Synthesis of Spirohydantoins. Synthesis, 2004(12), 1935-1942.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

  • CUNY. (n.d.). Purification by Recrystallization. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • MDPI. (2022). Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method. [Link]

  • MDPI. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. [Link]

  • Sfera. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • PMC. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

Sources

Optimization

Technical Support Center: Solubility of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. Here, we address common questions and trou...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. Here, we address common questions and troubleshooting scenarios related to its solubility in organic solvents, providing both theoretical understanding and practical, field-tested protocols to ensure the success of your experiments.

Understanding the Solubility Profile

Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a molecule that combines a rigid spirocyclic core with a bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group. This structure significantly influences its solubility. The Boc group generally increases the lipophilicity of a molecule, enhancing its solubility in a wide range of common organic solvents.[1] The spirocyclic diamine core, while containing polar nitrogen atoms, has one of its amines masked by the Boc group, which reduces its ability to form hydrogen bonds with very polar solvents.

The fundamental principle of "like dissolves like" is the primary guide for predicting solubility.[2][3] Polar solvents will better dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. Given the structure of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, it is expected to be more soluble in moderately polar to nonpolar organic solvents.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents should I expect Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate to be most soluble?

A1: Generally, Boc-protected amines exhibit good solubility in a range of common organic solvents.[1] For Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, you can expect good solubility in chlorinated solvents (e.g., dichloromethane (DCM), chloroform), ethers (e.g., tetrahydrofuran (THF), diethyl ether), and some polar aprotic solvents like ethyl acetate and acetone. It will likely have lower solubility in highly polar protic solvents like methanol and ethanol, and very low solubility in nonpolar solvents like hexanes.

Q2: I'm observing a cloudy solution or precipitate when trying to dissolve the compound. What's happening?

A2: Cloudiness or precipitation indicates that the compound is not fully dissolved, and you may have exceeded its solubility limit in that specific solvent at the current temperature.[4][5] This can also suggest the formation of a colloid or suspension rather than a true solution.

Q3: My compound precipitates out of solution over time, even after it initially dissolved. Why is this occurring?

A3: This is often due to the creation of a supersaturated solution, which is thermodynamically unstable. This can happen if you used methods like heating to dissolve the compound and then allowed it to cool.[4] Over time, the excess solute will precipitate out until it reaches its equilibrium solubility at that temperature. For long-term experiments, it is crucial to work below the compound's thermodynamic solubility limit.[4]

Q4: Can I use heat to increase the solubility of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate?

A4: Yes, gently warming the solution can often increase the solubility of solid organic compounds.[4][5] However, be cautious as excessive heat can potentially lead to the degradation of the compound or the removal of the acid-labile Boc protecting group, especially in the presence of any acidic impurities.[1] Always use the minimum heat necessary and check for compound stability.

Q5: How can I be certain that my compound is truly dissolved and not just suspended?

A5: A true solution should be clear and free of visible particles. You can perform a simple filtration test by passing your solution through a 0.22 µm syringe filter.[4] If the concentration of the compound in the filtrate is significantly lower than the initial concentration (as measured by a technique like HPLC-UV or LC-MS), it indicates that the compound was not fully dissolved.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound will not dissolve in the chosen solvent. The concentration of the compound exceeds its intrinsic solubility in that solvent.- Try a different solvent: Based on the principle of "like dissolves like," switch to a solvent with a more similar polarity to the compound. For this molecule, dichloromethane or THF are good starting points. - Reduce the concentration: Attempt to dissolve a smaller amount of the compound in the same volume of solvent.[5] - Use a co-solvent system: Adding a small amount of a solvent in which the compound is highly soluble (like DCM) to a solvent where it is less soluble can sometimes improve overall solubility.
Precipitation occurs when adding an anti-solvent (e.g., for crystallization). The anti-solvent was added too quickly, causing rapid precipitation and potentially trapping impurities.- Add the anti-solvent dropwise and with vigorous stirring to allow for the slow formation of crystals. - Consider cooling the solution slowly after the addition of the anti-solvent.
Inconsistent results in experiments (e.g., reaction yield, biological activity). Variability in the actual concentration of the dissolved compound due to incomplete dissolution.- Standardize your solution preparation: Always use a consistent, validated protocol for preparing your solutions.[5] - Perform a solubility check: Before a large-scale experiment, perform a small-scale test to confirm the compound's solubility in that specific batch of solvent.[5] - Filter your solutions: After dissolution, filter the solution through a 0.22 µm filter to remove any undissolved microparticles, ensuring a true solution is used.
Solution appears hazy or opalescent. Formation of a colloidal suspension rather than a true solution.- Sonication: Use an ultrasonic bath to help break up small particles and facilitate dissolution.[5] - Longer equilibration time: Allow the mixture to stir for an extended period (e.g., several hours or overnight) to ensure it reaches equilibrium.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This rapid method helps to quickly identify suitable solvents.

Materials:

  • Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

  • A selection of organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Methanol, Hexane)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Place approximately 5-10 mg of the compound into a clean, dry test tube.

  • Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating or vortexing after each addition.

  • Continue adding solvent up to a total volume of 1 mL.

  • Visually inspect the solution. If the solid has completely disappeared, the compound is considered "soluble." If solid remains, it is "sparingly soluble" or "insoluble."[1]

  • Record your observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a specific solvent.

Materials:

  • Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

  • Chosen organic solvent

  • Scintillation vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Syringe filters (0.22 µm)

  • HPLC or LC-MS system for quantification

Procedure:

  • Add an excess amount of the compound to a vial (enough so that undissolved solid will remain).

  • Add a known volume of the chosen solvent to the vial.

  • Seal the vial and place it on an orbital shaker or use a magnetic stir bar.

  • Allow the mixture to equilibrate for at least 24 hours at a constant temperature to ensure the solution is saturated.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This removes any undissolved solid.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[4]

  • The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Visualizing the Workflow

Below are diagrams illustrating the decision-making process for troubleshooting and the quantitative solubility determination workflow.

G cluster_0 Troubleshooting Workflow start Compound Fails to Dissolve check_conc Is concentration too high? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_solvent Is solvent appropriate? check_conc->check_solvent No success Compound Dissolved reduce_conc->success change_solvent Change Solvent (e.g., to DCM/THF) check_solvent->change_solvent No use_cosolvent Use Co-solvent System check_solvent->use_cosolvent apply_heat Apply Gentle Heat/Sonication check_solvent->apply_heat Yes change_solvent->success use_cosolvent->success apply_heat->success G cluster_1 Quantitative Solubility Protocol prep 1. Add excess compound to known volume of solvent equilibrate 2. Equilibrate for 24h (shaking/stirring) prep->equilibrate settle 3. Allow solids to settle equilibrate->settle filter 4. Filter supernatant (0.22 µm filter) settle->filter analyze 5. Dilute and quantify filtrate via HPLC/LC-MS filter->analyze result Result: Equilibrium Solubility (mg/mL or M) analyze->result

Caption: The workflow for the shake-flask solubility determination method.

Representative Solubility Data

While specific experimental data for Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is not widely published, the table below provides an example of expected solubility for a typical Boc-protected amine in common organic solvents. These values are illustrative and should be confirmed experimentally.

SolventPolarity IndexExpected SolubilityRationale
Dichloromethane (DCM)3.1HighGood polarity match for the Boc-protected amine structure.
Tetrahydrofuran (THF)4.0HighEther oxygen can interact with the molecule, and its polarity is suitable.
Ethyl Acetate4.4Medium-HighA moderately polar aprotic solvent that is often effective.
Acetone5.1MediumCan be a good solvent, but higher polarity may slightly reduce solubility compared to DCM.
Ethanol5.2Low-MediumThe protic nature and hydrogen bonding of ethanol may not be ideal for the bulky, nonpolar Boc group.
Hexane0.1Very LowA nonpolar solvent that is unlikely to effectively solvate the polar regions of the diamine core.

References

  • Benchchem. Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.
  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
  • Chemistry For Everyone. (2025-02-11). How To Determine Solubility Of Organic Compounds?. YouTube. Available from: [Link]

  • Benchchem. Technical Support Center: [Compound X] Solubility Issues.
  • Benchchem. SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Khan Academy. Solubility of organic compounds. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of Boc-Protected Spirodiamines

Prepared by: Senior Application Scientist, Technical Support Division Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with Boc-prot...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Technical Support Division

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with Boc-protected spirodiamines. The integrity of these complex molecules is paramount for reproducible experimental results and successful synthetic campaigns. Here, we provide in-depth, field-proven insights into the stability and proper storage of these compounds, structured in a practical question-and-answer format to address the specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs) - Storage and Handling

This section addresses the most common questions regarding the day-to-day handling and storage of Boc-protected spirodiamines to ensure their long-term stability.

Q1: What are the ideal storage conditions for solid Boc-protected spirodiamines?

For maximum shelf-life, solid Boc-protected spirodiamines should be stored under controlled conditions that minimize exposure to catalysts of degradation. The primary stability concern for a Boc group is its lability under acidic conditions.[1]

Causality: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[2] Its stability is compromised by acids, which catalyze its cleavage. Therefore, the main goal of storage is to protect the compound from acidic environments, including airborne acidic gases and moisture, which can create a localized acidic environment.

Recommended Storage Conditions Summary:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of any potential degradation reactions. Avoids high temperatures which can promote thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and acidic gases (e.g., CO₂), which can contribute to slow hydrolysis over time.
Container Tightly Sealed, Amber Glass VialPrevents entry of air and moisture. Amber glass protects from light, although Boc groups are not notably photosensitive, it is good practice.
Location Dark, Dry PlaceProtects from light and ambient moisture.
Q2: How does temperature affect the stability of these compounds?

While the primary degradation pathway is acid-catalyzed, thermal degradation can also occur, though it typically requires significantly elevated temperatures. For routine storage, refrigeration (2-8°C) is recommended as a best practice to slow down all potential chemical degradation pathways. Avoid storing samples at room temperature for extended periods, and never store them near heat sources.

Q3: Are Boc-protected spirodiamines sensitive to air or moisture?

Yes, indirectly. The Boc group itself is stable to water under neutral or basic conditions.[1] However, long-term exposure to moisture is detrimental because water can absorb atmospheric carbon dioxide to form carbonic acid, a weak acid that can initiate slow cleavage of the Boc group over time. Furthermore, moisture can compromise the physical form of a hygroscopic solid. Therefore, storing the compound under a dry, inert atmosphere in a tightly sealed container is crucial for long-term stability.

Q4: Can I store Boc-protected spirodiamines in solution? For how long?

Storing these compounds in solution is generally not recommended for long-term stability.

Causality: Solvents can contain impurities (e.g., acidic residues, water) that can accelerate degradation. The choice of solvent is critical; protic solvents like methanol could potentially participate in degradation pathways, while chlorinated solvents may contain trace amounts of HCl. If short-term storage in solution is necessary, use a high-purity, anhydrous aprotic solvent (e.g., THF, Dioxane, or Toluene). Prepare solutions fresh and use them as quickly as possible, preferably within 24 hours. For any storage beyond a few hours, keep the solution cold (0-4°C) and blanketed with an inert gas.

Q5: What is the typical shelf-life, and when should I re-analyze my sample?

When stored properly as a solid under the recommended conditions (cold, dry, inert atmosphere), Boc-protected spirodiamines are generally stable for years. However, as a matter of good laboratory practice, it is advisable to re-analyze the purity of any reagent that has been stored for more than one year, or if it has been handled frequently, potentially exposing it to the atmosphere. Purity can be quickly checked using techniques like TLC or HPLC.[3]

Section 2: Troubleshooting Guide - Identifying and Solving Stability Issues

This section provides solutions to common problems observed during the handling and analysis of Boc-protected spirodiamines, linking them to the underlying chemical principles.

Q6: My compound's purity has decreased over time. What is the likely cause?

The most probable cause is the partial deprotection of one or both Boc groups. This is an acid-catalyzed hydrolysis reaction that cleaves the carbamate bond, releasing the free amine, carbon dioxide, and a tert-butyl cation.[2]

Root Causes:

  • Improper Storage: Exposure to atmospheric moisture and air.

  • Contamination: Trace acid contamination on glassware or from solvents used to previously dissolve the compound.

  • Inherent Instability: While less common, the specific stereoelectronic properties of a complex spirodiamine could potentially render the Boc group more labile than usual, although the fundamental mechanism remains the same.

Q7: I see a new, less polar spot on my TLC/HPLC analysis. What could it be?

A new, less polar impurity often points to a side reaction involving the tert-butyl cation that is generated during Boc deprotection.[4] If your molecule contains nucleophilic sites (e.g., electron-rich aromatic rings, unprotected hydroxyl groups, or even the other amine in a mono-deprotected intermediate), it can be alkylated by the tert-butyl cation. This t-butylation adds a bulky, nonpolar group, decreasing the polarity of the new species.[5]

Q8: My ¹H NMR spectrum looks complex, with unexpected singlets. How do I interpret this?

Purity issues will manifest clearly in the ¹H NMR spectrum. Here’s how to diagnose them:

  • Boc Group Signal: A pure, di-Boc-protected symmetric spirodiamine should show a single, sharp singlet at ~1.4-1.5 ppm, integrating to 18 protons. The presence of multiple singlets in this region suggests either diastereomers or, more likely, the presence of mono-deprotected and fully deprotected species.

  • Free Amine Signals: The appearance of new, broad signals corresponding to N-H protons indicates deprotection.

  • Baseline "Grass": If you observe a series of small, broad peaks at the baseline, it could indicate the presence of isobutylene oligomers, which can form from the polymerization of the tert-butyl cation byproduct.[6]

Q9: How can I prevent degradation during sample workup or purification?

Degradation is not just a storage issue; it can occur during experimental procedures.

  • Aqueous Workups: Always use slightly basic conditions (e.g., saturated sodium bicarbonate solution) during aqueous extractions to ensure any acidic residues are neutralized. The Boc group is highly stable to bases.[1]

  • Chromatography: When performing silica gel chromatography, be aware that standard silica gel can be slightly acidic. To mitigate risks, you can either:

    • Use silica gel that has been pre-treated with a base, such as triethylamine (typically 0.5-1% v/v in the eluent).

    • Run the column quickly to minimize contact time.

  • Solvent Choice: After purification, ensure solvents are fully removed under reduced pressure without excessive heating. Residual acidic solvents like trifluoroacetic acid (TFA) from a previous synthetic step or HPLC purification must be thoroughly removed, often by co-evaporation with a non-acidic solvent like toluene.[6]

Section 3: Analytical Protocols for Stability Assessment

Regularly assessing the purity of your Boc-protected spirodiamine is critical. Here are two standard protocols for purity analysis.

Protocol 1: Assessing Purity using Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative method to check for the presence of major impurities.[3]

  • Objective: To quickly visualize the main compound and detect more polar (deprotected) or less polar (t-butylated) impurities.

  • Materials:

    • Silica gel 60 F₂₅₄ TLC plates.

    • Mobile Phase (Eluent): A starting point is typically a mixture of a nonpolar and a polar solvent, such as Hexanes:Ethyl Acetate (e.g., 7:3 v/v). Adjust polarity as needed to achieve an Rf of ~0.3-0.4 for the main spot.

    • Sample Preparation: Dissolve a small amount (~1 mg) of the Boc-spirodiamine in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to make a ~1 mg/mL solution.

    • Visualization: Use a potassium permanganate (KMnO₄) stain, as carbamates can be difficult to visualize under UV light alone.

  • Procedure:

    • Prepare a TLC chamber with the chosen mobile phase.

    • Spot a small amount of the sample solution onto the baseline of the TLC plate.

    • Develop the plate in the chamber.

    • Once the solvent front nears the top, remove the plate and mark the front.

    • Dry the plate and visualize it under UV light (if applicable).

    • Dip the plate into a KMnO₄ staining solution and gently heat with a heat gun. The main product and any impurities will appear as yellow/brown spots on a purple background.

  • Interpretation: The fully Boc-protected spirodiamine will be the least polar spot (highest Rf). Any deprotection will result in a more polar compound (lower Rf, closer to the baseline). Any t-butylated byproducts will be less polar (higher Rf).

Protocol 2: Quantitative Purity Analysis using High-Performance Liquid Chromatography (HPLC)

HPLC provides high-resolution, quantitative data essential for confirming purity and tracking stability over time.[7][8]

  • Objective: To quantitatively determine the purity of the Boc-spirodiamine and separate it from closely related impurities.

  • Instrumentation & Materials:

    • HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Procedure:

    • Sample Preparation: Accurately prepare a sample solution of the Boc-spirodiamine in the mobile phase (e.g., 50:50 A:B) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

    • Chromatographic Conditions (Example Gradient):

      • Flow Rate: 1.0 mL/min.

      • Detection: 210 nm or 220 nm.

      • Column Temperature: 30°C.

      • Gradient:

        • 0-25 min: 5% B to 95% B.

        • 25-30 min: Hold at 95% B.

        • 30.1-35 min: 95% B to 5% B (re-equilibration).

  • Data Analysis: Calculate purity by the area percentage method. The purity is the area of the main product peak expressed as a percentage of the total area of all observed peaks.[7] Note that the acidic mobile phase can cause some on-column degradation if the compound is exceptionally labile, so analysis should be performed promptly after sample preparation.

Section 4: Visualizing Degradation

To better understand the primary stability issue, the following diagram illustrates the acid-catalyzed degradation pathway common to all Boc-protected amines.

Boc_Degradation Fig 1. Acid-Catalyzed Degradation of Boc Group Start Boc-Protected Amine (R₂N-Boc) Protonated Protonated Carbamate Start->Protonated + H⁺ (Acid Catalyst) CarbamicAcid Carbamic Acid Intermediate (Unstable) Protonated->CarbamicAcid Cleavage tBu_Cation tert-Butyl Cation (Reactive) Protonated->tBu_Cation Amine Free Amine (R₂NH) CarbamicAcid->Amine Decarboxylation CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 SideProduct t-Butylated Side Product tBu_Cation->SideProduct Alkylation Nucleophile Nucleophile (e.g., another amine, Trp) Nucleophile->SideProduct

Caption: Acid-catalyzed cleavage of the Boc protecting group.

This diagram shows that an acid catalyst protonates the Boc group, leading to cleavage. This generates an unstable carbamic acid, which rapidly decarboxylates to the free amine, and a reactive tert-butyl cation. This cation can be trapped by nucleophiles, leading to undesired side products.[2][4]

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]

  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

  • Reddit User Discussion. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for N-Functionalization

Welcome to the technical support center for optimizing reaction temperature in N-functionalization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction temperature in N-functionalization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions for optimal outcomes. Here, we move beyond simple protocols to explain the underlying principles that govern the interplay between temperature, reaction kinetics, and selectivity in forming C-N bonds.

Part 1: Foundational Principles - Why Temperature is a Critical Parameter

Before delving into troubleshooting, it's crucial to understand why temperature exerts such a profound influence on N-functionalization reactions. The rate of a chemical reaction is fundamentally linked to temperature, a relationship described by the Arrhenius equation .[1][2][3] In essence, increasing the temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions. This increases the likelihood that colliding molecules will overcome the activation energy barrier (Ea) required for the reaction to proceed.[2]

The Eyring equation , derived from transition state theory, provides a more detailed thermodynamic perspective, relating the reaction rate to the Gibbs free energy of activation (ΔG‡).[4][5][6][7][8] This framework helps us understand how temperature influences not just the reaction rate, but also the equilibrium between reactants and the high-energy transition state.[6][7] For many common reactions, a 10 °C increase in temperature can roughly double the reaction rate.[1]

However, the desired N-functionalization is often not the only reaction occurring in the flask. Undesirable side reactions, such as O-functionalization, di-alkylation, or catalyst decomposition, also have their own temperature dependencies.[9][10] The key to optimization, therefore, lies in finding the "sweet spot" temperature that maximizes the rate of the desired reaction while minimizing the rates of competing pathways.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when optimizing temperature for N-functionalization.

Q1: What is a good starting temperature for my N-alkylation or N-arylation reaction?

A1: For many palladium- or copper-catalyzed N-arylation reactions, a good starting point is often in the range of 80-120 °C.[11][12][13] For N-alkylation, the optimal temperature can vary more widely depending on the electrophilicity of the alkylating agent and the nucleophilicity of the amine. A starting point of room temperature to 80 °C is often reasonable.[14] However, always consult the literature for analogous reactions to determine a more specific starting point for your particular substrate and catalyst system.

Q2: How long should I run the reaction at the initial test temperature?

A2: Reaction time and temperature are intrinsically linked. A common approach is to monitor the reaction by a suitable analytical technique (TLC, LC-MS, or GC-MS) at regular intervals (e.g., every 1-2 hours) to track the consumption of the limiting reagent and the formation of the product. If the reaction appears to have stalled, it may be an indication that a higher temperature is required or that the catalyst has deactivated.[15]

Q3: My reaction is sluggish at the recommended literature temperature. Should I just increase the heat?

A3: While increasing the temperature is a logical next step for a sluggish reaction, it should be done systematically.[16] A gradual increase in temperature (e.g., in 10-20 °C increments) is advisable. Abruptly increasing the temperature to very high levels can lead to catalyst decomposition, the formation of thermal degradation byproducts, and decreased selectivity.[10] Before increasing the temperature, it's also worth re-evaluating other reaction parameters such as solvent, base, and catalyst loading, as these can also significantly impact the reaction rate.

Q4: Can temperature be used to control chemoselectivity in N-functionalization?

A4: Absolutely. Temperature is a powerful tool for modulating chemoselectivity.[17][18] For instance, in cases where both N- and O-alkylation are possible, the two pathways will likely have different activation energies. By carefully controlling the temperature, it's often possible to favor one pathway over the other.[9][19] Lower temperatures generally favor the product formed from the pathway with the lower activation energy.

Part 3: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter.

Guide 1: Low or No Product Yield

Issue: After running my N-functionalization reaction, I'm observing very low conversion of my starting materials.

Possible Temperature-Related Causes & Solutions:

  • Insufficient Thermal Energy: The most straightforward cause of low yield is that the reaction temperature is too low to overcome the activation energy barrier at a practical rate.

    • Troubleshooting Protocol:

      • Verify Reagent and Catalyst Quality: Before adjusting the temperature, ensure that your reagents, solvents, and catalyst are pure and active.[16][20] Moisture and air can be particularly detrimental to many catalytic systems.

      • Incremental Temperature Increase: Increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress at each new setpoint.

      • Consider a Higher Boiling Solvent: If you are limited by the boiling point of your current solvent, consider switching to a higher-boiling alternative that is compatible with your reaction chemistry.

  • Catalyst Inactivity at Low Temperatures: Some pre-catalysts require an initial period of heating to be converted into the active catalytic species. If the temperature is too low, the active catalyst may not form in sufficient quantities.

    • Troubleshooting Protocol:

      • Review Catalyst Activation Procedures: Consult the literature for your specific catalyst system to see if a higher temperature or a pre-activation step is required.

      • Screen Alternative Catalysts: If your chosen catalyst is not performing, it may be necessary to screen other catalysts that are known to be more active at lower temperatures.[10]

Guide 2: Poor Chemoselectivity (e.g., N- vs. O-Functionalization)

Issue: My reaction is producing a significant amount of the O-functionalized byproduct in addition to my desired N-functionalized product.

Possible Temperature-Related Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: N- and O-functionalization are competing pathways. At lower temperatures, the reaction is under kinetic control, and the product that forms faster (the one with the lower activation energy) will predominate. At higher temperatures, the reaction may be under thermodynamic control, favoring the most stable product.

    • Troubleshooting Protocol:

      • Systematic Temperature Reduction: If you are observing significant O-functionalization, try running the reaction at a lower temperature. This will favor the kinetically preferred product, which is often the desired N-functionalized compound.

      • Solvent and Base Optimization: The choice of solvent and base can also influence selectivity.[9][19] Polar aprotic solvents often favor N-alkylation.[9] Experimenting with these parameters in conjunction with temperature can be highly effective.

Guide 3: Product or Catalyst Decomposition

Issue: I observe initial product formation, but upon prolonged heating or at higher temperatures, the product seems to be degrading, or the reaction stops prematurely.

Possible Temperature-Related Causes & Solutions:

  • Thermal Instability of Reactants, Products, or Catalyst: Many organic molecules and organometallic catalysts have a limited thermal stability window.[21][22] Exceeding this temperature can lead to decomposition.

    • Troubleshooting Protocol:

      • Run the Reaction at a Lower Temperature: The most direct solution is to lower the reaction temperature. This may require a longer reaction time to achieve full conversion.

      • Consider a More Active Catalyst: A more active catalyst may allow you to achieve a reasonable reaction rate at a lower temperature, thus avoiding decomposition.[23]

      • Controlled Addition of Reagents: In some cases, slow addition of a reactive reagent can help to control the reaction exotherm and maintain a more stable internal reaction temperature.

Part 4: Experimental Protocols & Data

Protocol 1: Small-Scale Temperature Scouting

This protocol is designed for the rapid screening of multiple temperatures to identify a promising range for your N-functionalization reaction.

  • Setup: In an array of small reaction vials (e.g., in a temperature-controlled reaction block), set up several identical reactions. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if required by your chemistry.

  • Temperature Gradient: Set each vial or row of vials to a different temperature. A good starting range to screen for many cross-coupling reactions is 60 °C, 80 °C, 100 °C, and 120 °C.

  • Monitoring: After a set period (e.g., 4, 8, or 16 hours), quench all reactions simultaneously.

  • Analysis: Analyze the outcome of each reaction by a quantitative method such as LC-MS or GC-MS with an internal standard to determine the yield of the desired product and the formation of any byproducts.

  • Interpretation: Identify the temperature that provides the best balance of conversion and selectivity.

Data Summary Table: Typical Temperature Ranges for N-Functionalization
Reaction TypeCatalyst SystemTypical Temperature Range (°C)Notes
N-Arylation (Buchwald-Hartwig) Palladium/Phosphine Ligand80 - 120Highly dependent on the specific ligand and substrates.[24]
N-Arylation (Ullmann Condensation) Copper/Ligand100 - 180Often requires higher temperatures than palladium-catalyzed reactions.[25]
N-Alkylation with Alkyl Halides Base-mediated25 - 80Highly dependent on the reactivity of the alkyl halide.[14]
Reductive Amination Reducing Agent0 - 50Typically performed at or below room temperature.

Part 5: Visualizations

Diagram 1: Temperature Effects on Reaction Rates

G cluster_0 Temperature Effects Temp Reaction Temperature Rate_Desired Rate of Desired N-Functionalization Temp->Rate_Desired Increases Rate Rate_Side Rate of Side Reactions (e.g., O-Alkylation) Temp->Rate_Side Increases Rate (often with different sensitivity) Rate_Decomp Rate of Decomposition Temp->Rate_Decomp Increases Rate (especially at high temps) Yield Optimal Product Yield Rate_Desired->Yield Rate_Side->Yield Decreases Selectivity Rate_Decomp->Yield Decreases Yield

Caption: Relationship between temperature and reaction outcomes.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Reagents Verify Reagent/Catalyst Purity and Activity Start->Check_Reagents Increase_Temp Incrementally Increase Temperature (10-20 °C) Check_Reagents->Increase_Temp Monitor Monitor Reaction Progress (TLC, LC-MS) Increase_Temp->Monitor Consider_Other Optimize Other Parameters (Solvent, Base, Catalyst) Increase_Temp->Consider_Other If temp limit reached Stalled Reaction Still Stalled? Monitor->Stalled Stalled->Increase_Temp Yes Success Optimization Successful Stalled->Success No Consider_Other->Increase_Temp

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Title: Eyring equation Source: Wikipedia URL: [Link]

  • Title: Eyring equation Source: Grokipedia URL: [Link]

  • Title: 9.22: Eyring equation Source: Chemistry LibreTexts URL: [Link]

  • Title: 6.4.1: Eyring equation Source: Chemistry LibreTexts URL: [Link]

  • Title: Eyring equation Source: Oxford Reference URL: [Link]

  • Title: Arrhenius equation Source: Wikipedia URL: [Link]

  • Title: How Does Temperature Increase Reaction Rate (Arrhenius Equation)? Source: Chemistry For Everyone - YouTube URL: [Link]

  • Title: Troubleshooting: How to Improve Yield Source: Department of Chemistry : University of Rochester URL: [Link]

  • Title: Recent trends for chemoselectivity modulation in one-pot organic transformations Source: RSC Publishing URL: [Link]

  • Title: The Arrhenius equation (video) | Kinetics Source: Khan Academy URL: [Link]

  • Title: Reaction Rates and Arrhenius Equation | Advanced Combustion Technologies Class Notes Source: Advanced Combustion Technologies URL: [Link]

  • Title: Arrhenius equation | Definition & Facts Source: Britannica URL: [Link]

  • Title: How To: Troubleshoot a Reaction Source: Department of Chemistry : University of Rochester URL: [Link]

  • Title: Optimization of the reaction condition for the N-arylation Source: ResearchGate URL: [Link]

  • Title: Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization Source: ACS Publications URL: [Link]

  • Title: Optimization of copper-catalyzed N-arylation. [a] Source: ResearchGate URL: [Link]

  • Title: 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile Source: MDPI URL: [Link]

  • Title: Recent trends for chemoselectivity modulation in one-pot organic transformations Source: RSC Publishing URL: [Link]

  • Title: On the relationship between thermal stability and catalytic power of enzymes Source: PMC - NIH URL: [Link]

  • Title: The Effect of Temperature on Enzyme Activity: Mechanisms and Practical Implications Source: IPBMBJ URL: [Link]

  • Title: On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts Source: MDPI URL: [Link]

  • Title: Impact of temperature on the activity of Fe-Ni catalysts for pyrolysis and decomposition processing of plastic waste Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Preventing di-substitution in reactions with Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

Welcome to the technical support guide for tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered when performing substitution reactions on this versatile spirocyclic scaffold. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.

Understanding the Core Challenge: Mono- vs. Di-substitution

The primary challenge in reacting tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate lies in achieving selective mono-substitution at the desired nitrogen atom. The molecule possesses two distinct nitrogen centers: a secondary amine at the N8 position and a Boc-protected amine (a carbamate) at the N1 position.

  • N8 (Secondary Amine): This nitrogen is nucleophilic and readily participates in reactions such as alkylations, acylations, and reductive aminations. This is the intended site of reaction for generating mono-substituted derivatives.

  • N1 (Carbamate): The lone pair on this nitrogen is delocalized by the adjacent carbonyl group of the tert-butoxycarbonyl (Boc) protector. This significantly reduces its nucleophilicity, making it far less reactive than the N8 amine.

Di-substitution becomes a significant issue when reaction conditions are harsh enough to either cleave the Boc group, exposing the N1 amine, or force the unreactive N1 carbamate to react. This guide will help you navigate these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter in a practical, question-and-answer format.

Issue 1: Significant formation of a di-substituted byproduct in my alkylation reaction.

Question: I am trying to perform a mono-alkylation on the N8 position with an alkyl halide (e.g., methyl iodide, benzyl bromide) and a base like K₂CO₃, but I am consistently isolating a significant amount of a di-substituted product. What is causing this and how can I prevent it?

Answer:

This is a classic problem that usually points to one of two root causes: overly harsh reaction conditions leading to in-situ deprotection of the Boc group, or a reaction running for too long or at too high a temperature.

Mechanistic Insight: The N8 secondary amine is vastly more nucleophilic than the N1 carbamate. For di-substitution to occur, the N1 position must become reactive. This typically happens if the Boc group is cleaved, generating a free secondary amine at N1 which then competes for the alkylating agent. While stable to most bases, the Boc group can be labile to strong acids and prolonged heating.[1][2] Acidic byproducts (e.g., HBr from an alkyl bromide) can accumulate and, especially with heating, catalyze the removal of the Boc group.

Logical Troubleshooting Workflow:

G start Di-substitution Observed q1 Assess Reaction Conditions: Temperature & Time start->q1 sol1 Reduce Temperature (e.g., RT or 0°C) Monitor by TLC/LC-MS Stop when starting material is consumed q1->sol1 High Temp / Long Time q2 Assess Stoichiometry: Equivalents of Alkylating Agent sol2 Use 1.0-1.1 equivalents of alkylating agent q2->sol2 Excess Agent q3 Assess Base: Strength & Equivalents sol3 Use a non-nucleophilic, hindered base (e.g., DIPEA) or an inorganic base (K₂CO₃, Cs₂CO₃) with ≥2 equivalents q3->sol3 Inappropriate Base sol1->q2 sol2->q3 end Mono-substitution Optimized sol3->end

Caption: Troubleshooting workflow for di-alkylation.

Recommended Protocol Adjustments:

  • Control Stoichiometry: Use no more than 1.05-1.1 equivalents of your alkylating agent. This ensures that even if some starting material remains unreacted, there is insufficient electrophile to react with any deprotected species.

  • Lower the Temperature: Many standard alkylations can proceed efficiently at room temperature, albeit more slowly. Start your reaction at 0 °C and allow it to warm to room temperature. Avoid high temperatures (>80 °C) if possible.

  • Choice of Base: Use a non-nucleophilic base to scavenge the acid byproduct without competing in the reaction.

    • Inorganic bases: K₂CO₃ or Cs₂CO₃ are excellent choices. Use at least 2 equivalents to ensure the reaction medium remains basic.

    • Organic bases: Diisopropylethylamine (DIPEA) is a good choice as its steric bulk prevents it from being easily alkylated. Avoid less hindered amines like triethylamine (TEA) if you see N-ethylated byproducts.

  • Monitor Closely: Follow the reaction's progress by TLC or LC-MS. Stop the reaction as soon as the starting mono-Boc amine is consumed to prevent subsequent reactions.

Comparative Table of Alkylation Conditions:

ParameterStandard Conditions (Problematic)Optimized Conditions (Recommended)Rationale for Change
Equivalents of R-X 1.5 - 2.0 eq1.0 - 1.1 eqMinimizes excess electrophile available for di-substitution.
Temperature 80 °C - Reflux0 °C to Room TemperatureReduces rate of potential Boc-deprotection and side reactions.
Base Triethylamine (1.5 eq)K₂CO₃ (2-3 eq) or DIPEA (2 eq)Prevents accumulation of acid byproduct that can cleave the Boc group.
Monitoring Timed (e.g., 24h)By TLC/LC-MS until SM consumedPrevents the reaction from running too long, which can lead to byproducts.
Issue 2: My reductive amination is giving a low yield and complex mixture.

Question: I am performing a reductive amination with a ketone/aldehyde and a reducing agent like sodium triacetoxyborohydride (STAB). The yield of my desired mono-substituted product is low, and I see multiple spots on my TLC plate. What's going wrong?

Answer:

Low yields in reductive aminations with this substrate are often due to issues with iminium ion formation, competing reduction of the carbonyl starting material, or instability of the enamine/iminium intermediate.

Mechanistic Insight: Reductive amination involves the formation of an iminium ion intermediate, which is then reduced by the hydride agent. The reaction is typically run under mildly acidic conditions to facilitate iminium ion formation. However, the Boc group is acid-labile.[3] If the conditions are too acidic, the Boc group can be cleaved, leading to the unprotected diamine which can then form complex mixtures. Furthermore, STAB is a mild reducing agent that preferentially reduces the protonated iminium ion over a ketone or aldehyde, but this selectivity is not absolute.

Reaction Pathway Diagram:

G sub Boc-Spirodiamine + R₂C=O acid Mild Acid (e.g., AcOH) sub->acid Protonation side2 Carbonyl Reduction (Wrong hydride) sub->side2 e.g. NaBH₄ iminium Iminium Ion Intermediate acid->iminium Condensation side1 Boc Cleavage (Too much acid) acid->side1 stab NaBH(OAc)₃ (STAB) iminium->stab Reduction product Desired Mono-Substituted Product stab->product

Caption: Key steps in reductive amination.

Recommended Protocol Adjustments:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reagent for most reductive aminations as it is mild and tolerant of slightly acidic conditions. Avoid stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) in a one-pot procedure, as they will readily reduce the carbonyl starting material before iminium formation can occur.

  • Control pH: If you add an acid catalyst (like acetic acid), use it sparingly (e.g., catalytic amounts). In many cases, using a salt form of the amine or the intrinsic acidity of the reagents is sufficient. The goal is to facilitate iminium formation without causing significant Boc deprotection.

  • Order of Addition: For sensitive substrates, you can pre-form the iminium ion by stirring the Boc-spirodiamine and the carbonyl compound together in a solvent like dichloroethane (DCE) or dichloromethane (DCM) for 30-60 minutes before adding the reducing agent.

  • Use of a Drying Agent: The condensation step to form the iminium ion releases water. Adding a drying agent like anhydrous MgSO₄ or molecular sieves can help drive the equilibrium towards the iminium ion, improving reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the difference in reactivity between the N1 and N8 nitrogens?

A1: It's a combination of electronic and steric effects.[4][5][6]

  • Electronic Effect: The N1 nitrogen is part of a carbamate. The lone pair of electrons on this nitrogen is in conjugation with the carbonyl (C=O) group of the Boc protector. This delocalization makes the lone pair less available for donation to an electrophile, drastically reducing its nucleophilicity.

  • Steric Effect: The bulky tert-butyl group on the Boc protector provides significant steric hindrance around the N1 nitrogen, physically blocking the approach of electrophiles. The N8 nitrogen is a standard secondary amine within a piperidine ring and is much more sterically accessible.

Q2: Under what acidic conditions is the Boc group on tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate typically cleaved?

A2: The Boc group is readily cleaved by strong acids. Standard conditions include using trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrogen chloride (HCl) in a solvent like dioxane, methanol, or diethyl ether.[2][3][7] The reaction is often complete within 1-2 hours at room temperature. It is crucial to avoid even trace amounts of strong acids in your reaction if you wish to keep the Boc group intact.

Q3: Can I perform an acylation on the N8 position using an acid chloride or anhydride?

A3: Yes, acylation is a very common and efficient reaction. The N8 amine is nucleophilic enough to react readily with acylating agents. A standard procedure involves dissolving the Boc-spirodiamine in a solvent like DCM, adding a non-nucleophilic base (like DIPEA or pyridine) to act as an acid scavenger, and then adding the acid chloride or anhydride dropwise at 0 °C. The reaction is typically fast and clean, with a lower risk of di-substitution compared to alkylation due to the deactivating effect of the newly formed amide on the N8 nitrogen.

Q4: My purification is difficult. The product seems to have a similar polarity to the di-substituted byproduct. How can I improve separation?

A4: This is a common challenge.

  • Optimize the Reaction: The best solution is to prevent the formation of the byproduct in the first place using the strategies outlined in the troubleshooting guide.

  • Column Chromatography: Try a shallower gradient on your silica gel column. For example, instead of running 0-10% Methanol in DCM, try 0-5% over a larger column volume. Sometimes switching to a different solvent system (e.g., Ethyl Acetate/Hexanes with a small amount of triethylamine to prevent streaking) can improve separation.

  • Acid/Base Extraction: If the di-substituted product is a result of Boc-deprotection followed by substitution, the final di-substituted compound will have two basic nitrogen atoms, while your desired mono-substituted product has only one (the N8 is now an amide or tertiary amine, and N1 is a carbamate). You may be able to exploit this difference in pKa for a careful liquid-liquid extraction, though this can be difficult to perform selectively.

  • Crystallization: If your product is a solid, attempting to crystallize it from a suitable solvent system can be an excellent way to purify it away from closely-eluting impurities.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Mawson, S. D., et al. (2011). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development, 15(5), 1159–1166.
  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 66-72. Retrieved from [Link]

  • Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.
  • Chemistry LibreTexts. (2022). Boc Deprotection Mechanism. Retrieved from [Link] (Note: A representative link, as the original may not be static).

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Retrieved from [Link]

  • Krapcho, A. P., et al. (1993). Mono-(BOC)-Protected Diamines. Synthesis of tert-Butyl-N-alkyl-N-(2-aminoethyl)carbamates and tert-Butyl-N-[2-(alkylamino)ethyl] Carbamates.
  • Pediaa. (2019). Difference Between Electronic and Steric Effects. Retrieved from [Link]

  • Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters, 3(11), 1745–1748.
  • Ashley, A. E., et al. (2018). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Advanced Synthesis & Catalysis, 360(6), 1066-1071. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Palomo, C., et al. (2011). Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. The Journal of Organic Chemistry, 76(24), 10226–10237.
  • Chemistry Stack Exchange. (2021). Help understanding how "steric effects" are distinct from "electronic effects"? Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Boc Deprotection Side Reactions

Welcome to the Technical Support Center for troubleshooting tert-butyloxycarbonyl (Boc) deprotection side reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize Boc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting tert-butyloxycarbonyl (Boc) deprotection side reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize Boc protecting groups in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of common side reactions and offer robust, self-validating strategies to mitigate them. Our goal is to empower you with the expertise to anticipate and overcome challenges, ensuring the integrity and yield of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of most side reactions during Boc deprotection?

The primary origin of many side reactions during acid-catalyzed Boc deprotection is the formation of a highly reactive tert-butyl cation intermediate.[1][2][3] This carbocation is a potent electrophile that can indiscriminately alkylate any nucleophilic species present in the reaction mixture, leading to a variety of unwanted byproducts.[3] The general mechanism of Boc deprotection illustrates the generation of this key intermediate.[4][5]

graph "Boc_Deprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

Boc_Amine [label="Boc-Protected Amine (R-NH-Boc)", fillcolor="#F1F3F4"]; Protonated_Boc [label="Protonated Boc Group", fillcolor="#F1F3F4"]; Carbamic_Acid [label="Carbamic Acid Intermediate", fillcolor="#F1F3F4"]; Free_Amine [label="Deprotected Amine (R-NH3+)", fillcolor="#34A853", fontcolor="#FFFFFF"]; tBu_Cation [label="tert-Butyl Cation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isobutylene [label="Isobutylene", fillcolor="#FBBC05", fontcolor="#202124"]; CO2 [label="CO2", fillcolor="#FBBC05", fontcolor="#202124"];

Boc_Amine -> Protonated_Boc [label=" + H+ (e.g., TFA)"]; Protonated_Boc -> Carbamic_Acid [label="Fragmentation"]; Protonated_Boc -> tBu_Cation [style=dashed]; Carbamic_Acid -> Free_Amine [label="Decarboxylation"]; Carbamic_Acid -> CO2 [style=dashed]; tBu_Cation -> Isobutylene [label="- H+"]; }

Caption: General mechanism of acid-catalyzed Boc deprotection.
Q2: My peptide contains Tryptophan (Trp), and I'm observing unexpected peaks in my LC-MS with a +56 Da mass increase. What's happening?

This is a classic case of tert-butylation of the tryptophan indole ring.[1][6] The electron-rich indole side chain of tryptophan is highly nucleophilic and readily attacked by the tert-butyl cation generated during Boc deprotection.[3][7] This can lead to mono-, di-, or even tri-tert-butylated tryptophan adducts.[7]

To prevent this, the addition of a "scavenger" to the deprotection cocktail is essential. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, effectively trapping the cation before it can cause unwanted modifications.[1][2]

Recommended Scavengers for Tryptophan:

  • Triethylsilane (TES)

  • Triisopropylsilane (TIS)[8]

  • Anisole

Q3: I'm working with a Methionine (Met)-containing peptide and see byproducts. What are the likely side reactions?

Methionine is susceptible to two primary side reactions during Boc deprotection:

  • S-alkylation: Similar to tryptophan, the thioether side chain of methionine can be alkylated by the tert-butyl cation, forming a sulfonium salt.[1][9][10]

  • Oxidation: The thioether can also be oxidized to methionine sulfoxide (Met(O)), especially during the final acidic cleavage step.[9][10][11][12]

Troubleshooting Strategies:

  • For S-alkylation: Incorporate thioanisole into your cleavage cocktail to act as a scavenger.[8]

  • For Oxidation: The addition of reducing agents like dimethyl sulfide (DMS) can help prevent oxidation.[8]

  • Reversal of S-alkylation: If S-alkylation has already occurred, treating the purified peptide with a mild acidic solution, such as 5% aqueous acetic acid, and heating at 40°C for 24 hours can sometimes reverse the modification.[8]

Q4: Aspartimide formation is a recurring issue in my peptide synthesis. How can I minimize it?

Aspartimide formation is a base-catalyzed intramolecular cyclization that can occur in peptides containing aspartic acid (Asp).[3][13][14][15][16] This side reaction is particularly prevalent when the amino acid following Asp is Glycine, Asparagine, or Arginine.[3] It leads to a mixture of α- and β-peptides and can cause racemization.[3][16] While more common in Fmoc chemistry, it can also be a concern under certain conditions in Boc synthesis, especially with repeated acid/base cycles.

Preventative Measures:

  • Protecting Group Choice: Utilizing bulkier side-chain protecting groups for Asp, such as cyclohexyl ester (OcHx) instead of benzyl ester (OBzl), can sterically hinder the cyclization.[17]

  • Reaction Conditions: For peptides containing Asp, it is advisable to perform cleavage at lower temperatures (e.g., ≤ 5°C) to reduce the rate of aspartimide formation.

Troubleshooting Guides: A Deeper Dive

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • Presence of starting material in the crude product (detected by TLC, LC-MS, or NMR).[17]

  • Low yield of the desired amine.[17]

  • In peptide synthesis, this can lead to deletion sequences.[2]

Root Causes and Solutions:

Possible Cause Underlying Rationale Recommended Action
Insufficient Acid The deprotection reaction is acid-catalyzed; an inadequate concentration or number of equivalents of acid will result in an incomplete reaction.[17]Increase the concentration or equivalents of the acid. A common starting point is 25-50% TFA in dichloromethane (DCM).[17] For particularly stubborn cases, 4M HCl in 1,4-dioxane can be a more potent alternative.[2][17]
Insufficient Reaction Time or Temperature Reaction kinetics may be slow, requiring more time or energy to reach completion.Increase the reaction time and monitor progress. While most deprotections are performed at room temperature, gentle heating can sometimes be employed, but be aware this may also increase side product formation if scavengers are not used.[1][2]
Steric Hindrance A sterically hindered environment around the Boc-protected amine can impede the approach of the acid, slowing the cleavage reaction.[1]Increase the reaction time and/or use a stronger acid system like 4M HCl in dioxane. Ensure an effective scavenger cocktail is used under these more forcing conditions.[2]
Issue 2: Side Product Formation Detected by HPLC/LC-MS

Symptoms:

  • Observation of unexpected peaks in the analytical chromatogram, often with a mass increase of +56 Da (indicative of tert-butylation).[8]

Troubleshooting Workflow:

graph "Troubleshooting_Side_Products" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

Start [label="Unexpected Peaks in HPLC/LC-MS", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckMass [label="Analyze Mass Spectrum\n(+56 Da observed?)", shape=diamond, style=filled, fillcolor="#F1F3F4"]; IdentifyResidue [label="Identify Nucleophilic Residues\n(Trp, Met, Cys, Tyr)", shape=Mdiamond, style=filled, fillcolor="#F1F3F4"]; AddScavenger [label="Incorporate Appropriate Scavenger(s)\ninto Deprotection Cocktail", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeConditions [label="Optimize Reaction Conditions\n(Lower Temp, Milder Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reanalyze [label="Re-run Deprotection & Analyze", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; OtherSideReaction [label="Investigate Other Side Reactions\n(e.g., Aspartimide, Oxidation)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> CheckMass; CheckMass -> IdentifyResidue [label="Yes"]; CheckMass -> OtherSideReaction [label="No"]; IdentifyResidue -> AddScavenger; AddScavenger -> OptimizeConditions; OptimizeConditions -> Reanalyze; }

Caption: Troubleshooting workflow for side product formation.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Scavengers

This protocol outlines a general procedure for the TFA-mediated deprotection of a Boc-protected substrate containing sensitive residues.

  • Preparation of Deprotection Cocktail:

    • In a well-ventilated fume hood, prepare the deprotection cocktail. A common and effective general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[1]

    • For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[8]

  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent (e.g., dichloromethane, DCM).[2]

  • Deprotection: Add the deprotection cocktail to the substrate at room temperature. A typical ratio is 10 mL of cocktail per gram of substrate.

  • Reaction: Stir the reaction mixture for 1-2 hours. Monitor the progress by TLC or LC-MS.[3]

  • Work-up:

    • Upon completion, remove the TFA and DCM under reduced pressure.

    • Co-evaporation with toluene can help remove residual TFA.[4]

    • The crude product is often obtained as the TFA salt and can be purified by precipitation with cold diethyl ether or by chromatography.[1]

Protocol 2: Milder Boc Deprotection using HCl in Dioxane

This method is particularly useful for substrates with other acid-sensitive functional groups.[17]

  • Dissolution: Dissolve or suspend the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).[3]

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution, usually at 0 °C.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[3]

Data Presentation: Scavenger Efficacy

The choice of scavenger cocktail can significantly impact the purity of the final product, especially for tryptophan-containing peptides.

Cleavage Cocktail (TFA/Scavengers, 95:5 v/v)Crude Purity (%) by HPLCMajor Side Product (%)
TFA/Water7015 (t-butylated Trp)
TFA/TIS/Water (95:2.5:2.5)90< 5 (t-butylated Trp)
TFA/EDT/Water (95:2.5:2.5)88< 6 (t-butylated Trp)
TFA/TIS/EDT/Water (94:1:2.5:2.5)92< 3 (t-butylated Trp)
Data is illustrative and based on a model tryptophan-containing peptide (H-Gly-Trp-Gly-OH). Actual results are highly sequence-dependent.[18]

References

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4949-4954. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate. [Link]

  • (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]

  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Europe PMC. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH. [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]

  • Boc Deprotection Mechanism. YouTube. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Any suggestion on Boc deprotection without using acid? ResearchGate. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)]. PubMed. [Link]

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. [Link]

  • tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl). ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • How to handle peptides that contain methionine. Biotage. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

Welcome to the technical support center for the synthesis of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this valuable spirocyclic diamine intermediate. We will delve into the intricacies of the synthesis, providing field-proven insights, troubleshooting guides, and detailed protocols to ensure a successful and scalable process.

Introduction: The Synthetic Challenge

Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a key building block in medicinal chemistry, often utilized for its rigid scaffold and the spatial orientation it imparts to pharmacologically active molecules[1]. While several synthetic routes are described in the literature, scaling up these processes often presents unforeseen challenges. This guide will focus on a common and scalable approach: the reductive amination of N-Boc-4-piperidone.

Synthetic Pathway Overview

A prevalent and scalable method for the synthesis of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate involves a one-pot reductive amination reaction between N-Boc-4-piperidone and a suitable amine, followed by cyclization. A common approach utilizes a protected ethylenediamine equivalent or a direct condensation followed by reduction. For the purpose of this guide, we will focus on a direct reductive amination approach, which is often preferred for its atom economy and reduced number of steps in a large-scale setting[2][3].

Synthetic_Pathway N-Boc-4-piperidone N-Boc-4-piperidone Reductive_Amination Reductive Amination N-Boc-4-piperidone->Reductive_Amination Ethylenediamine Ethylenediamine Ethylenediamine->Reductive_Amination Intermediate_Imine Intermediate Imine/Aminal Reductive_Amination->Intermediate_Imine Reduction Reduction Intermediate_Imine->Reduction Target_Molecule Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate Reduction->Target_Molecule

Caption: Synthetic workflow for Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the large-scale synthesis of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate?

A1: N-Boc-4-piperidone is a widely used and commercially available starting material for this synthesis[4][5][6]. Its stability and the presence of the Boc protecting group make it an ideal precursor for controlled reactions.

Q2: Which reducing agent is recommended for the reductive amination step at scale?

A2: While sodium borohydride (NaBH₄) can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred for their milder nature and selectivity for imines over ketones, which can prevent side reactions[2][7]. For large-scale operations, safety and handling considerations may favor NaBH(OAc)₃ over the more toxic NaBH₃CN[4][7]. Catalytic hydrogenation is also a viable and green alternative for large-scale production[3].

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Q4: What are the typical yields for this synthesis on a larger scale?

A4: Yields can vary depending on the specific conditions and scale. However, with an optimized process, yields in the range of 60-80% are achievable.

Troubleshooting Guide

Scaling up chemical reactions can introduce a new set of challenges. This section addresses common issues encountered during the synthesis of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate.

Troubleshooting_Guide cluster_Low_Yield Low Yield Solutions cluster_Incomplete_Reaction Incomplete Reaction Solutions cluster_Side_Products Side Product Solutions cluster_Purification_Issues Purification Solutions Problem Problem Encountered Low_Yield Low or No Product Formation Problem->Low_Yield Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Side_Products Formation of Side Products Problem->Side_Products Purification_Issues Difficulty in Purification Problem->Purification_Issues LY_Cause1 Poor quality of reagents LY_Solution1 Ensure high purity of starting materials and solvents. LY_Cause1->LY_Solution1 LY_Cause2 Suboptimal reaction temperature LY_Solution2 Optimize temperature; some reductive aminations require initial cooling followed by warming. LY_Cause2->LY_Solution2 IR_Cause1 Insufficient reducing agent IR_Solution1 Increase stoichiometry of the reducing agent incrementally. IR_Cause1->IR_Solution1 IR_Cause2 Inefficient imine formation IR_Solution2 Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water. IR_Cause2->IR_Solution2 SP_Cause1 Over-alkylation of ethylenediamine SP_Solution1 Use a protected ethylenediamine or control stoichiometry carefully. SP_Cause1->SP_Solution1 SP_Cause2 Reduction of N-Boc-4-piperidone SP_Solution2 Use a milder reducing agent (e.g., NaBH(OAc)₃). SP_Cause2->SP_Solution2 PI_Cause1 Product is an oil or difficult to crystallize PI_Solution1 Attempt salt formation or use column chromatography. PI_Cause1->PI_Solution1 PI_Cause2 Co-elution of impurities PI_Solution2 Optimize chromatography conditions (solvent system, gradient). PI_Cause2->PI_Solution2

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of Substituted Diazaspiro[4.5]decanes

Welcome to the Technical Support Center for the stereoselective synthesis of substituted diazaspiro[4.5]decanes. This guide is designed for researchers, scientists, and drug development professionals actively working on...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereoselective synthesis of substituted diazaspiro[4.5]decanes. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of these complex and medicinally relevant scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the challenges inherent in this area of synthetic chemistry. This resource is structured to offer direct, actionable solutions to common experimental hurdles, ensuring that every protocol is a self-validating system for success.

Troubleshooting Guide: Common Experimental Challenges

This section addresses the most frequent issues encountered during the synthesis of substituted diazaspiro[4.5]decanes. Each problem is presented in a question-and-answer format, detailing potential causes and providing step-by-step troubleshooting advice.

Q1: My reaction is producing a low diastereomeric ratio (d.r.) or the undesired diastereomer. How can I improve the diastereoselectivity?

Potential Causes & Solutions

Low diastereoselectivity is a common challenge, often influenced by subtle energetic differences between diastereomeric transition states. The following factors should be systematically investigated to enhance the desired stereochemical outcome.

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature is often the most effective initial step. Reduced thermal energy can amplify the energy difference between the transition states leading to different diastereomers, thus favoring the formation of the thermodynamically or kinetically preferred product.[1]

    • Action: Perform the reaction at a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to identify the optimal condition for diastereoselectivity.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the conformation of the transition state assembly.

    • Action: Conduct a solvent screen using a variety of solvent classes. Non-polar solvents may encourage more organized, compact transition states, which can lead to higher diastereoselectivity. For instance, switching from a polar aprotic solvent like DMF to a non-polar solvent like toluene could dramatically alter the diastereomeric ratio.[1]

  • Catalyst System and Loading: In catalyzed reactions, the nature of the catalyst is paramount for inducing facial selectivity.

    • Action:

      • Catalyst Screening: If applicable, screen a range of catalysts. For metal-catalyzed reactions, varying the metal center (e.g., Rh, Pd, Au) and the ligand can have a profound impact. For organocatalyzed reactions, explore different catalyst backbones and functionalities.

      • Optimize Catalyst Loading: The molar percentage of the catalyst can influence selectivity. Systematically vary the loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal balance between reaction rate and selectivity.

      • Chiral Catalysts/Auxiliaries: For asymmetric syntheses, ensure the correct enantiomer of the chiral catalyst or auxiliary is being used for the desired diastereomer.

  • Steric and Electronic Effects of Substrates: The steric bulk and electronic properties of the substituents on your starting materials can play a crucial role in directing the stereochemical outcome.

    • Action: If feasible within the scope of your research, consider modifying the substituents on your substrates. For example, introducing a bulkier protecting group on one of the nitrogen atoms can influence the approach of reactants and favor the formation of a single diastereomer.

Troubleshooting Workflow for Low Diastereoselectivity

Caption: A decision-making workflow for troubleshooting low diastereoselectivity.

Q2: I am observing low or no enantioselectivity in my asymmetric synthesis. What are the key parameters to investigate?

Potential Causes & Solutions

Achieving high enantioselectivity is critically dependent on the efficiency of the chiral catalyst or auxiliary in creating a well-defined chiral environment for the reaction.

Troubleshooting Steps:

  • Catalyst Integrity and Purity: The chiral catalyst is the cornerstone of any asymmetric transformation.

    • Action:

      • Ensure the catalyst is of high purity and has not degraded during storage.

      • If the catalyst is air or moisture sensitive, handle it under strictly inert conditions.

      • Consider preparing a fresh batch of the catalyst or purchasing from a reputable supplier.

  • Ligand Choice: For metal-based catalysts, the chiral ligand is responsible for inducing asymmetry.

    • Action: Screen a library of chiral ligands with varying steric and electronic properties. The optimal ligand is often substrate-dependent.

  • Additives and Co-catalysts: The presence of additives can significantly impact the catalytic cycle and the stereochemical outcome.

    • Action: Investigate the effect of additives, such as Lewis acids or bases, which can act as co-catalysts or activators. The stoichiometry of these additives should also be optimized.

  • Reaction Concentration: The concentration of the reaction can influence the aggregation state of the catalyst and the formation of off-cycle species.

    • Action: Vary the concentration of the reaction to determine its effect on enantioselectivity.

Q3: My Pictet-Spengler reaction for the synthesis of a diazaspiro[4.5]decane precursor is giving a low yield. What are the likely causes?

Potential Causes & Solutions

The Pictet-Spengler reaction, while powerful, can be sensitive to several factors, leading to low yields.[2][3]

Troubleshooting Steps:

  • Purity of Starting Materials: The β-arylethylamine and aldehyde starting materials must be pure.

    • Action: Purify the starting materials before use. Aldehydes, in particular, can be prone to oxidation to the corresponding carboxylic acid, which will not participate in the reaction.

  • Acid Catalyst: The choice and amount of acid catalyst are crucial.[2][3]

    • Action:

      • Catalyst Choice: While traditional conditions use strong protic acids like HCl or TFA, milder conditions with Lewis acids or even catalyst-free variants for highly activated substrates might be more effective.

      • Catalyst Loading: The amount of acid can significantly impact the yield. Too little acid may result in a slow or incomplete reaction, while too much can lead to side reactions or degradation of the product. A typical starting point is 10-50 mol%, but stoichiometric amounts may be necessary for less reactive substrates.

  • Reaction Conditions:

    • Action:

      • Temperature: While some Pictet-Spengler reactions proceed at room temperature, others require heating. If the yield is low at room temperature, gradually increase the reaction temperature.

      • Solvent: Ensure the solvent is anhydrous, as water can interfere with the formation of the key iminium ion intermediate.

  • Side Reactions:

    • Action: Be aware of potential side reactions such as the formation of stable imine intermediates that fail to cyclize, or over-oxidation of the product. Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts, which can provide clues about the problematic reaction pathway.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic strategies for constructing the diazaspiro[4.5]decane core?

A: The most prevalent methods include:

  • Intramolecular [3+2] Cycloadditions: This is a powerful method for constructing the five-membered ring of the diazaspiro[4.5]decane system.

  • Pictet-Spengler Reaction: This reaction is often used to form a tetrahydroisoquinoline or related heterocyclic system which is then further elaborated to the spirocyclic core.[2][3][4][5]

  • Intramolecular Aza-Michael Addition: This strategy involves the intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system to form one of the rings of the spirocycle.[6][7]

  • Ring-Closing Metathesis (RCM): RCM can be employed to form one of the heterocyclic rings.

  • Domino Reactions: Multi-component or domino reactions that form several bonds in a single operation are increasingly being used for the efficient construction of these complex scaffolds.[8][9]

Q: How can I purify my substituted diazaspiro[4.5]decane product, especially when dealing with diastereomers?

A: Purification of diastereomers can be challenging. The following techniques are commonly employed:

  • Flash Column Chromatography: This is the most common method. Careful selection of the solvent system is crucial to achieve separation. It may be necessary to screen several solvent systems and use a high-resolution silica gel.

  • Preparative HPLC: For difficult separations, preparative reverse-phase or normal-phase HPLC can be very effective.

  • Crystallization: If one of the diastereomers is crystalline, it may be possible to selectively crystallize it from the mixture.

  • Derivatization: In some cases, the diastereomers can be derivatized to facilitate separation, followed by removal of the derivatizing group.

Q: Are there any specific safety precautions I should take when working with the reagents for diazaspiro[4.5]decane synthesis?

A: As with any chemical synthesis, it is essential to follow standard laboratory safety procedures. Specific considerations for these syntheses may include:

  • Handling of Metal Catalysts: Many of the catalysts used (e.g., palladium, rhodium) are heavy metals and should be handled with care. Consult the Safety Data Sheet (SDS) for each specific catalyst.

  • Inert Atmosphere Techniques: Many of the catalysts and reagents are air and moisture sensitive, requiring the use of a glovebox or Schlenk line techniques.

  • Handling of Cyanide Reagents: Some synthetic routes may involve the use of cyanide salts (e.g., in Strecker reactions), which are highly toxic. These should only be handled in a well-ventilated fume hood with appropriate personal protective equipment.[10]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the synthesis of substituted diazaspiro[4.5]decanes.

Protocol 1: Stereoselective Synthesis of a 2,8-Diazaspiro[4.5]decan-1-one via Michael Addition and Cyclization

This protocol is adapted from a reported synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives.[11]

Step 1: Michael Addition

  • To a solution of the appropriate α,β-unsaturated ester (1.0 eq) in a suitable solvent (e.g., ethanol) at room temperature, add the desired primary amine (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude Michael adduct, which can often be used in the next step without further purification.

Step 2: Cyclization

  • Dissolve the crude Michael adduct in a high-boiling point solvent such as toluene or xylene.

  • Add a catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid or sodium ethoxide) to promote cyclization.

  • Heat the reaction mixture to reflux for 6-12 hours, with a Dean-Stark trap if water is a byproduct.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,8-diazaspiro[4.5]decan-1-one.

Data Presentation: Representative Reaction Conditions and Yields

EntryAmineα,β-Unsaturated EsterCyclization CatalystYield (%)
1BenzylamineEthyl acrylatep-TSA75
2MethylamineMethyl methacrylateNaOEt82
34-Methoxybenzylaminetert-Butyl crotonatep-TSA68
Protocol 2: Palladium-Catalyzed Domino Synthesis of a Diazaspiro[4.5]decane Scaffold

This protocol is based on a one-step synthesis involving a domino reaction.[8][9]

  • To a sealed tube, add the unactivated yne-en-yne substrate (1.0 eq), the substituted aryl halide (1.2 eq), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).

  • Add a suitable solvent (e.g., anhydrous DMF) and a base (e.g., K₂CO₃, 2.0 eq).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the diazaspiro[4.5]decane product.

Experimental Workflow Diagram

Caption: A general experimental workflow for the palladium-catalyzed synthesis of diazaspiro[4.5]decanes.

References

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 2014. [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. PubMed, 2014. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed, 1995. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PubMed, 2020. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central, 2020. [Link]

  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate, 2006. [Link]

  • Exploring Enantioselective Pictet-Spengler Reactions. Organic Reactions, 2024. [Link]

  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Digital Commons@Georgia Southern, 2022. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central, 2020. [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers, 2019. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for managing reaction exotherms. This resource is designed to provide you, as a senior application scientist, with f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing reaction exotherms. This resource is designed to provide you, as a senior application scientist, with field-proven insights and practical troubleshooting guidance for safely scaling up chemical syntheses. The following question-and-answer format directly addresses common challenges and explains the causality behind experimental choices to ensure process safety and robustness.

Frequently Asked Questions (FAQs)
Q1: What is a reaction exotherm and why is it a major concern during scale-up?

A: An exothermic reaction is a chemical process that releases energy, primarily as heat.[1] While this is a fundamental concept, its implications at a large scale are profound. The primary concern is the risk of a "thermal runaway," a situation where the heat generated by the reaction surpasses the rate of heat removal.[2] This excess heat accelerates the reaction rate, leading to an exponential increase in temperature and pressure.[3]

On a small laboratory scale, the high surface-area-to-volume ratio of flasks allows for efficient heat dissipation to the surroundings. However, when scaling up, the reactor volume increases by the cube of its radius, while the heat transfer surface area only increases by the square of the radius.[4] This disparity significantly reduces the efficiency of heat removal, meaning a reaction that is easily managed in the lab can become dangerously uncontrollable in a large reactor.[5] Consequences of a thermal runaway can include violent boiling, rapid gas evolution, reactor over-pressurization, and catastrophic vessel failure, potentially leading to explosions, fires, and the release of toxic materials.[2][6]

Q2: I'm planning to scale up a reaction. What are the essential first steps to assess its thermal risk?

A: A comprehensive reaction hazard assessment is non-negotiable before any scale-up.[4] This should be a systematic process:

  • Literature Review: Investigate known hazards associated with all reactants, intermediates, products, and potential byproducts. Pay close attention to reports of thermal instability or runaway incidents for similar chemical transformations.

  • Thermal Screening: Employ techniques like Differential Scanning Calorimetry (DSC) or an Advanced Reactive System Screening Tool (ARSST) to determine the onset temperature of any exothermic decomposition for all components and the final reaction mixture.[4] This data helps establish a safe operating temperature window.

  • Reaction Calorimetry (RC): This is a critical step. Performing the synthesis in a reaction calorimeter measures the heat of reaction, the rate of heat evolution under process conditions, and the adiabatic temperature rise—the theoretical temperature increase if all cooling were to fail.[7][8] This information is vital for designing an adequate cooling system for the large-scale reactor.[9]

Q3: My reaction shows a delayed exotherm. What are the risks and how should I manage them?

A: A delayed exotherm, or an induction period, is a significant safety concern because it can lead to the accumulation of unreacted reagents.[10] When the reaction finally initiates, the large quantity of accumulated starting material can react very rapidly, causing a sudden and potentially overwhelming release of heat that the cooling system cannot handle.

Management Strategies:

  • Understand the Kinetics: Use reaction calorimetry or in-situ monitoring (e.g., ReactIR) to understand the reaction kinetics and the factors influencing the induction period.[5]

  • Controlled Reagent Addition: For semi-batch processes, ensure the addition rate of the limiting reagent is slower than its consumption rate.[4] The heat flow from the reactor should be directly proportional to the addition rate. If you stop the feed and the heat flow continues to rise, it's a clear sign of reagent accumulation.[10]

  • "Seed" the Reaction: In some cases, adding a small amount of the product from a previous batch can help to initiate the reaction and prevent the buildup of starting materials.

  • Temperature Adjustments: A slight increase in the initial reaction temperature might overcome the activation energy barrier and shorten the induction period, but this must be done cautiously and based on solid calorimetric data.

Troubleshooting Guides
Scenario 1: The reactor temperature is rising despite maximum cooling.

This is a critical situation that may indicate the onset of a thermal runaway.

Immediate Actions:

  • Stop Reagent Addition: Immediately halt the feed of any reactants.[11]

  • Emergency Cooling: If available, activate emergency cooling systems, such as a quench bath or an emergency cooling loop.[7]

  • Dilution/Quenching: If the reaction can be safely quenched, introduce a pre-determined quenching agent or an inert solvent to dilute the reactants and absorb heat.[12]

Root Cause Analysis & Prevention:

  • Inadequate Cooling Capacity: Was the reactor's heat removal capacity correctly calculated and sufficient for the reaction's maximum heat output? Re-evaluate the reaction calorimetry data.[9] The cooling system may be underrated for the process.

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction rate is significantly higher.[7] Ensure the stirrer design and speed are appropriate for the reaction mass viscosity and volume.[13]

  • Fouling of Heat Transfer Surfaces: Over time, deposits can form on the reactor walls or cooling coils, insulating them and reducing heat transfer efficiency. Implement a regular cleaning and maintenance schedule.

  • Changes in Reagent Concentration or Purity: Impurities can sometimes catalyze side reactions or alter the primary reaction's kinetics, leading to unexpected heat generation.[14] Always verify the quality of raw materials.

Table 1: Factors Affecting Heat Transfer in Large-Scale Reactors

ParameterImpact on Heat TransferTroubleshooting Considerations
Agitator Speed Increases turbulence at the vessel wall, improving heat transfer.Is the speed optimized for the fluid viscosity? Is the motor powerful enough?
Fluid Viscosity Higher viscosity reduces heat transfer efficiency.Can the reaction be run in a more dilute solution? Does viscosity change during the reaction?
Vessel Wall Condition Fouling or buildup acts as an insulator, reducing heat transfer.Implement a regular cleaning protocol. Consider electropolished surfaces.
Coolant Flow Rate Higher flow rate improves heat removal.Is the pump sized correctly? Are there any obstructions in the cooling lines?
Coolant Temperature A larger temperature difference (ΔT) increases the driving force for heat transfer.Is the chiller operating at its setpoint? Is the coolant supply adequate?
Scenario 2: Unexpected pressure increase in the reactor.

A rapid pressure increase is a serious danger sign, often accompanying a loss of thermal control.

Immediate Actions:

  • Confirm the Cause: Is the pressure rise due to gas evolution from the reaction itself or the boiling of the solvent from an uncontrolled exotherm?

  • Ventilation: If the pressure approaches the vessel's maximum allowable working pressure (MAWP), and the vent stream is safely handled, controlled venting may be necessary. Ensure pressure relief devices are properly sized and functional.[7]

  • Follow Emergency Procedures: Activate any emergency pressure relief systems and follow the established shutdown protocol.[15]

Root Cause Analysis & Prevention:

  • Gas Evolution: Did the process development studies adequately quantify the volume of gas produced? Reactions like decompositions, certain polymerizations, or those involving carbonates can release significant amounts of non-condensable gases.[11]

  • Solvent Boiling: The pressure increase may be due to the solvent reaching its boiling point, a strong indicator that the reaction is overheating. This points to a failure in thermal management as described in Scenario 1.

  • Blocked Vent Lines: Ensure that all vent lines and pressure relief devices are clear and have been regularly inspected.

Diagram: Decision Workflow for an Unexpected Exotherm

Exotherm_Workflow start Unexpected Temperature Rise Detected stop_feed Immediately Stop All Reagent Feeds start->stop_feed assess_cooling Is Temperature Still Rising with Max Cooling? stop_feed->assess_cooling emergency_action Initiate Emergency Protocol: - Emergency Cooling - Prepare for Quench/Dumping assess_cooling->emergency_action Yes stabilized System Stabilized Investigate Root Cause assess_cooling->stabilized No monitor_pressure Monitor Reactor Pressure emergency_action->monitor_pressure pressure_rising Is Pressure Approaching MAWP? monitor_pressure->pressure_rising controlled_vent Controlled Venting to Scrubber/Flare pressure_rising->controlled_vent Yes uncontrolled Runaway Condition Evacuate & Follow Site Emergency Plan pressure_rising->uncontrolled No, but temp rising controlled_vent->monitor_pressure controlled_vent->stabilized If temp & pressure fall

Caption: Decision workflow for responding to an unexpected temperature increase.

Scenario 3: The reaction was successful in the pilot plant, but is showing thermal control issues at full scale.

This is a classic scale-up challenge, often rooted in changes to heat and mass transfer.

Root Cause Analysis & Prevention:

  • Heat Transfer Limitations: As previously mentioned, the surface-area-to-volume ratio decreases upon scale-up.[16] Heat removal that was adequate at the pilot scale may be insufficient at the production scale. It is crucial to model the heat transfer characteristics of the full-scale reactor based on data from reaction calorimetry and pilot runs.[16]

  • Mixing Inefficiency: Mixing quality often decreases with scale.[7] What was a well-mixed system in a smaller vessel may have poor mixing zones in a larger one, leading to localized temperature and concentration gradients.[13]

    • Protocol: Conduct mixing studies (e.g., using a tracer) or computational fluid dynamics (CFD) modeling to understand the mixing characteristics of the large reactor. It may be necessary to change the agitator type (e.g., from an anchor to a pitched-blade turbine) or increase the agitation power.

  • Reagent Addition Point: The location of subsurface reagent addition becomes critical at a large scale. Adding a highly reactive reagent near a poorly mixed zone or far from a temperature probe can lead to a delayed response to an exotherm. The addition point should be in a well-mixed region to ensure rapid homogenization and heat dissipation.

Diagram: Key Parameters in Scaling Up Exothermic Reactions

ScaleUp_Parameters cluster_lab Lab Scale cluster_plant Plant Scale lab_heat High Surface Area to Volume Ratio (Efficient Heat Transfer) process_design Safe Process Design for Scale-Up lab_heat->process_design Informs lab_mix Efficient Mixing lab_mix->process_design Informs plant_heat Low Surface Area to Volume Ratio (Poor Heat Transfer) plant_mix Potential for Poor Mixing (Hot Spots) calorimetry Reaction Calorimetry Data (Heat of Reaction, Kinetics) calorimetry->process_design Is Critical For process_design->plant_heat Must Address process_design->plant_mix Must Address

Caption: Relationship of key parameters in scaling up exothermic reactions.

References
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Patsnap. [Link]

  • Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. [Link]

  • F.A.S.T. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Ho, T. C., Duh, Y. S., & Chen, J. R. (1998). Case Studies of Incidents in Runaway Reactions and Emergency Relief. Process Safety Progress, 17(4), 259-265. [Link]

  • St-Amant, A. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. In ACS Symposium Series (Vol. 1188, pp. 1-21). American Chemical Society. [Link]

  • Lab Manager. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab. [Link]

  • Medium. (2024, January 1). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. [Link]

  • Barton, J. A., & Nolan, P. F. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]

  • StudySmarter. (2023, December 7). Exothermic Reactions: Examples & Causes. [Link]

  • Duggan, P. J., Hollingworth, S., & Martin, M. (2001). Large scale calorimetry. IChemE. [Link]

  • Manufacturing Chemists Association. (n.d.). CASE HISTORIES OF ACCIDENTS IN THE CHEMICAL INDUSTRY. Toxic Docs. [Link]

  • Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. [Link]

  • Syrris. (n.d.). Information on the Reaction Calorimetry application. [Link]

  • Wojcik, J. F. (n.d.). Calorimetry. EBSCO. [Link]

  • ARIA. (n.d.). Explosion and substance release at an organic chemical company. [Link]

  • Manufacturing.net. (2015, January 14). What Can Reaction Calorimetry Teach Us?. [Link]

  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. [Link]

  • Jinzong Machinery. (2024, July 1). Operational Challenges in Chemical Reactors. [Link]

  • Wikipedia. (n.d.). Bhopal disaster. [Link]

  • ResearchGate. (n.d.). Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. [Link]

  • The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained. [Link]

  • ioMosaic. (n.d.). Designing Emergency Relief Systems for Runaway Reactions. [Link]

  • Mettler Toledo. (n.d.). Calorimetry in Chemical Development. [Link]

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. [Link]

  • Idaho National Laboratory. (n.d.). Process Heat for Chemical Industry. [Link]

  • Design News. (2019, September 19). Thermal Runaway: Understanding the Fundamentals to Ensure Safer Batteries. [Link]

  • Emtez. (2023, August 2). What Is Thermal Runaway? Common Causes and How to Prevent It. [Link]

  • Wikipedia. (n.d.). Exothermic reaction. [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • Mitsubishi Electric. (n.d.). Thermal Runaway. [Link]

  • European Commission. (n.d.). Major Accident Hazards Bureau Bulletin No. 9. [Link]

  • GreyB. (n.d.). How to Prevent Thermal Runaway in a Lithium-ion Battery?. [Link]

  • YouTube. (2025, December 25). What Are Common Exothermic Reaction Examples?. [Link]

  • MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]

  • Monash University. (n.d.). Exothermic and endothermic reactions. [Link]

  • MDPI. (n.d.). Volatiles Generated in the Pyrolysis of Greenhouse Vegetable Waste. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving Spirodiamines

Welcome to the technical support center for catalyst selection and troubleshooting in cross-coupling reactions utilizing spirodiamine ligands. This guide is structured for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection and troubleshooting in cross-coupling reactions utilizing spirodiamine ligands. This guide is structured for researchers, chemists, and drug development professionals who are leveraging the unique properties of these ligands to construct complex molecular architectures. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to diagnose issues, optimize conditions, and push the boundaries of your research.

Chiral spirocyclic scaffolds, including spirodiamines, are increasingly vital in asymmetric catalysis and drug discovery due to their rigid three-dimensional structure and stereochemical stability.[1] This rigidity can confer exceptional selectivity and activity in cross-coupling reactions. However, harnessing their full potential requires a nuanced understanding of the catalytic system. This guide addresses the common challenges encountered in the lab in a practical, question-and-answer format.

Section 1: Foundational Knowledge - Core Catalyst System FAQs

This section covers the fundamental questions regarding the components of your catalytic system. Understanding the role of each part is the first step toward effective troubleshooting.

Q1: What makes spirodiamine ligands effective for cross-coupling, particularly in asymmetric synthesis?

Spirodiamine ligands possess a unique, conformationally rigid spirocyclic backbone.[1] This structural feature is paramount for several reasons:

  • Defined Chiral Environment: The rigid scaffold creates a well-defined and predictable chiral pocket around the metal center (typically palladium). This is crucial for asymmetric reactions, where the ligand's geometry dictates the stereochemical outcome of the product.

  • Enhanced Stability: The chelation of the diamine to the metal center forms a highly stable complex. This stability can prevent catalyst decomposition at the higher temperatures often required for coupling unreactive substrates, such as aryl chlorides.[2]

  • Modulation of Reactivity: The substituents on the diamine framework can be modified to fine-tune the steric and electronic properties of the catalyst. This allows for the optimization of reactivity for specific substrates, for instance, by using bulky ligands to promote the crucial reductive elimination step.[3]

Q2: How do I choose the right palladium source? Is a simple salt like Pd(OAc)₂ sufficient, or should I use a precatalyst?

The choice of palladium source is critical for ensuring the efficient generation of the active Pd(0) catalytic species.[4]

  • Simple Palladium Salts (e.g., Pd(OAc)₂, Pd₂(dba)₃): These are common and cost-effective. They require in situ reduction from Pd(II) to the active Pd(0) state, a step that can be inefficient or lead to the formation of palladium black (inactive palladium).[5] The reliability can be inconsistent, especially with complex substrates.[2]

  • Palladium Precatalysts (e.g., Buchwald G3/G4 Palladacycles, PEPPSI™): These are well-defined, air- and moisture-stable Pd(II) complexes that rapidly and quantitatively generate the active LPd(0) catalyst upon activation by the base in your reaction.[3][4] Using a precatalyst is highly recommended as it leads to more reproducible results, requires lower catalyst loadings, and minimizes the formation of inactive palladium species.[4][6] For many challenging C-N couplings, a precatalyst is often essential for success.[7]

Q3: The role of the base seems critical. How do I select the right one?

The base plays multiple roles in the catalytic cycle, and its selection is not trivial. It is often responsible for activating the precatalyst, deprotonating the nucleophile (in Buchwald-Hartwig amination), and facilitating the transmetalation step (in Suzuki coupling).[8][9]

  • Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common for Buchwald-Hartwig aminations.[10][11] For Suzuki couplings or substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[11][12]

  • Solubility: The solubility of the base can impact reaction rates.[11] Cs₂CO₃ is often favored over K₂CO₃ due to its better solubility in common organic solvents like toluene and dioxane.[11] In some cases, the heterogeneity of the base requires vigorous stirring to be effective.[11]

  • Screening: The optimal base is highly substrate-dependent. If a reaction is failing, screening a panel of bases with varying strengths and properties is a crucial troubleshooting step.[2][10]

Q4: How does solvent choice affect my spirodiamine-catalyzed reaction?

The solvent must solubilize the reagents but also plays an active role in the catalytic cycle.

  • Common Solvents: Aprotic polar solvents like toluene, dioxane, and THF are most common.[10][11] Toluene and dioxane are often preferred for their higher boiling points, which allows for the higher reaction temperatures needed for difficult substrates.[10]

  • Inhibitory Solvents: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can coordinate to the palladium center and inhibit catalysis.[11]

  • Solubility Issues: Poor solubility of a starting material is a common reason for reaction failure.[11][13] If you observe a persistent slurry, consider switching to a more polar solvent like DMF or using a co-solvent system, but be mindful that DMF can sometimes lead to side reactions at high temperatures.[13][14]

Section 2: Troubleshooting Guide - Addressing Common Experimental Failures

This section provides a structured approach to diagnosing and solving the most common issues encountered during cross-coupling reactions with spirodiamine ligands.

Q1: My reaction has very low or no conversion. What should I check first?

This is the most frequent problem. A systematic approach is the key to identifying the root cause. Low or no conversion is often due to an inactive catalyst, suboptimal conditions, or poor reagent quality.[10][15]

G start Low or No Conversion Observed reagents Step 1: Verify Reagent & Setup Integrity start->reagents reagent_purity Purity of Halide & Nucleophile? (Especially amines & boronic acids) reagents->reagent_purity Quality inert_check Inert Atmosphere Maintained? (Degassed solvent, N2/Ar purge) reagents->inert_check Atmosphere catalyst Step 2: Evaluate Catalyst System precatalyst Using a Precatalyst? (e.g., G3/G4 Palladacycle) catalyst->precatalyst conditions Step 3: Optimize Reaction Parameters base_check Base Optimal? (Screen stronger/weaker bases e.g., NaOtBu vs K3PO4) conditions->base_check temp_check Temperature Sufficient? (Aryl chlorides often need >100°C) conditions->temp_check solvent_check Solvent Choice Correct? (Check solubility, avoid inhibitory solvents) conditions->solvent_check reagent_purity->catalyst If Reagents OK inert_check->catalyst If Setup OK use_precatalyst Switch to a modern precatalyst for reliable Pd(0) generation. precatalyst->use_precatalyst No ligand_check Ligand Appropriate for Substrate? (e.g., bulky ligand for Ar-Cl) precatalyst->ligand_check Yes increase_loading Increase Catalyst Loading (e.g., from 1-2% to 3-5%) ligand_check->increase_loading increase_loading->conditions If still no conversion

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Detailed Checklist:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[12][15]

  • Reagent Quality: Amines and boronic acids can degrade upon storage.[4][15] Use freshly purified or purchased reagents. Trace impurities in amines are a known cause of reaction failure.[4]

  • Catalyst Activation: If you are not using a precatalyst, your in situ generation of Pd(0) may be failing. Switching to a reliable precatalyst like a G3 or G4 palladacycle is the most effective solution.[4][6]

  • Ligand Choice: For challenging substrates like electron-rich aryl chlorides or sterically hindered amines, a standard ligand may not be sufficient. You may need a more electron-rich and bulky spirodiamine-derived phosphine ligand to facilitate the difficult oxidative addition step.[10][16]

Q2: I'm observing significant side products like hydrodehalogenation or boronic acid homocoupling. How can I suppress these?

These side reactions compete with your desired product formation and consume your starting materials.

  • Hydrodehalogenation (Aryl Halide is replaced by -H):

    • Cause: This often occurs when moisture or other proton sources are present, or it can be a competing pathway involving β-hydride elimination from certain amines or the ligand itself.[9][15]

    • Solution:

      • Ensure all reagents and solvents are scrupulously dry.[15]

      • Screen different bases. The choice of base can significantly influence the rate of this side reaction.[15]

      • Optimize reaction time; prolonged heating can favor decomposition pathways.[17]

  • Homocoupling of Boronic Acid (Suzuki Coupling):

    • Cause: This side reaction is primarily caused by the presence of oxygen, which leads to oxidative coupling of the boronic acid.[15]

    • Solution:

      • Rigorous Degassing: This is the most critical factor. Improve your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with argon for 20-30 minutes).[12][15]

      • Use Boronic Esters: Pinacol or MIDA boronates are often more stable and less prone to homocoupling and protodeboronation than the corresponding boronic acids.[17]

      • Lower Temperature: If possible, lowering the reaction temperature may disfavor the homocoupling pathway.[15]

Q3: My reaction works, but the yield is poor when using an aryl chloride. What should I change?

Aryl chlorides are notoriously challenging substrates due to the high strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle very difficult.[2]

Catalyst System Optimization for Aryl Chlorides

G cluster_0 Core Problem cluster_1 Solutions problem Slow Oxidative Addition of Ar-Cl to Pd(0) ligand Use Bulky, Electron-Rich Spirodiamine-Phosphine Ligand problem->ligand Enhances Pd electron density precatalyst Employ High-Activity Precatalyst (e.g., XPhos Pd G3/G4) problem->precatalyst Ensures efficient Pd(0) generation temp Increase Reaction Temperature (Often 100-120 °C) problem->temp Provides energy to overcome barrier base Use a Stronger Base (e.g., NaOtBu, LHMDS) problem->base Can influence catalyst state

Caption: Key strategies for activating difficult aryl chloride substrates.

Recommended Actions:

  • Switch to a Specialized Ligand: Standard phosphine ligands are often ineffective. You need highly active, bulky, and electron-donating biarylphosphine ligands. While classic examples include SPhos and XPhos, developing or selecting a spirodiamine-based analogue with similar properties would be the ideal approach.[10][18]

  • Use a Modern Precatalyst: For aryl chlorides, using a third or fourth-generation Buchwald precatalyst (e.g., XPhos Pd G3/G4) is almost mandatory to ensure the clean and efficient formation of the highly active monoligated Pd(0) species required for the oxidative addition step.[6][10]

  • Increase Temperature: High temperatures (e.g., 100-120 °C) are typically required. Consider switching to a higher-boiling solvent like dioxane if necessary.[10]

Substrate TypeRecommended Ligand TypePalladium SourceBaseSolvent / Temp.Key Consideration
Aryl Chlorides Bulky, electron-rich phosphine (e.g., XPhos-type)[10]XPhos Pd G3/G4[6][10]NaOtBu, LHMDS[10][11]Toluene or Dioxane / 100-120 °C[10]Oxidative addition is rate-limiting. Requires a highly active catalyst.
Sterically Hindered Amines Bulky biarylphosphine (e.g., RuPhos-type)[6][10]RuPhos Pd G3/G4[6]K₃PO₄, Cs₂CO₃[11]Toluene / 90-110 °CReductive elimination can be slow. Bulky ligands accelerate this step.
N-Heterocycles (e.g., Pyridines) Bulky, electron-rich phosphine (e.g., SPhos-type)[17]SPhos Pd G3/G4K₃PO₄, K₂CO₃[17]Dioxane or CPME / 100 °CHeterocycle nitrogen can inhibit the catalyst. Bulky ligands prevent this.[15]

Section 3: Experimental Protocol - A General Procedure

This section provides a reliable starting point for a Buchwald-Hartwig amination using a spirodiamine-based phosphine ligand and a palladium precatalyst.

General Protocol for Pd-Catalyzed C-N Cross-Coupling

Materials:

  • Aryl Halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., [Spiro-Ligand]Pd G3, 1-2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, to make a 0.1-0.2 M solution)

  • Oven-dried glassware and magnetic stir bar

Procedure:

  • Reaction Setup (in a glovebox or under a strong flow of inert gas): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), the palladium precatalyst, and the base.[12]

  • Seal and Purge: Seal the vial with a septum cap. If outside a glovebox, evacuate and backfill the vial with argon or nitrogen three times.[12]

  • Reagent Addition: Through the septum, add the anhydrous, degassed solvent via syringe, followed by the aryl halide (if liquid) and finally the amine.

  • Degassing (Optional but Recommended): For particularly sensitive reactions, you can bubble argon through the stirred reaction mixture for 5-10 minutes to ensure all traces of oxygen are removed.[12]

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate or CH₂Cl₂.

    • Carefully quench any remaining base by washing with water or a saturated NH₄Cl solution.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. . Purify the crude product by flash column chromatography.

References

  • Vertex AI Search. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition - PMC - PubMed Central.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling.
  • ResearchGate. (n.d.). Optimization of reaction conditions a | Download Table.
  • ResearchGate. (n.d.). Optimization of the reaction conditions | Download Table.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • National Institutes of Health. (n.d.). Diamine Ligands in Copper-Catalyzed Reactions - PMC - PubMed Central.
  • Royal Society of Chemistry. (n.d.). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans - Organic Chemistry Frontiers.
  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Reddit. (2018).
  • TCI Chemicals. (n.d.).
  • Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Vertex AI Search. (n.d.). Cross-Coupling Reactions Guide.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF.
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
  • PubMed. (2016). Promoting Difficult Carbon-Carbon Couplings: Which Ligand Does Best?.
  • MDPI. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
  • Wikipedia. (n.d.).
  • ChemRxiv. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • National Institutes of Health. (2017).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros.
  • TCI Chemicals. (n.d.).
  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC.
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules.
  • ACS Publications. (n.d.). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
  • ResearchGate. (n.d.). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022.
  • CORE. (n.d.).
  • Royal Society of Chemistry. (2011). Cross coupling reactions in organic synthesis themed issue.
  • Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • PubMed. (2025).
  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers.
  • PubMed. (2019).
  • National Institutes of Health. (n.d.). Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene)
  • RSC Publishing. (n.d.). Catalytic asymmetric synthesis of highly substituted pyrrolizidines.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Confirmation of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate: An NMR-Centric Approach with Comparative Analysis

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. Molecules such as tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxyl...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. Molecules such as tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, a valuable spirocyclic building block, demand rigorous analytical characterization to ensure the integrity of subsequent research and development efforts. This guide provides an in-depth, technically-focused examination of the structural confirmation of this compound, with a primary emphasis on Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we will objectively compare the utility of NMR with alternative analytical techniques, namely Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR), providing a comprehensive perspective for researchers, scientists, and drug development professionals.

The Imperative of Structural Integrity

Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a member of the spirocyclic diamine family, a class of compounds increasingly utilized in medicinal chemistry due to their rigid three-dimensional structures which can effectively probe biological targets. The precise arrangement of atoms, including the stereochemistry of the spirocyclic center, is critical to its function and interaction with biological systems. Therefore, an analytical methodology that can provide a detailed and definitive picture of the molecule's structure is not just desirable, but essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution. Its ability to provide information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

1. Sample Preparation:

  • Analyte: Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate (approximately 5-10 mg).

  • Solvent: Deuterated chloroform (CDCl₃, 0.5-0.7 mL). The choice of a deuterated solvent is critical to avoid large solvent signals that would overwhelm the analyte's signals. CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, easily identifiable residual peak.

  • Procedure: Dissolve the analyte in the deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution to obtain sharp, well-resolved spectral lines.

2. NMR Spectrometer Setup:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Probe Tuning and Matching: The NMR probe must be tuned to the resonance frequencies of ¹H and ¹³C and matched to the impedance of the spectrometer to ensure maximum signal-to-noise ratio.

  • Locking: The spectrometer's lock system utilizes the deuterium signal from the solvent to maintain a stable magnetic field throughout the experiment, which is crucial for long-duration experiments and for ensuring accurate chemical shift referencing.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process minimizes magnetic field gradients across the sample, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • ¹H NMR: A standard one-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Spectral Interpretation: Confirming the Structure

While experimental data for the target molecule is not publicly available, a predicted NMR spectrum provides a strong basis for its structural confirmation. The following analysis is based on established chemical shift principles and data from analogous N-Boc protected piperidine and spirocyclic systems.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.4 - 3.6m2HH2Protons on the carbon adjacent to the Boc-protected nitrogen in the pyrrolidine ring.
~2.8 - 3.0m2HH9Protons on the carbon adjacent to the secondary amine in the piperidine ring.
~2.6 - 2.8m2HH7Protons on the carbon adjacent to the secondary amine in the piperidine ring.
~1.8 - 2.0m2HH3Protons on the carbon in the pyrrolidine ring.
~1.6 - 1.8m4HH6, H10Protons on the carbons in the piperidine ring.
1.47s9HBoc (CH₃)₃Characteristic singlet for the nine equivalent protons of the tert-butyl group.
~1.5br s1HNHSignal for the secondary amine proton; may be broad and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~155.0C=O (Boc)Carbonyl carbon of the carbamate group.
~79.5C(CH₃)₃ (Boc)Quaternary carbon of the tert-butyl group.
~60.0C5 (Spiro)Quaternary spiro carbon, deshielded by two adjacent nitrogen atoms.
~48.0C2Carbon adjacent to the Boc-protected nitrogen.
~45.0C9Carbon adjacent to the secondary amine.
~42.0C7Carbon adjacent to the secondary amine.
~35.0C6Carbon in the piperidine ring.
~33.0C10Carbon in the piperidine ring.
~28.5C(CH₃)₃ (Boc)Methyl carbons of the tert-butyl group.
~25.0C3Carbon in the pyrrolidine ring.

The combination of the number of signals, their chemical shifts, multiplicities, and integrations in the ¹H and ¹³C NMR spectra provides a unique fingerprint that can definitively confirm the structure of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. Further confirmation can be achieved using 2D NMR techniques such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations).

Comparative Analysis with Alternative Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Detailed connectivity, stereochemistry, and dynamic information.Unambiguous structure determination.Lower sensitivity, requires larger sample amounts, more expensive instrumentation.
MS Molecular weight and fragmentation pattern.High sensitivity, small sample requirement, fast analysis.Does not provide detailed connectivity or stereochemical information.
FTIR Presence of functional groups.Fast, inexpensive, non-destructive.Provides limited structural information, complex spectra can be difficult to interpret.
Mass Spectrometry (MS)

Experimental Protocol:

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, minimizing fragmentation and providing a clear molecular ion peak.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide an accurate mass measurement, which can be used to determine the elemental composition.

Expected Data:

  • Molecular Ion: A prominent peak at m/z [M+H]⁺ corresponding to the protonated molecule (C₁₃H₂₅N₂O₂⁺).

  • Fragmentation: Characteristic loss of the Boc group (-100 Da) or isobutylene (-56 Da) is expected upon collision-induced dissociation.[1]

Fourier-Transform Infrared Spectroscopy (FTIR)

Experimental Protocol:

  • Sampling: Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid or liquid samples with minimal preparation.

Expected Data:

  • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.[2]

  • C-H Stretch: Bands in the 2850-3000 cm⁻¹ region from the aliphatic C-H bonds.

  • C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ from the carbamate carbonyl group.

  • C-N Stretch: Absorptions in the 1000-1300 cm⁻¹ region.[2]

Logical Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, integrating the strengths of each analytical technique.

Structural_Confirmation_Workflow cluster_NMR NMR Analysis cluster_MS Mass Spectrometry cluster_FTIR FTIR Spectroscopy NMR_1H ¹H NMR NMR_13C ¹³C NMR NMR_1H->NMR_13C Carbon Skeleton NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_13C->NMR_2D Detailed Connectivity Confirm_Structure Confirmed Structure NMR_2D->Confirm_Structure MS_LR Low-Resolution MS MS_HR High-Resolution MS MS_LR->MS_HR MS_LR->MS_HR Elemental Composition MS_HR->Confirm_Structure FTIR FTIR Analysis FTIR->Confirm_Structure Start Synthesized Compound Start->NMR_1H Proton Environment & Connectivity Start->MS_LR Molecular Weight Start->FTIR Functional Group ID

Caption: Integrated workflow for structural confirmation.

Conclusion

The structural confirmation of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is most definitively achieved through a comprehensive analysis of its ¹H and ¹³C NMR spectra. The detailed information on atomic connectivity and chemical environment provided by NMR is indispensable for unambiguous structure elucidation. While Mass Spectrometry and FTIR spectroscopy offer valuable and complementary data regarding molecular weight and functional groups, respectively, they lack the detailed structural insights provided by NMR. For researchers and professionals in drug development, a multi-technique approach, with NMR at its core, represents the most robust and scientifically sound strategy for the structural characterization of novel chemical entities.

References

  • J&K Scientific. 1,8-Diaza-spiro[4·5]decane-1-carboxylic acid tert-butyl ester hydrochloride. [Link]

  • Rocky Mountain Labs. Difference between FTIR and NMR?. [Link]

  • Guella, G., Dini, F., & Pietra, F. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of mass spectrometry : JMS, 48(11), 1153–1163.
  • Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]

  • Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • PubChem. tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate. [Link]

  • Lee, S. K. (1987). A Comparison of FTNMR and FTIR Techniques.
  • Pelozo, M. F., et al. Supplementary Information File. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • El-Bekkouri, Y., et al. (2016). GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Journal of Materials and Environmental Science, 7(10), 3824-3848.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubChem. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. [Link]

  • PubChem. Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. [Link]

  • PubChem. tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • SpectraBase. Nitrobenzene - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. TRIGOHETERIN_B - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. Lovastatin - Optional[13C NMR] - Chemical Shifts. [Link]

  • Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • Difference.wiki. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Spirocyclic Linkers: A Comparative Analysis of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

Introduction: The Imperative of Three-Dimensionality in Modern Drug Discovery In the landscape of medicinal chemistry, the principle of "escaping from flatland" has transitioned from a novel concept to a guiding tenet fo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Three-Dimensionality in Modern Drug Discovery

In the landscape of medicinal chemistry, the principle of "escaping from flatland" has transitioned from a novel concept to a guiding tenet for developing safer and more effective therapeutics.[1] This paradigm shift emphasizes increasing the three-dimensional (3D) character of drug candidates to improve their physicochemical and pharmacological properties.[1][2] Spirocyclic scaffolds, defined by their unique structural feature of two rings connected by a single quaternary carbon atom, are at the forefront of this movement.[3]

The introduction of a spirocyclic core imparts a rigid, well-defined 3D geometry, which can lead to significant advantages, including:

  • Enhanced Potency and Selectivity: The conformational constraint imposed by the spiro-junction can pre-organize the molecule into a bioactive conformation, leading to a more favorable interaction with the biological target and reducing off-target effects.[1][4]

  • Improved Physicochemical Properties: Spirocycles increase the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates.[1] This often translates to modulated lipophilicity, increased aqueous solubility, and greater metabolic stability, as the spiro-carbon can shield adjacent positions from metabolic enzymes.[1][4][5]

  • Novel Intellectual Property: The unique architectures of spirocyclic compounds provide access to novel chemical space, offering opportunities for new intellectual property.[6]

These attributes have made spirocyclic linkers particularly valuable in the design of advanced therapeutic modalities like PROteolysis TArgeting Chimeras (PROTACs), where the linker's rigidity and vectoral properties are critical for orchestrating the formation of a productive ternary complex.[][8][9][10] This guide provides a detailed comparison of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate , a versatile building block, with other prominent spirocyclic linkers to inform rational scaffold selection in drug design.

Featured Scaffold: Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a heterocyclic building block featuring a pyrrolidine ring fused to a piperidine ring through a spiro-junction. The Boc-protected amine on the pyrrolidine ring and the secondary amine on the piperidine ring provide two distinct points for chemical elaboration.

Chemical Profile:

  • IUPAC Name: tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

  • CAS Number: 1153767-91-9 (hydrochloride salt)[11]

  • Molecular Formula: C₁₃H₂₄N₂O₂[12]

  • Structure: A fusion of a five-membered and a six-membered ring, offering a balance of rigidity and conformational flexibility.

This scaffold is widely used as an intermediate in the synthesis of complex molecules and pharmaceuticals, particularly those targeting neurological disorders.[11] The embedded 1-azaspiro[4.5]decane core is a privileged structure found in numerous bioactive natural products, underscoring its biological relevance.[13]

Comparative Analysis with Alternative Spirocyclic Linkers

The choice of a spirocyclic linker is a critical decision that profoundly impacts a molecule's properties.[14] The following section compares the [4.5]decane system with other popular diazaspirocyclic scaffolds, focusing on key performance indicators relevant to drug discovery.

Alternative Scaffolds Profile
  • Azaspiro[3.3]heptanes: These scaffolds consist of two fused four-membered rings (azetidine or cyclobutane). They are significantly more rigid and strained than the [4.5]decane system. They are often explored as bioisosteres of piperidine and other six-membered heterocycles.[15][16][17]

  • Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: This linker combines a four-membered azetidine ring with a six-membered piperidine ring.[14][18][19] It offers an intermediate level of rigidity and distinct exit vectors compared to both the [4.5]decane and [3.3]heptane systems.

Core Structural Comparison

Below is a visualization of the core structures of the compared spirocyclic linkers.

G cluster_0 Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate cluster_1 Azaspiro[3.3]heptane Core cluster_2 Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate C13H24N2O2 C13H24N2O2 C6H11N C6H11N C12H22N2O2 C12H22N2O2 G start Start: Commercially Available Ketone & Amine step1 Step 1: Reductive Amination (e.g., NaBH(OAc)3) Forms key piperidine intermediate. start->step1 step2 Step 2: N-Protection (e.g., Boc2O) Protects the piperidine nitrogen for selective reaction. step1->step2 step3 Step 3: Dieckmann Condensation or Double Alkylation Forms the second ring and spiro-junction. step2->step3 step4 Step 4: Deprotection & Purification (e.g., TFA or HCl) Yields the final diazaspirocyclic core. step3->step4 end_node End: Purified Spirocyclic Linker step4->end_node

Caption: Generalized workflow for synthesizing diazaspirocyclic linkers.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried round-bottom flask is charged with a suitable keto-ester (e.g., a piperidone derivative), a primary amine, and a solvent like dichloromethane (DCM) under an inert atmosphere (N₂).

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Reductive Amination: The mixture is stirred at room temperature, and a reducing agent such as sodium triacetoxyborohydride (STAB) is added portion-wise. The reaction is monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality: STAB is a mild and selective reducing agent ideal for reductive aminations, minimizing the reduction of the ketone starting material.

  • Work-up and Extraction: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted multiple times with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Causality: The basic quench neutralizes the acidic byproducts. Drying the organic phase removes water, which would interfere with subsequent steps.

  • Cyclization (e.g., Double Alkylation): The crude product from the previous step is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A suitable dielectrophile (e.g., 1,3-dibromopropane) and a non-nucleophilic base (e.g., cesium carbonate) are added. The reaction is heated.

    • Causality: This step forms the second ring by intramolecularly connecting two nucleophilic sites with the dielectrophile, creating the spiro-center. Cesium carbonate is often effective in promoting such cyclizations.

  • Purification: The final compound is purified using flash column chromatography on silica gel.

    • Causality: Chromatography separates the desired product from unreacted starting materials, byproducts, and impurities, ensuring high purity for subsequent applications.

Protocol 2: Assessment of Linker Stability in Human Plasma

This assay is critical for predicting the in vivo behavior of a linker, especially in contexts like Antibody-Drug Conjugates (ADCs) or PROTACs. [20][21] Objective: To determine the rate of degradation or cleavage of a spirocyclic linker-containing compound when incubated in human plasma.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human plasma (from a commercial vendor) at 37°C. Centrifuge to remove any precipitates.

    • Prepare a control buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Incubation:

    • Dilute the test compound to a final concentration (e.g., 1 µM) in both human plasma and the PBS control buffer in separate microcentrifuge tubes.

    • Incubate all samples at 37°C in a shaking water bath.

    • Causality: 37°C mimics physiological temperature. The PBS control helps differentiate enzymatic degradation from simple chemical hydrolysis.

  • Time-Point Sampling:

    • Collect aliquots (e.g., 50 µL) from each tube at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

    • Immediately quench the enzymatic activity in the plasma samples by adding 3-4 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Causality: The cold organic solvent precipitates plasma proteins, halting all enzymatic reactions and preparing the sample for analysis. The internal standard is crucial for accurate quantification.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new set of vials for analysis.

  • Analysis by LC-MS/MS:

    • Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

    • Causality: LC-MS/MS is a highly sensitive and specific analytical technique that can accurately quantify the parent compound even in a complex matrix like plasma.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) of the compound in plasma. A longer half-life indicates greater stability.

Decision Framework for Spirocyclic Linker Selection

The optimal linker choice is context-dependent. The following framework provides a logical guide for researchers.

G decision decision outcome outcome start Define Project Goal (e.g., PROTAC, CNS drug, etc.) q1 Is maximal conformational rigidity required? start->q1 q2 Is logD reduction a primary objective? q1->q2 No res1 Consider Azaspiro[3.3]heptane (High rigidity, potential for logD reduction) q1->res1 Yes q3 Is a balance of flexibility and defined exit vectors needed? q2->q3 No q2->res1 Yes res2 Consider Diazaspiro[3.5]nonane (Intermediate rigidity, unique vectors) q3->res2 Yes, with azetidine properties res3 Consider Diazaspiro[4.5]decane (More flexible, established scaffold) q3->res3 Yes, with pyrrolidine properties

Caption: A decision-making guide for selecting spirocyclic linkers.

Conclusion

Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a valuable and versatile scaffold in medicinal chemistry, offering a balanced profile of moderate flexibility, inherent three-dimensionality, and synthetic tractability. However, it exists within a rich ecosystem of alternative spirocyclic linkers, each with a unique set of properties. Strained systems like azaspiro[3.3]heptanes provide unparalleled rigidity and a unique mechanism for lowering lipophilicity, while hybrid systems like diazaspiro[3.5]nonanes offer intermediate properties.

The rational selection of a spirocyclic linker requires a deep understanding of the trade-offs between rigidity, physicochemical properties, and synthetic accessibility. By leveraging the comparative data and experimental frameworks presented in this guide, researchers can make more informed decisions, accelerating the design and development of next-generation therapeutics that successfully navigate the complexities of chemical space.

References

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available from: [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(8), 816–821. Available from: [Link]

  • J&K Scientific. 1,8-Diaza-spiro[4·5]decane-1-carboxylic acid tert-butyl ester hydrochloride. Available from: [Link]

  • Hardcastle, I. R., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Available from: [Link]

  • ResearchGate. (2022). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Available from: [Link]

  • Reymond Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. Available from: [Link]

  • Uniba. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Available from: [Link]

  • Hardcastle, I. R., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 163-166. Available from: [Link]

  • He, Y., et al. (2026). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry, 301, 118198. Available from: [Link]

  • ChemRxiv. (2023). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. Available from: [Link]

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Available from: [Link]

  • PubChem. Spiro[3.3]heptane. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Available from: [Link]

  • ResearchGate. (2021). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Available from: [Link]

  • Zhang, T., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Molecular Systems Design & Engineering. Available from: [Link]

  • Dias, L. C., & Cruz, L. N. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 290, 117368. Available from: [Link]

  • ResearchGate. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Available from: [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. Available from: [Link]

  • Chemical Communications. (2022). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Available from: [Link]

  • ChemBK. (2024). tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. Available from: [Link]

  • PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Lee, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals, 14(1), 77. Available from: [Link]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. Available from: [Link]

  • ResearchGate. (2019). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Available from: [Link]

  • Sterling Pharma Solutions. (2025). Stability of ADC linker payloads in sub-cellular fractions. Available from: [Link]

  • Journal of the American Chemical Society. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Available from: [Link]

  • Chessari, G., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 64(19), 14234–14253. Available from: [Link]

  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. Available from: [Link]

  • Springer Nature Experiments. (2020). In Vivo Testing of Drug-Linker Stability. Available from: [Link]

  • Diva. (2021). Conformational distribution analysis of closely related macrocycles and their linear analogues. Available from: [Link]

  • PubChem. Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2018). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

  • Mukherjee, S. B., & Anishetty, S. (2023). Computational analysis of the flexibility in the disordered linker region connecting LIM domains in cysteine–glycine-rich protein. Frontiers in Molecular Biosciences, 10, 1152018. Available from: [Link]

  • GVM Care & Research, et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7079–7094. Available from: [Link]

  • MDPI. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available from: [Link]

  • PubChem. Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 1,8-diazaspiro[4.5]decane

Introduction: The Significance of 1,8-diazaspiro[4.5]decane in Modern Drug Discovery The 1,8-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,8-diazaspiro[4.5]decane in Modern Drug Discovery

The 1,8-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture. This spirocyclic system, containing two nitrogen atoms at key positions, serves as a versatile building block for the synthesis of a wide array of biologically active compounds. Its unique conformational constraints allow for the precise spatial orientation of substituents, enabling potent and selective interactions with biological targets. Consequently, derivatives of 1,8-diazaspiro[4.5]decane have found applications in the development of therapeutics for a range of diseases. The efficient and versatile synthesis of this core structure is therefore of paramount importance to researchers in drug development. This guide provides a comparative analysis of various synthetic strategies for 1,8-diazaspiro[4.5]decane, from traditional reductive amination to more contemporary catalytic and multi-step approaches.

Baseline Methodology: The Traditional Reductive Amination Approach

Reductive amination stands as a cornerstone for the synthesis of the 1,8-diazaspiro[4.5]decane core due to its reliability and operational simplicity. The most common strategy involves the reaction of a protected 4-piperidone derivative with a suitable diamine, followed by an in-situ or subsequent reduction of the resulting imine/enamine intermediates. The use of a protecting group on one of the nitrogen atoms of the piperidone ring is crucial to prevent self-condensation and other side reactions. The tert-butyloxycarbonyl (Boc) group is frequently employed due to its stability and ease of removal under acidic conditions.

The causality behind this experimental choice lies in the controlled formation of the desired spirocyclic system. By protecting one of the nitrogens, the reactivity of the 4-piperidone is directed towards the desired condensation with the external diamine. The choice of the reducing agent is also critical; mild hydrides such as sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the reduction of iminium ions in the presence of the ketone starting material.

Experimental Protocol: Reductive Amination using N-Boc-4-piperidone

Step 1: Imine Formation and Reduction

  • To a solution of N-Boc-4-piperidone (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add N-benzylethylenediamine (1.0 equivalent) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude protected 1,8-diazaspiro[4.5]decane.

Step 2: Deprotection

  • Dissolve the crude product from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the 1,8-diazaspiro[4.5]decane by column chromatography or distillation to yield the final product.

Alternative Synthetic Strategies: A Comparative Analysis

While reductive amination is a robust method, several alternative strategies have been developed to either improve efficiency, introduce functionality, or access novel derivatives. This section compares some of these alternative reagents and methodologies.

Multi-Step Synthesis of Functionalized 1,8-diazaspiro[4.5]decanes

For the synthesis of more complex derivatives, a multi-step approach starting from readily available materials can be employed. A notable example is the synthesis of 1,8-diazaspiro[4.5]decane-3-hydroxy-1-benzyl-8-carboxylic acid tert-butyl ester from N-Boc-4-piperidone.[1] This method introduces a hydroxyl group, providing a handle for further functionalization.

Causality of Experimental Choices: This route is designed for the specific introduction of functionality. The initial dehydration condensation creates a reactive intermediate. The subsequent Grignard addition, epoxidation, and ring-closing reactions are sequential steps to build the desired functionalized spirocycle. This method offers high control over the final structure but at the cost of a longer synthetic sequence.

  • Dehydration Condensation: Reaction of N-Boc-4-piperidone with an appropriate amine to form an enamine.

  • Allyl Grignard Addition: Introduction of an allyl group via a Grignard reaction.

  • Epoxidation: Formation of an epoxide on the allyl group.

  • Proton Abstraction and Ring-Closing: Base-mediated intramolecular cyclization to form the spirocyclic system.

Palladium-Catalyzed Domino Reaction for Unsaturated Derivatives

Modern organometallic catalysis offers elegant and efficient routes to complex molecules. A one-pot synthesis of diazaspiro[4.5]decane scaffolds bearing exocyclic double bonds has been developed using a palladium-catalyzed domino reaction of yne-en-ynes with aryl halides.[2] This method is highly atom-economical, forming three new carbon-carbon bonds in a single operation.

Causality of Experimental Choices: This approach leverages the power of palladium catalysis to orchestrate a cascade of reactions. The initial C-C coupling is followed by a highly regioselective spirocyclization, leading to the formation of the complex diazaspiro[4.5]decane skeleton. This method is particularly advantageous for creating derivatives with specific unsaturation patterns that would be difficult to access through traditional methods.

Solid-Phase Synthesis for Library Generation

For high-throughput synthesis and the generation of compound libraries, solid-phase organic synthesis (SPOS) is a powerful tool. A method for the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives on a solid support has been reported, starting from N-benzyl-4-piperidone.[3]

Causality of Experimental Choices: The use of a solid support simplifies purification, as excess reagents and by-products can be washed away. This allows for the rapid synthesis of a large number of analogs by varying the building blocks used in each step. The choice of N-benzyl-4-piperidone as a starting material allows for the introduction of diversity at different positions of the spirocycle.

  • Resin Functionalization: Attachment of a suitable linker and the first building block to a solid support (e.g., Wang or Rink amide resin).

  • Iterative Coupling and Deprotection: Sequential addition of amino acids or other building blocks with appropriate coupling reagents (e.g., DIC, HOBt) and deprotection steps.

  • Spirocyclization: On-resin reaction with N-benzyl-4-piperidone in the presence of a catalyst (e.g., p-TsOH).

  • Cleavage and Purification: Cleavage of the final product from the resin using a strong acid (e.g., TFA) followed by purification.

Data Summary and Comparison

Synthetic Method Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Traditional Reductive Amination N-Boc-4-piperidone, N-benzylethylenediamineNaBH(OAc)₃, Acetic AcidGood to ExcellentReliable, well-established, straightforwardRequires protection/deprotection steps
Multi-Step Synthesis of Functionalized Analogs N-Boc-4-piperidoneGrignard reagents, m-CPBAModerate to GoodAccess to highly functionalized derivativesLonger synthetic sequence, more complex
Palladium-Catalyzed Domino Reaction Yne-en-ynes, Aryl halidesPd(OAc)₂, PPh₃GoodHigh atom economy, one-pot synthesis of complex structuresLimited to specific unsaturated derivatives, requires specialized starting materials
Solid-Phase Synthesis N-benzyl-4-piperidone, Amino acidsSolid support, DIC, HOBt, TFAVariableAmenable to high-throughput synthesis and library generationRequires specialized equipment, yields can be lower

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Traditional Reductive Amination cluster_1 Multi-Step Synthesis cluster_2 Pd-Catalyzed Domino Reaction cluster_3 Solid-Phase Synthesis A N-Boc-4-piperidone C Protected 1,8-diazaspiro[4.5]decane A->C NaBH(OAc)₃ B N-benzylethylenediamine B->C D 1,8-diazaspiro[4.5]decane C->D TFA or HCl E N-Boc-4-piperidone F Intermediate E->F Multi-step sequence G Functionalized 1,8-diazaspiro[4.5]decane F->G H Yne-en-yne J Unsaturated 1,8-diazaspiro[4.5]decane derivative H->J Pd(OAc)₂ I Aryl halide I->J K Resin-bound starting material M Resin-bound spirocycle K->M Multi-step SPOS L N-benzyl-4-piperidone L->M N 1,4,8-Triazaspiro[4.5]decan-2-one derivative M->N Cleavage

Sources

Comparative

The Strategic Advantage of Boc Protection for Spirodiamines in Modern Drug Discovery

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics, the structural complexity and three-dimensional nature of molecules are paramount. Spirocyclic scaf...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the structural complexity and three-dimensional nature of molecules are paramount. Spirocyclic scaffolds, particularly spirodiamines, have emerged as highly sought-after motifs in drug discovery. Their rigid, well-defined spatial arrangement of functional groups can lead to enhanced potency, selectivity, and improved physicochemical properties.[1][2][3] However, the synthetic manipulation of these valuable building blocks presents a significant challenge, primarily in the selective functionalization of their diamine moieties. This guide provides an in-depth analysis of the advantages of employing the tert-butoxycarbonyl (Boc) protecting group for spirodiamines, offering a comparative perspective against other common protecting groups, supported by experimental data and detailed protocols.

The Spirodiamine Conundrum: A Tale of Two Amines

Spirodiamines, by their nature, possess two amino groups. In the synthesis of complex molecules, it is often necessary to differentiate between these two nucleophilic centers to achieve selective functionalization. Uncontrolled reactions can lead to a mixture of mono-substituted, di-substituted, and unreacted starting material, complicating purification and significantly reducing the overall yield of the desired product. This necessitates a robust and orthogonal protecting group strategy.

Why the Boc Group Reigns Supreme for Spirodiamines

The tert-butoxycarbonyl (Boc) group has become a workhorse in organic synthesis, and its application to spirodiamines is particularly advantageous for several key reasons:

  • Exceptional Stability: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, which is crucial when performing subsequent synthetic transformations on other parts of the spirocyclic scaffold.[4]

  • Mild and Selective Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), without affecting other acid-labile or base-labile protecting groups.[4][5] This orthogonality is a cornerstone of modern multi-step synthesis.

  • High Yields and Purity in Mono-protection: As demonstrated in various studies, selective mono-Boc protection of diamines can be achieved in high yields and purities, which is a critical step in the synthesis of complex, unsymmetrically functionalized spirodiamines.[6][7][8]

  • Improved Handling and Solubility: The introduction of the lipophilic Boc group can improve the solubility of the spirodiamine in organic solvents and often results in crystalline, easy-to-handle solids.

Comparative Analysis: Boc vs. Other Protecting Groups

While other protecting groups for amines exist, the Boc group often presents the most practical and efficient choice for spirodiamine chemistry.

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality & Remarks
Boc (tert-Butoxycarbonyl)(Boc)₂O, base (e.g., Et₃N, NaOH)Acidic (e.g., TFA, HCl)Orthogonal to Cbz (hydrogenolysis) and Fmoc (basic). Excellent stability and selectivity.
Cbz (Carbobenzyloxy)Cbz-Cl, baseHydrogenolysis (H₂, Pd/C)Orthogonal to Boc and Fmoc. Sensitive to catalytic reduction conditions.[9]
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, baseBasic (e.g., piperidine)Orthogonal to Boc and Cbz. Often used in solid-phase peptide synthesis.[4]
Acyl (e.g., Acetyl)Acyl chloride or anhydride, baseHarsh (strong acid or base)Not easily removed, making it less suitable for multi-step synthesis where subsequent deprotection is required.

The key advantage of the Boc group lies in its acid-lability, which is orthogonal to the hydrogenolysis conditions required for Cbz deprotection and the basic conditions for Fmoc removal. This allows for a highly flexible and strategic approach to the synthesis of complex molecules containing multiple amine functionalities.

Experimental Evidence: Mono-Boc Protection of Diamines

The selective mono-protection of diamines is a testament to the utility of the Boc group. A particularly effective "one-pot" method involves the in situ generation of one equivalent of HCl from chlorotrimethylsilane (Me₃SiCl) in methanol.[7] This mono-protonates the diamine, leaving the other amine free to react with di-tert-butyl dicarbonate ((Boc)₂O).

A summary of representative yields for the mono-Boc protection of various diamines using this method is presented below:

DiamineYield of Mono-Boc Product (%)Purity (%)Reference
(1R,2R)-Cyclohexane-1,2-diamine66>99[7]
(1R,2R)-1,2-Diphenylethyl-1,2-diamine4193[7]
Propane-1,2-diamine45>99[7]
Butane-1,4-diamine74>99[8]
Hexane-1,6-diamine65>99[8]
Octane-1,8-diamine75>99[8]

These results demonstrate the high efficiency and selectivity of this method for achieving mono-Boc protection, a crucial step for the further elaboration of spirodiamine scaffolds.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of a Spirodiamine (General Procedure)

This protocol is adapted from the efficient one-pot method described by Servín et al.[7]

Materials:

  • Spirodiamine (1.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)

  • Water (H₂O)

  • 2 M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the spirodiamine (1.0 equiv) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (1.0 equiv) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt may form.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add water (approximately 1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any di-Boc protected by-product.

  • Adjust the pH of the aqueous layer to >12 with 2 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected spirodiamine.

Protocol 2: Deprotection of a Boc-Protected Spirodiamine

This is a general and highly effective protocol for the removal of the Boc group.[5]

Materials:

  • Boc-protected spirodiamine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected spirodiamine in dichloromethane (approximately 0.1-0.2 M).

  • Add an equal volume of trifluoroacetic acid to the solution at room temperature. Effervescence (evolution of CO₂) should be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected spirodiamine.

Visualizing the Strategy: Workflows and Logical Relationships

Boc_Protection_Workflow cluster_protection Mono-Boc Protection cluster_deprotection Deprotection Diamine Spirodiamine Mono_HCl Mono-hydrochloride Salt Diamine->Mono_HCl 1. Me3SiCl, MeOH, 0°C to RT Boc_Diamine Mono-Boc-Spirodiamine Mono_HCl->Boc_Diamine 2. (Boc)2O, H2O/MeOH, RT Boc_Diamine_Deprotect Mono-Boc-Spirodiamine Deprotected_Diamine Spirodiamine Boc_Diamine_Deprotect->Deprotected_Diamine TFA, DCM, RT Orthogonality center Polyfunctional Spirocyclic Molecule Boc Boc-Protected Amine (Acid Labile) center->Boc Cbz Cbz-Protected Amine (Hydrogenolysis) center->Cbz Fmoc Fmoc-Protected Amine (Base Labile) center->Fmoc

Caption: Orthogonal relationship of Boc with other common amine protecting groups.

Conclusion

The strategic use of the tert-butoxycarbonyl protecting group is a powerful tool in the synthesis of complex molecules derived from spirodiamines. Its robust nature, coupled with mild and selective deprotection conditions, provides a significant advantage over other protecting groups. The ability to achieve high-yielding and selective mono-protection is particularly crucial for the development of novel spirocyclic drug candidates. The experimental data and protocols presented in this guide underscore the reliability and efficiency of the Boc group, solidifying its position as an indispensable component of the synthetic chemist's toolbox for advancing drug discovery programs.

References

  • Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. The Journal of Organic Chemistry, 80(8), 3974–3981. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(8), 1617–1661. [Link]

  • Boeckman Jr, R. K., Biegasiewicz, K. F., Tusch, D. J., & Miller, J. R. (2015). Organocatalytic enantioselective α-hydroxymethylation of aldehydes: mechanistic aspects and optimization. The Journal of organic chemistry, 80(8), 4030-4045. [Link]

  • Duan, S., Li, S., Ye, X., Du, N. N., Tan, C. H., & Jiang, Z. (2015). Enantioselective synthesis of dialkylated α-hydroxy carboxylic acids through asymmetric phase-transfer catalysis. The Journal of organic chemistry, 80(15), 7770-7778. [Link]

  • Radchenko, D. S., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Organic & Biomolecular Chemistry, 19(32), 6961-6967. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc, 61(1). [Link]

  • Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Ali, M. A., et al. (2018). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. PloS one, 13(12), e0208630. [Link]

  • El-Faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. ResearchGate. [Link]

Sources

Validation

Purity Under Scrutiny: A Comparative Guide to the HPLC Analysis of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

In the landscape of pharmaceutical development and chemical research, the meticulous verification of a molecule's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducible...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the meticulous verification of a molecule's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducible scientific outcomes are built. For pivotal intermediates like Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, a versatile building block in the synthesis of novel therapeutic agents, ensuring its chemical integrity is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this spirocyclic diamine, juxtaposed with alternative analytical techniques. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer supporting data to empower researchers in making informed decisions for their analytical workflows.

The Central Role of Purity in Drug Development

Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate and its derivatives are integral components in the creation of complex molecular architectures for drug discovery. The presence of impurities, even in minute quantities, can have profound consequences, ranging from altered biological activity and toxicity to complications in downstream synthetic steps. Therefore, a robust and validated analytical method for purity determination is indispensable.

HPLC: The Workhorse for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like our target molecule. Its high resolving power, sensitivity, and adaptability make it the industry standard for separating the main compound from structurally similar impurities.

Decoding the Chromatographic Choices

The development of a successful HPLC method hinges on the judicious selection of the stationary and mobile phases. For a Boc-protected amine such as Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, a reversed-phase approach is typically the most effective.

  • Stationary Phase: A C18 (octadecylsilyl) column is the logical first choice. The nonpolar nature of the C18 chains provides excellent retention for the relatively hydrophobic Boc-protected spirocycle, allowing for effective separation from more polar or less retained impurities. The choice of a column with end-capping is crucial to minimize peak tailing, a common issue when analyzing basic compounds like amines, by masking residual silanol groups on the silica support.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier is generally preferred to ensure the timely elution of all components with good peak shape.

    • Organic Modifier: Acetonitrile is a common and effective choice due to its low viscosity and UV transparency.

    • Aqueous Phase: A buffered aqueous phase is necessary to control the ionization state of the amine functionalities and any acidic or basic impurities. A buffer such as ammonium acetate or ammonium formate is often employed as they are volatile and compatible with mass spectrometry (MS) detection if desired. The pH of the mobile phase should be carefully optimized to achieve the best separation and peak shape.

  • Detection: Ultraviolet (UV) detection is a straightforward and robust method for this compound, as the carboxylate group provides a chromophore. Detection at a low wavelength, typically around 210-220 nm, will generally provide good sensitivity. For a more universal detection method, especially for impurities lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.

A Comparative Look at Alternative Methodologies

While HPLC is the primary tool, a comprehensive purity assessment often benefits from orthogonal techniques that provide complementary information.

Technique Principle Advantages for Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.High resolution, quantitative accuracy, robust, and widely available.Requires a chromophore for sensitive detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass analysis.Excellent for identifying volatile and thermally stable impurities. Provides structural information.The target molecule has low volatility and may require derivatization, which adds complexity and potential for artifacts.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC coupled with a mass spectrometer for detection.Provides molecular weight information for each separated peak, aiding in impurity identification. High sensitivity and selectivity.Higher cost and complexity compared to HPLC-UV. Ionization efficiency can vary between compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Integration of NMR signals is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.A primary analytical method that does not require a reference standard of the analyte. Provides structural confirmation and quantification in a single experiment.[2][3][4]Lower sensitivity compared to chromatographic methods. Requires a pure, well-characterized internal standard.[2][5]

Experimental Protocols

HPLC Method for Purity Assessment

This protocol provides a robust starting point for the analysis of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. Method validation according to ICH guidelines is essential for use in a regulated environment.[6]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      Time (min) %B
      0 10
      20 90
      25 90
      25.1 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 215 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

Visualizing the Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weigh Sample Dissolving Dissolve in Diluent Weighing->Dissolving Injection Inject Sample Dissolving->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (215 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Report Calculation->Report

Caption: Workflow for HPLC purity analysis.

Potential Impurities and Their Origins

A thorough understanding of the synthetic route is critical for identifying potential impurities. Common impurities in the synthesis of Boc-protected spirocyclic diamines may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Incompletely reacted intermediates.

  • By-products: Resulting from side reactions.

  • Di-Boc protected species: Over-protection of the diamine.

  • Deprotected species: Loss of the Boc protecting group.

The developed HPLC method should be capable of separating the main peak from these and other potential impurities.

Conclusion: A Multi-faceted Approach to Purity Confirmation

For the critical purity assessment of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, HPLC stands out as the primary analytical tool, offering a blend of high resolution, robustness, and quantitative accuracy. The provided HPLC method serves as a solid foundation for routine quality control. However, for comprehensive characterization and in cases where orthogonal verification is necessary, techniques such as LC-MS and qNMR provide invaluable complementary data. LC-MS excels at impurity identification, while qNMR offers an absolute measure of purity without the need for a specific reference standard. The judicious application of these techniques, guided by a deep understanding of their principles and limitations, will ensure the highest confidence in the quality of this important chemical intermediate, thereby fostering greater reliability and success in research and drug development endeavors.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.). Retrieved January 7, 2026, from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap. (2025, September 22). Retrieved January 7, 2026, from [Link]

  • Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications. Retrieved January 7, 2026, from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.). Waters. Retrieved January 7, 2026, from [Link]

  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. (1987, May). Biomedical and Environmental Mass Spectrometry, 14(5), 221-227. Retrieved January 7, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 1,8- and 2,8-Diazaspiro[4.5]decane Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, spirocyclic scaffolds are of paramount importance due to their inherent three-dimensionality, which can lead...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, spirocyclic scaffolds are of paramount importance due to their inherent three-dimensionality, which can lead to improved pharmacological properties. Among these, diazaspiro[4.5]decanes are key building blocks in the synthesis of novel therapeutics. This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 1,8-diazaspiro[4.5]decane and 2,8-diazaspiro[4.5]decane. Understanding the nuanced differences in their chemical behavior is crucial for optimizing reaction conditions and designing new synthetic routes.

While direct comparative studies on the reactivity of these specific isomers are not extensively documented in the literature, this guide will infer their relative reactivity based on fundamental principles of organic chemistry, including steric hindrance and electronic effects. We will also propose experimental protocols to quantify and compare their reactivity profiles.

Structural and Electronic Differences

The core difference between 1,8- and 2,8-diazaspiro[4.5]decane lies in the placement of the nitrogen atoms within the spirocyclic system. This seemingly subtle variation has significant implications for the steric environment and the accessibility of the nitrogen lone pairs, which are the primary determinants of their nucleophilicity and basicity.

In 1,8-diazaspiro[4.5]decane , one nitrogen atom is part of the five-membered pyrrolidine ring, while the other is in the six-membered piperidine ring. The nitrogen in the pyrrolidine ring (N-1) is adjacent to the spirocyclic carbon, potentially experiencing a different steric environment compared to the nitrogen in the piperidine ring (N-8).

In 2,8-diazaspiro[4.5]decane , both nitrogen atoms are part of the six-membered piperidine ring, but their positions relative to the spirocyclic carbon differ. N-8 is in a position analogous to that in the 1,8-isomer, while N-2 is further from the spirocyclic center.

G cluster_0 1,8-Diazaspiro[4.5]decane cluster_1 2,8-Diazaspiro[4.5]decane 1,8 1,8 2,8 2,8

Figure 1. Comparison of the chemical structures of 1,8- and 2,8-diazaspiro[4.5]decane.

Predicted Reactivity: A Tale of Two Nitrogens

Both isomers are secondary amines and are therefore expected to be good nucleophiles and moderately strong bases. However, the subtle structural differences are likely to lead to distinct reactivity profiles.

Basicity

However, the conformation of the rings and the potential for intramolecular interactions could lead to minor differences. For instance, the proximity of the two nitrogen atoms in the 1,8-isomer might influence the protonation of one amine in the presence of the other.

Nucleophilicity

Nucleophilicity is influenced by both basicity and steric accessibility.[1] While secondary amines are generally more nucleophilic than primary amines, steric hindrance can significantly reduce their reactivity.[2]

  • 1,8-Diazaspiro[4.5]decane: The nitrogen in the five-membered ring (N-1) might be slightly more sterically hindered due to its proximity to the spirocyclic junction. The nitrogen in the six-membered ring (N-8) is likely to be more accessible.

  • 2,8-Diazaspiro[4.5]decane: Both nitrogen atoms are in a six-membered ring. N-8 is in a similar environment to N-8 in the 1,8-isomer. N-2 is also in a six-membered ring, but its position relative to the spiro center may afford it slightly different steric accessibility.

It is reasonable to hypothesize that the N-8 positions in both isomers will exhibit similar reactivity, while the N-1 position in the 1,8-isomer may be less reactive in sterically demanding reactions compared to the N-2 position in the 2,8-isomer.

Proposed Experimental Comparison

To empirically determine the relative reactivity of these isomers, a series of competitive and parallel reactions can be performed.

Competitive Acylation

A classic method to compare nucleophilicity is a competitive reaction.

Experimental Protocol:

  • Reactant Preparation: Prepare equimolar solutions of 1,8-diazaspiro[4.5]decane and 2,8-diazaspiro[4.5]decane in a suitable aprotic solvent (e.g., dichloromethane).

  • Reaction Initiation: To this mixture, add a limiting amount (e.g., 0.5 equivalents) of an acylating agent, such as acetyl chloride or benzoyl chloride, at 0 °C.

  • Reaction Quenching and Analysis: After a set time, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate). Analyze the product mixture by a quantitative method like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the mono-acylated products of each isomer.

Expected Outcome: The isomer that forms a greater amount of the acylated product is the more reactive nucleophile under these conditions. It is likely that acylation will occur preferentially at the less sterically hindered nitrogen atoms.

G cluster_workflow Competitive Acylation Workflow prep Prepare Equimolar Mixture of 1,8- and 2,8-isomers react Add Limiting Acylating Agent (0.5 eq) at 0 °C prep->react DCM quench Quench Reaction react->quench Sat. NaHCO3 (aq) analyze Analyze Product Ratio (GC-MS or HPLC) quench->analyze

Figure 2. Workflow for the competitive acylation experiment.

Parallel Alkylation Kinetics

To obtain quantitative rate data, parallel alkylation reactions can be monitored over time.

Experimental Protocol:

  • Reaction Setup: Set up two separate reactions, one with 1,8-diazaspiro[4.5]decane and the other with 2,8-diazaspiro[4.5]decane, each with a known concentration in a suitable solvent (e.g., acetonitrile).

  • Reaction Initiation: To each reaction, add an equimolar amount of an alkylating agent, such as methyl iodide or benzyl bromide, at a constant temperature.

  • Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture, quench them, and analyze the concentration of the starting material and product by a calibrated analytical technique (e.g., HPLC).

  • Data Analysis: Plot the concentration of the starting material versus time to determine the rate constant for each reaction.

Expected Outcome: The reaction with the larger rate constant corresponds to the more nucleophilic isomer. This experiment can also reveal if there is a significant difference in the rate of mono-alkylation versus di-alkylation for each isomer.

Data Summary (Hypothetical)

The following table illustrates how the experimental data could be presented. The values are hypothetical and serve as an example.

IsomerCompetitive Acylation Product Ratio (%)Alkylation Rate Constant (M⁻¹s⁻¹)
1,8-Diazaspiro[4.5]decane 400.015
2,8-Diazaspiro[4.5]decane 600.025

Table 1. Hypothetical comparative reactivity data for the diazaspiro[4.5]decane isomers.

Conclusion and Future Outlook

The subtle structural differences between 1,8- and 2,8-diazaspiro[4.5]decane are predicted to lead to discernible differences in their chemical reactivity. The 2,8-isomer is hypothesized to be the more reactive nucleophile due to potentially lower steric hindrance around its nitrogen atoms compared to the N-1 position of the 1,8-isomer.

The proposed experimental protocols provide a framework for researchers to quantify these differences. Such data is invaluable for the rational design of synthetic strategies utilizing these important spirocyclic scaffolds. Further studies could explore the impact of different solvents and electrophiles on the relative reactivity of these isomers, providing a more complete picture of their chemical behavior.

References

  • Fiveable. Nucleophilicity of Amines Definition. Organic Chemistry II Key Term. [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of primary and secondary amines in water. The Journal of Organic Chemistry, 72(10), 3679–3688. [Link]

  • Exner, O., & Cársky, P. (2004). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 2(18), 2559–2563. [Link]

  • Pendás, A. M., & Blanco, F. (2022). A real space picture of the role of steric effects in SN2 reactions. Journal of computational chemistry, 43(11), 785–796. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Reaction Confirmation: A Spectroscopic Comparison of Starting Materials and Final Product

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a chemical transformation is a cornerstone of scientific rigor. Verifying that the intended molecular architecture has been suc...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a chemical transformation is a cornerstone of scientific rigor. Verifying that the intended molecular architecture has been successfully constructed from the starting materials is not merely a procedural checkpoint; it is the foundation upon which all subsequent research and development rests. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of spectroscopic techniques to compare starting materials and final products, thereby confirming reaction success and assessing product purity.

The narrative that follows is designed to be a practical and intellectually robust resource. It eschews a rigid, templated approach in favor of a logical progression that mirrors the scientific process itself—from the foundational principles of spectroscopic analysis to the practical execution of experiments and the nuanced interpretation of the resulting data.

The Rationale: Why a Multi-Spectroscopic Approach is Essential

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C), revealing the connectivity and stereochemistry of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Probes the electronic transitions within a molecule, particularly useful for analyzing conjugated systems.

The logical workflow for a comprehensive analysis involves a synergistic application of these techniques to build an irrefutable case for the successful synthesis of the target compound.

Caption: General workflow for spectroscopic comparison of starting materials and final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By comparing the NMR spectra of the starting material and the final product, we can directly observe the changes in the molecular framework.

Key Observables in a Comparative NMR Analysis:
  • Disappearance of Starting Material Signals: The signals corresponding to the protons and carbons of the starting material that are consumed in the reaction should no longer be present in the product spectrum.

  • Appearance of Product Signals: New signals corresponding to the unique chemical environments of the protons and carbons in the product molecule should appear.

  • Chemical Shift Changes: The electronic environment around specific nuclei will change as a result of the reaction, leading to predictable shifts in their resonance frequencies.

  • Changes in Integration and Multiplicity: The relative number of protons giving rise to a signal (integration) and the splitting pattern of the signal (multiplicity) should be consistent with the structure of the desired product.

Experimental Protocol: ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 1-5 mg of the dry starting material or product into a clean, dry NMR tube.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube. The choice of solvent is critical and should dissolve the sample completely without reacting with it.[1][2]

  • Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer to ensure the sample is fully dissolved.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[3][4] This is crucial as suspended particles can degrade the quality of the NMR spectrum.[1][4]

  • Transfer to Spectrometer: Carefully place the NMR tube in the spinner turbine and insert it into the NMR spectrometer.

Data Interpretation: A Case Study of Aspirin Synthesis

The synthesis of aspirin (acetylsalicylic acid) from salicylic acid and acetic anhydride provides a classic example of how NMR spectroscopy can be used to confirm a reaction's success.[5][6][7]

CompoundKey ¹H NMR Signals (ppm)Interpretation
Salicylic Acid (Starting Material) ~11.75 (s, 1H, -COOH), ~6.8-8.0 (m, 4H, aromatic), ~10.0 (br s, 1H, -OH)Presence of carboxylic acid, aromatic protons, and a phenolic hydroxyl group.
Acetic Anhydride (Starting Material) ~2.2 (s, 6H, -CH₃)Characteristic singlet for the methyl protons.
Aspirin (Product) ~11.0 (s, 1H, -COOH), ~7.0-8.2 (m, 4H, aromatic), ~2.3 (s, 3H, -OCOCH₃)Disappearance of the phenolic -OH signal and the acetic anhydride singlet. Appearance of a new singlet for the acetyl methyl group.

The disappearance of the phenolic proton signal of salicylic acid and the appearance of the acetyl methyl signal are clear indicators of a successful esterification reaction.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The principle is that different chemical bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation. By comparing the FTIR spectra of the starting material and the product, we can track the transformation of functional groups.

Key Observables in a Comparative FTIR Analysis:
  • Disappearance of Reactant Bands: The absorption bands corresponding to the functional groups of the starting materials that are consumed in the reaction should be absent in the product spectrum.

  • Appearance of Product Bands: New absorption bands characteristic of the functional groups formed in the product should be present.

Experimental Protocol: KBr Pellet Method for Solid Samples
  • Grinding: In an agate mortar and pestle, thoroughly grind approximately 1-2 mg of the solid sample.[8]

  • Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the ground sample.[8]

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[8]

  • Analysis: Carefully place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Data Interpretation: A Grignard Reaction Example

Consider the reaction of a ketone with a Grignard reagent to form a tertiary alcohol.

CompoundKey FTIR Absorption Bands (cm⁻¹)Interpretation
Ketone (Starting Material) ~1715 (strong, sharp)C=O stretch of the ketone.
Grignard Reagent (Starting Material) (No characteristic bands in the typical functional group region)
Tertiary Alcohol (Product) ~3200-3600 (broad)O-H stretch of the alcohol. The C=O stretch at ~1715 cm⁻¹ is absent.

The disappearance of the strong carbonyl (C=O) absorption and the appearance of a broad hydroxyl (O-H) band are definitive evidence of the reaction's success.[9]

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides the molecular weight of a compound, which is a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Key Observables in a Comparative MS Analysis:
  • Molecular Ion Peak (M⁺): The mass-to-charge ratio (m/z) of the molecular ion peak in the product's mass spectrum should correspond to the calculated molecular weight of the desired compound.

  • Fragmentation Pattern: The fragmentation pattern can provide structural information that should be consistent with the product's structure and different from that of the starting materials.

Experimental Protocol: Direct Infusion ESI-MS
  • Sample Dissolution: Dissolve a small amount of the sample (typically aiming for a final concentration of 1-10 µM) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[1][10]

  • Syringe Loading: Draw the sample solution into a syringe.

  • Infusion: Place the syringe in a syringe pump and infuse the sample directly into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.[1]

  • Data Acquisition: Acquire the mass spectrum.

Caption: Workflow for direct infusion mass spectrometry analysis.

Data Interpretation:

For the synthesis of aspirin (MW = 180.16 g/mol ) from salicylic acid (MW = 138.12 g/mol ), the mass spectrum of the purified product should show a prominent molecular ion peak at an m/z value corresponding to the protonated molecule [M+H]⁺ at 181.05, or other adducts depending on the solvent and ionization conditions. This would be a clear indication that the molecular weight has increased as expected from the acetylation reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Conjugated Systems

UV-Vis spectroscopy is particularly useful for reactions that involve a change in the extent of π-conjugation. The absorption of UV or visible light corresponds to the promotion of an electron from a lower to a higher energy molecular orbital. As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at a longer wavelength (a bathochromic or red shift).

Key Observables in a Comparative UV-Vis Analysis:
  • Shift in λmax: A change in the wavelength of maximum absorbance (λmax) between the starting material and the product can indicate a change in the conjugated system.

  • Appearance or Disappearance of Absorption Bands: The formation or breaking of a chromophore will result in significant changes in the UV-Vis spectrum.

Experimental Protocol: UV-Vis Sample Preparation
  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest.

  • Blank Preparation: Fill a cuvette with the pure solvent to be used as a blank for background correction.

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

  • Analysis: Place the blank cuvette in the spectrophotometer and record the baseline. Replace the blank with the sample cuvette and record the absorption spectrum.

Data Interpretation:

In a reaction that extends a conjugated system, such as the formation of a larger polyene from a smaller one, the product will exhibit a λmax at a longer wavelength than the starting material. This provides evidence for the formation of the more extended conjugated system.

Purity Assessment: Beyond Reaction Confirmation

Spectroscopic analysis is not only for confirming the identity of the product but also for assessing its purity. The presence of signals corresponding to the starting materials or unexpected signals in the product's spectra can indicate an incomplete reaction or the formation of byproducts.

Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a sample.[11][12][13] By adding a known amount of an internal standard with a certified purity to a precisely weighed sample, the purity of the analyte can be calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = integral value of the signal

  • N = number of protons giving rise to the signal

  • MW = molecular weight

  • m = mass

  • P = purity of the standard

Conclusion: A Symphony of Evidence

The rigorous characterization of a synthesized compound is a multi-faceted endeavor. By employing a combination of NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy, a detailed and cross-validated picture of the molecular transformation can be constructed. The disappearance of starting material signals, the emergence of product signals, the confirmation of the correct molecular weight, and the observation of expected changes in functional groups and conjugation collectively provide a compelling narrative of a successful chemical reaction. This methodical and evidence-based approach is fundamental to ensuring the integrity and reproducibility of scientific research in the pursuit of new medicines and materials.

References

  • National Institute of Standards and Technology. NIST Atomic Spectra Database. [Link][14][15][16][17][18]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of California, Riverside. Sample Preparation. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Pauli, G. F., et al. (2014). Purity by absolute qNMR. Journal of Medicinal Chemistry. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • re3data.org. NIST Atomic Spectra Database. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Data.gov. NIST Atomic Spectra Database - SRD 78. [Link]

  • National Institute of Standards and Technology. NIST: Atomic Spectra Database Lines Form. [Link]

  • ResearchGate. Monitoring reaction progress via UV-vis absorbance. [Link]

  • Data.gov. NIST Atomic Energy Levels and Spectra Bibliographic Database. [Link]

  • Write For PriD*e. Applications of UV-Visible Spectrophotometer. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Chemistry For Everyone. How To Prepare Sample For UV Vis Spectroscopy?. [Link]

  • Chemistry LibreTexts. How an FTIR Spectrometer Operates. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR). [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • University of California, Los Angeles. Sample preparation for FT-IR. [Link]

  • FUJIFILM Wako Pure Chemical Corporation. qNMR - Quantitative Analysis by NMR. [Link]

  • Solubility of Things. Applications of UV-Vis Spectroscopy. [Link]

  • Semantic Scholar. From Synthesis and Spectral Analysis to Molecular Modeling – Multidimensional Teaching of Medicinal Chemistry: Aspirin as an Example. [Link]

  • Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. [Link]

  • LornaJane. Drawing Flow Diagrams with GraphViz. [Link]

  • ResearchGate. A General Chemistry Laboratory Theme: Spectroscopic Analysis of Aspirin. [Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]

  • Scribd. Synthesis of Aspirin via NMR Analysis. [Link]

  • Carbon. Traditional Undergraduate Experiment: Synthesis of Aspirin. [Link]

Sources

Validation

A Researcher's Guide to Comparing the Biological Activity of Structurally Similar Compounds

In the landscape of drug discovery and development, the systematic evaluation of structurally similar compounds is a cornerstone of identifying and optimizing lead candidates.[1][2][3][4] This process, known as the study...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the systematic evaluation of structurally similar compounds is a cornerstone of identifying and optimizing lead candidates.[1][2][3][4] This process, known as the study of Structure-Activity Relationships (SAR), is a cyclical and data-driven endeavor that aims to understand how subtle changes in a molecule's architecture influence its biological effects.[1][3] By meticulously comparing analogs, researchers can pinpoint the molecular features responsible for potency, selectivity, and desirable pharmacokinetic properties, ultimately guiding the design of safer and more effective therapeutics.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically compare the biological activity of structurally similar compounds. We will delve into the critical stages of this process, from initial computational predictions to rigorous in vitro and in vivo evaluations, using a real-world case study to illustrate the principles in action.

The Logic of Comparison: A Stepwise Approach

The comparison of structurally similar compounds is not a singular experiment but rather a multi-faceted strategy. It begins with broad, predictive methods and progressively narrows down to more complex biological systems. This tiered approach ensures that resources are focused on the most promising candidates.

Experimental_Workflow cluster_0 In Silico Analysis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Computational_Modeling Computational Modeling (QSAR, Docking) Biochemical_Assay Biochemical Assays (e.g., Kinase Activity) Computational_Modeling->Biochemical_Assay Prioritize Compounds Cell-Based_Assay Cell-Based Assays (e.g., Viability, Signaling) Biochemical_Assay->Cell-Based_Assay Confirm On-Target Activity PK_PD_Studies Pharmacokinetics (PK) & Pharmacodynamics (PD) Cell-Based_Assay->PK_PD_Studies Select Lead Candidates Efficacy_Models Disease Efficacy Models PK_PD_Studies->Efficacy_Models Evaluate In Vivo Potential

Caption: A typical workflow for comparing structurally similar compounds.

Part 1: In Silico Prediction - The First Filter

Before embarking on costly and time-consuming wet lab experiments, computational tools can provide valuable initial insights into the potential biological activity of a series of compounds.[5][6][7]

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity.[5][6][8] By analyzing a dataset of known active and inactive compounds, these models can predict the activity of new, structurally related molecules.[5][6] This allows for the rapid screening of large virtual libraries and the prioritization of compounds for synthesis and testing.[2][5]

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. By simulating the interaction between a compound and the active site of a protein, molecular docking can help to rationalize observed SAR and predict the binding affinity of new analogs.

It's important to recognize that while computational methods are powerful, they are predictive and not a substitute for experimental validation.[6] Studies have shown that even compounds with high structural similarity may not have similar biological activities, highlighting the probabilistic nature of these predictions.[9][10]

Part 2: In Vitro Characterization - Quantifying Potency and Selectivity

In vitro assays are the workhorse of SAR studies, providing quantitative data on a compound's potency, selectivity, and mechanism of action. These experiments are typically conducted in a high-throughput format, allowing for the rapid comparison of multiple compounds.

Case Study: Targeting Epidermal Growth Factor Receptor (EGFR)

To illustrate the practical application of these principles, we will consider a hypothetical case study focused on the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy.[11][12][13] Dysregulation of the EGFR signaling pathway is a key driver in the progression of several cancers.[12]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization_Phosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Phosphorylation Binding Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization_Phosphorylation->Downstream_Signaling Activation Cell_Proliferation Cell Proliferation, Survival, etc. Downstream_Signaling->Cell_Proliferation Inhibitor EGFR Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and the action of an inhibitor.

Our goal is to compare a series of structurally similar aniline-quinazoline derivatives for their ability to inhibit EGFR.[11]

Biochemical Assays: Measuring Direct Target Engagement

Biochemical assays directly measure the interaction of a compound with its purified target protein. A common and robust method for this is a kinase activity assay.

Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a test compound to the ATP-binding site of a kinase.[14]

Methodology:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compounds in the assay buffer.

    • Prepare a 3X solution of the EGFR kinase and a europium-labeled anti-tag antibody mixture.

    • Prepare a 3X solution of a fluorescently labeled ATP-competitive tracer.[14]

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.[14]

  • Incubation and Reading:

    • Incubate the plate at room temperature for 1 hour.

    • Read the plate on a TR-FRET-compatible plate reader.

Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the target's activity.[15][16][17]

Cell-Based Assays: Assessing Functional Consequences

While biochemical assays confirm direct target engagement, cell-based assays are crucial for understanding a compound's effect in a more biologically relevant context. These assays measure the functional consequences of target inhibition within a living cell.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[18]

Methodology:

  • Cell Plating: Seed cancer cells known to be dependent on EGFR signaling (e.g., A431) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a period that allows for observable effects on cell proliferation (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[19][20][21]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[19][20][21]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20][21]

  • Reading: Record the luminescence using a luminometer.

Data Analysis: The results are used to determine the half-maximal effective concentration (EC50) or IC50 for cell growth inhibition.[15][22]

Data Presentation for Clear Comparison

Summarizing the data in a well-structured table is essential for easy comparison of the compounds' activities.

CompoundEGFR IC50 (nM)A431 Cell Viability IC50 (nM)
Lead Compound 1050
Analog 1 525
Analog 2 100500
Analog 3 840

This table allows for a quick assessment of how structural modifications in the analogs impact both biochemical potency and cellular activity.

Part 3: In Vivo Evaluation - Assessing Real-World Potential

The most promising compounds from in vitro testing are advanced to in vivo studies to evaluate their pharmacokinetic and pharmacodynamic properties in a whole organism.[23][24][25]

Pharmacokinetics (PK): PK studies determine what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME).[26][27] Key parameters include:

  • Bioavailability (F): The fraction of the administered dose that reaches systemic circulation.[26]

  • Half-life (t1/2): The time it takes for the drug concentration in the body to be reduced by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.[26]

Pharmacodynamics (PD): PD studies investigate what the drug does to the body, linking drug concentration to the observed pharmacological effect.[23][24]

In Vivo Efficacy Models: These are animal models of human diseases that are used to assess the therapeutic potential of a drug candidate.[28][29] For our EGFR inhibitor case study, this would typically involve a xenograft model where human tumor cells are implanted into immunocompromised mice.

By integrating PK and PD data, researchers can establish a quantitative relationship between drug exposure and the desired therapeutic effect, which is critical for predicting a safe and effective dose in humans.[23][24][30][31]

Conclusion

The comparison of structurally similar compounds is a systematic and iterative process that is fundamental to modern drug discovery.[1][8] By integrating computational, in vitro, and in vivo approaches, researchers can build a comprehensive understanding of the structure-activity relationships that govern a compound's biological profile. This knowledge-driven approach is essential for optimizing lead candidates and ultimately developing novel therapeutics that can address unmet medical needs.

References

  • Martin, Y. C., Kofron, J. L., & Traphagen, L. M. (2002). Do Structurally Similar Molecules Have Similar Biological Activity?. Journal of Medicinal Chemistry, 45(19), 4350-4358. [Link]

  • Martin, Y. C., Kofron, J. L., & Traphagen, L. M. (2002). Do structurally similar molecules have similar biological activity?. Journal of medicinal chemistry, 45(19), 4350–4358. [Link]

  • Gadaleta, D., Manganelli, S., & Benfenati, E. (2022). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Molecules, 27(21), 7543. [Link]

  • Zhu, H. (2013). From QSAR to QSIIR: Searching for Enhanced Computational Toxicology Models. In Computational Toxicology (pp. 41-60). Humana Press. [Link]

  • Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current drug discovery technologies, 7(1), 16–28. [Link]

  • Drug Design.org. (n.d.). Structure Activity Relationships. [Link]

  • Liu, R., et al. (2023). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Acta Pharmaceutica Sinica B. [Link]

  • Collaborative Drug Discovery. (n.d.). SAR: Structure Activity Relationships. [Link]

  • Petrone, P. M., et al. (2012). Rethinking molecular similarity: comparing compounds on the basis of biological activity. ACS chemical biology, 7(8), 1399–1409. [Link]

  • Amore, B. M. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Current Drug Discovery Technologies, 7(1), 16-28. [Link]

  • Tommasone, S. (2024). Computational Toxicology: Modeling and Predicting Adverse Effects. AZoLifeSciences. [Link]

  • Zhu, H. (2013). From QSAR to QSIIR: Searching for enhanced computational toxicology models. Methods in molecular biology (Clifton, N.J.), 930, 41–60. [Link]

  • Australian Translational Medicinal Chemistry Facility. (n.d.). Structure-activity relationship (SAR) study designs. [Link]

  • Fliri, A. F., et al. (2005). Biological spectra analysis: linking biological activity profiles to molecular structure. Proceedings of the National Academy of Sciences of the United States of America, 102(2), 261–266. [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. [Link]

  • Fiveable. (n.d.). Structure-Activity Relationships in Med Chem. [Link]

  • Asthana, S., et al. (2023). In Vivo Models for Evaluation of Drug Efficacy: Demand and Challenges. In Drugs and a Methodological Compendium. Springer, Singapore. [Link]

  • Biobide. (2022). In Vivo vs In Vitro: Differences in Early Drug Discovery. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. [Link]

  • Drug Design.org. (n.d.). Case Studies in SAR Analyses. [Link]

  • Naufal, M., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 9(5), 5895-5936. [Link]

  • Petrone, P. M., et al. (2012). Rethinking molecular similarity: comparing compounds on the basis of biological activity. ACS chemical biology, 7(8), 1399–1409. [Link]

  • Zenovel. (n.d.). Pharmacokinetics Simplified: From Data Collection to PK Parameter Interpretation. [Link]

  • Naufal, M., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

  • Labstep. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Lou, X., et al. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of pharmaceutical sciences, 103(12), 3789–3798. [Link]

  • Muthukrishnan, E., & Meiler, J. (2018). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules, 23(11), 2772. [Link]

  • Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development. [Link]

  • Naufal, M., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 9(5), 5895-5936. [Link]

  • NorthEast BioLab. (n.d.). Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. [Link]

  • Rhodes University. (n.d.). A Brief Guide to Presenting Biological Data and Information. [Link]

  • Lesko, L. J., & Schmidt, S. (2012). Individualization of drug therapy: history, evolution, and opportunities. Clinical pharmacology and therapeutics, 92(4), 458–466. [Link]

  • van der Aart, J., et al. (2023). Interpreting population pharmacokinetic-pharmacodynamic analyses - a clinical viewpoint. British journal of clinical pharmacology, 89(4), 1279–1290. [Link]

  • EMBL. (2020). How to visualise biological data. [Link]

  • ResearchGate. (n.d.). Does anyone know what the difference is between IC 50 and EC 50 in the extract antioxidant tests?. [Link]

  • Niepel, M., et al. (2019). Gene-signature-derived IC50s/EC50s reflect the potency of causative upstream targets and downstream phenotypes. eLife, 8, e41816. [Link]

Sources

Validation

A Senior Application Scientist’s Guide to Purity Standards for Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate in Pharmaceutical Research

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality is paramount. The shift away from flat, aromatic structures has led to a surge of interest in scaffolds t...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality is paramount. The shift away from flat, aromatic structures has led to a surge of interest in scaffolds that can better explore the complexities of biological targets.[1][2] Among these, spirocyclic systems have emerged as a powerful tool, offering rigid conformational restriction and precise vectoral orientation of substituents.[1][3] Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a prominent example of such a scaffold, valued as a versatile building block for creating complex molecules with improved physicochemical properties like higher solubility and metabolic stability.[1][4]

However, the utility of this—or any—pharmaceutical intermediate is inextricably linked to its purity.[5] Impurities, even in minute quantities, can have profound consequences, leading to the formation of unintended byproducts, altered pharmacological profiles, and potentially toxic effects.[6][7] This guide provides an in-depth comparison of the analytical methodologies required to ascertain the purity of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, contextualizes its performance against alternative scaffolds, and offers field-proven insights into making informed decisions for your research pipeline.

The Imperative of Purity: Setting the Standard

For pharmaceutical intermediates, purity is not merely a percentage; it is a prerequisite for reproducible and reliable downstream applications.[5] While a specific pharmacopeial monograph for Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate may not exist, its use in pharmaceutical research necessitates adherence to the stringent principles outlined by guidelines such as those from the International Council for Harmonisation (ICH), which are adopted by regulatory bodies like the FDA.[8]

Commercially available Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is typically offered at a purity of ≥98%.[4] However, the nature of the remaining ≤2% is of critical importance. Potential impurities can include:

  • Residual Starting Materials and Reagents: From the synthetic route used to prepare the spirocycle.

  • Byproducts: Arising from incomplete reactions or side reactions.

  • Isomers: Structural or stereoisomers that may possess different biological activities.

  • Degradation Products: Formed during storage or handling.

  • Residual Solvents: Organic volatile chemicals used during manufacturing.[9]

The acceptable level for any specific impurity is dictated by its potential impact. For instance, a reactive impurity could interfere with subsequent chemical transformations, while a structurally related impurity might compete in biological assays, confounding structure-activity relationship (SAR) studies.

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

A single analytical technique is rarely sufficient to provide a complete purity profile. A robust, self-validating system employs orthogonal methods to confirm both identity and purity. The following workflow is essential for the comprehensive characterization of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate.

G cluster_0 Purity Verification Workflow cluster_1 Decision Point raw_material Incoming Batch of Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate nmr ¹H & ¹³C NMR Spectroscopy raw_material->nmr Identity & Structural Confirmation lcms LC-MS Analysis raw_material->lcms Impurity Identification (Mass) hplc Quantitative HPLC-UV raw_material->hplc Purity Quantification (%) decision Purity ≥ 98%? No unidentified peaks > 0.1%? nmr->decision lcms->decision hplc->decision pass Release for Synthesis decision->pass Yes fail Reject Batch / Further Purification decision->fail No G cluster_0 Scaffold Selection Logic start Need New Scaffold? q1 Is 3D-character a primary driver? start->q1 Yes q2 Is synthetic tractability the highest priority? q1->q2 No spiro Consider Spirocycles (e.g., Diazaspiro[4.5]decane) q1->spiro Yes q3 Modulate H-bonding and polarity? q2->q3 No simple_het Start with simple heterocycles (Piperidine/Piperazine) q2->simple_het Yes q3->spiro No oxa_spiro Consider heteroatom-substituted spirocycles (Oxa-azaspiro) q3->oxa_spiro Yes

Sources

Comparative

A Comparative Guide to the Characterization of N-Substituted 1,8-Diazaspiro[4.5]decane Derivatives

Introduction: The Versatility of the Diazaspiro[4.5]decane Scaffold The 1,8-diazaspiro[4.5]decane core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a uniqu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Diazaspiro[4.5]decane Scaffold

The 1,8-diazaspiro[4.5]decane core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational landscape for presenting pharmacophoric features in a defined spatial orientation. This inherent structural rigidity, combined with the synthetic tractability of its two nitrogen atoms, makes it an ideal starting point for developing novel therapeutic agents. N-substitution, in particular, serves as a critical tool for modulating the physicochemical properties, biological activity, target selectivity, and pharmacokinetic profile of these derivatives.

This guide provides a comparative analysis of various N-substituted derivatives of the diazaspiro[4.5]decane family, including the closely related 1,3,8-triaza and 1,4,8-triaza analogues. We will explore the synthetic strategies, delve into their detailed characterization, and compare their performance in diverse biological applications, supported by experimental data from peer-reviewed literature. The objective is to offer researchers and drug development professionals a comprehensive resource to inform the design and evaluation of novel compounds based on this versatile scaffold.

Synthetic Strategies: Accessing Chemical Diversity through N-Substitution

The synthesis of N-substituted diazaspiro[4.5]decane derivatives typically involves a multi-step approach, beginning with the construction of the core spirocyclic system, followed by the strategic introduction of substituents onto one or both nitrogen atoms. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

A common and effective strategy involves the use of a protected piperidine precursor, such as N-benzyl-4-piperidone, which can undergo condensation reactions with amino acids or other building blocks to form the spiro-heterocycle. Subsequent N-substitution can then be achieved through various classical reactions. For instance, a facile, three-step synthesis has been developed for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, which proceeds with high yields and minimal need for purification, making it a cost-effective pathway.[1] In contrast, more complex derivatives, such as those developed as mitochondrial permeability transition pore (mPTP) inhibitors, have been successfully prepared using solid-phase synthesis protocols, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[2][3]

The causality behind choosing a particular synthetic strategy often relates to the desired scale and diversity. Solution-phase synthesis, like the one reported for the N-1 monosubstituted spiro hydantoin, is ideal for producing a specific target compound in larger quantities.[1] Conversely, solid-phase synthesis is highly advantageous for medicinal chemistry campaigns where numerous analogues with diverse "R" groups are needed to explore the chemical space around a biological target.[3]

G cluster_0 Core Scaffold Synthesis cluster_1 N-Substitution & Diversification A Piperidone Precursor (e.g., N-Benzyl-4-piperidone) C Cyclocondensation (e.g., Ugi or Strecker Reaction) A->C B Amino Acid / Diamine B->C D Diazaspiro[4.5]decane Core C->D Formation of Spiro-heterocycle E N-Alkylation / N-Arylation (Alkyl Halides, Buchwald-Hartwig) D->E F Amide Coupling (Carboxylic Acids, Coupling Reagents) D->F G Reductive Amination (Aldehydes/Ketones, Reducing Agents) D->G H Final N-Substituted Derivatives E->H F->H G->H I Deprotection (if needed) (e.g., Hydrogenolysis for N-Benzyl) H->I

Caption: General workflow for the synthesis of N-substituted diazaspiro[4.5]decane derivatives.

Physicochemical and Spectroscopic Characterization

Unequivocal structural confirmation of N-substituted diazaspiro[4.5]decane derivatives relies on a combination of modern analytical techniques. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the molecular structure, stereochemistry, and conformation.

For example, in the characterization of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, 1H NMR spectroscopy was used to identify signals corresponding to the methyl group (a singlet at 2.73 ppm), the protons of the cyclohexane ring (multiplets between 1.70-2.57 ppm), and the aromatic protons (multiplets from 7.19-7.30 ppm).[1] Two-dimensional NMR techniques like HMBC and NOESY were crucial for establishing the 3D structure and relative stereochemistry.[1] Similarly, detailed 1H and 13C NMR data have been published for a series of 1,4,8-triaza-spiro[4.5]decan-2-one derivatives, allowing for the unambiguous assignment of all proton and carbon signals.[2][3]

The following table summarizes key characterization data for representative N-substituted derivatives, illustrating the influence of the substituent on the spectroscopic properties.

Compound/DerivativeN-Substituent(s)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)MS (ESI) [M+H]⁺Reference
13b N8: Benzyl; N1: Acetamide; R: Isopropyl0.85 (d), 0.96 (d), 4.33 (s, N-Bn CH₂), 7.06 (s), 7.33 (s), 7.43-7.53 (m)18.13, 19.69 (i-Pr CH₃), 59.23 (N-Bn CH₂), 73.51 (spiro C), 169.60 (amide C=O), 174.01 (ring C=O)345.4126[2][3]
13d N8: Benzyl; N1: Acetamide; R: Phenyl4.34 (s, N-Bn CH₂), 4.63 (s), 7.11 (s), 7.23-7.53 (m, Ar-H)59.27 (N-Bn CH₂), 60.85, 74.13 (spiro C), 127.87-139.25 (Ar-C), 169.56 (amide C=O), 173.24 (ring C=O)Not Reported[2][3]
13e N8: Benzyl; N1: Acetamide; R: Benzyl2.62-2.72 (m), 4.31 (s, N-Bn CH₂), 7.09-7.52 (m, Ar-H)38.06, 59.21 (N-Bn CH₂), 74.34 (spiro C), 126.60-139.36 (Ar-C), 169.76 (amide C=O), 174.69 (ring C=O)380.1863[2][3]
Compound 4 N1: Methyl; N8: Phenyl2.73 (s, N-CH₃), 1.70-2.57 (m, cyclohexane), 7.19-7.30 (m, Ar-H), 10.73 (s, NH)Not ReportedNot Reported[1]

Comparative Analysis of Biological Performance

The true value of the diazaspiro[4.5]decane scaffold is realized in its diverse biological applications. By modifying the N-substituents, researchers have successfully targeted a wide range of proteins and pathways, leading to the discovery of potent and selective modulators.

Modulators of Opioid Receptors

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of δ-opioid receptor (DOR) selective agonists.[4] A high-throughput screen identified several hits from this class that bind to the DOR with submicromolar affinity and act as agonists in G-protein activation assays.[4] These compounds are of significant interest as certain DOR agonists have therapeutic potential but are often hampered by adverse effects like seizures.[4] The development of agonists with low β-arrestin 2 recruitment efficacy, as seen with this scaffold, is a key strategy to mitigate such side effects.[4]

CompoundDOR Binding Affinity (Ki, nM)G-protein Efficacy (cAMP, EC₅₀, nM)β-arrestin 2 Efficacy (Eₘₐₓ, %)Reference
Compound 1 22017025[4]
Compound 2 44036033[4]
Compound 3 800100029[4]
Inhibitors of the Mitochondrial Permeability Transition Pore (mPTP)

Several studies have focused on 1,3,8- and 1,4,8-triazaspiro[4.5]decane derivatives as potent inhibitors of the mPTP, a critical player in cell death pathways associated with ischemia-reperfusion injury (IRI) in myocardial infarction.[3][5][6] These compounds have been optimized to target the c subunit of the F1/FO-ATP synthase complex.[6] Notably, these derivatives were shown to inhibit mPTP opening without the detrimental side effects on ATP synthesis observed with other inhibitors like Oligomycin A.[5] This selective action is attributed to a binding mechanism that does not involve the key Glu¹¹⁹ residue, which is crucial for proton translocation during ATP synthesis.[5] This represents a significant advancement in developing safer cardioprotective agents.

Kinase Inhibitors for Inflammatory Diseases

The versatility of the scaffold extends to the inhibition of protein kinases. Through a virtual screening campaign, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione was identified as a hit compound against Receptor-Interacting Protein Kinase 1 (RIPK1).[7] Subsequent optimization led to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives, with compound 41 emerging as a potent RIPK1 inhibitor with an IC₅₀ value of 92 nM.[7] Since RIPK1-mediated necroptosis is a key driver in various inflammatory diseases, these compounds represent a promising new chemotype for therapeutic intervention.[7]

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[1]

This protocol describes a cost-effective, three-step synthesis.

  • Step 1 & 2 (Amine Synthesis & Urea Formation): (Details on the synthesis of the precursor, methyl (1-amino-4-phenylcyclohexyl)(methyl)carbamate, are assumed from the source).

  • Step 3 (Ring Closing): a. Cool a stirred solution of the carbamate precursor (11.3 mmol) in 40 mL of dry DMF in an ice bath. b. Add sodium hydride (14.7 mmol, 60% dispersion in mineral oil) portion-wise. c. Allow the mixture to warm to room temperature and then stir at 45 °C for 4 days under an Argon atmosphere. d. Treat the mixture with a 10% HCl solution (96 mL) and continue stirring for 24 hours at 45 °C. e. Pour the reaction mixture into 400 mL of an ice-water mixture. f. Extract the aqueous phase with CHCl₃ (4 x 200 mL). g. Combine the organic extracts and wash sequentially with H₂O (3 x 250 mL) and brine (2 x 250 mL). h. Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent in vacuo. i. Treat the remaining solid with Et₂O and n-pentane to yield the final product as a pale yellow crystalline solid (79% yield).

Protocol 2: Competitive Radioligand Binding Assay for DOR Affinity[4]

This protocol is a self-validating system to determine the binding affinity of test compounds.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing the human δ-opioid receptor.

  • Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris HCl, 10 mM MgCl₂, and 1 mM EDTA, with a pH of 7.4 at 4°C.

  • Reaction Mixture: In a 96-well plate, combine:

    • 7 µg of isolated membranes resuspended in 100 µl of assay buffer.

    • The radiolabeled ligand, [³H][D-Pen2,5]enkephalin, at a final concentration of 3.3 nM.

    • Varying concentrations of the N-substituted diazaspiro[4.5]decane test compounds.

  • Incubation: Incubate the plates at room temperature for 2 hours to allow binding to reach equilibrium.

  • Termination & Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Wash the filters, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Primary Screen (e.g., High-Throughput Binding Assay) B Identify 'Hit' Compounds (Sub-micromolar Affinity) A->B Filter by Ki C Secondary Screen (Functional Assays: cAMP, β-arrestin) B->C Validate Activity D Confirm 'Lead' Compounds (Potency & Efficacy Profile) C->D Filter by EC₅₀/Eₘₐₓ E Selectivity Profiling (Screen against related targets) D->E Assess Off-Target Effects F Pharmacokinetic (PK) Studies (Animal Models) E->F Advance Leads G Efficacy Studies (Disease Models, e.g., Tumor Xenograft) F->G Confirm Exposure H Candidate Drug G->H Demonstrate Efficacy

Caption: A logical workflow for the biological evaluation of novel chemical entities.

Conclusion and Future Outlook

The N-substituted derivatives of the 1,8-diazaspiro[4.5]decane scaffold represent a highly versatile and successful class of compounds in modern drug discovery. The ability to fine-tune their biological activity through strategic N-substitution has led to the development of selective opioid receptor agonists, safe mPTP inhibitors for cardioprotection, and potent kinase inhibitors for inflammatory diseases. The synthetic accessibility and rigid three-dimensional nature of the core structure will undoubtedly continue to make it a favored scaffold for medicinal chemists.

Future research will likely focus on exploring new substitution patterns to target additional protein families, as well as optimizing the pharmacokinetic properties of existing lead compounds to improve their in vivo efficacy and safety profiles. The application of these derivatives in PET imaging, as demonstrated with related azaspiro[4.5]decane structures, also presents an exciting avenue for developing novel diagnostic tools.[8][9]

References

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Zografos, A. L., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1223. [Link]

  • Albanese, V., et al. (2024). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. [Link]

  • Albanese, V., et al. (2024). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Wang, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6146-6156. [Link]

  • Wang, R., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Koval, O. O., et al. (2021). A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Hayrapetyan, H., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]

  • Morciano, G., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(7), 6191. [Link]

  • Sahota, A., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 231292, 1,4-Diazaspiro[4.5]decane. [Link]

  • Giorgi, G., et al. (2021). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank, 2021(4), M1296. [Link]

  • Albanese, V., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Guide: Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

This guide provides essential safety and disposal protocols for tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate (CAS No. 1153767-91-9).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and disposal protocols for tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate (CAS No. 1153767-91-9). As a valued partner in your research and development endeavors, we are committed to providing information that ensures both the integrity of your work and the safety of your laboratory personnel. This document synthesizes regulatory standards with field-proven best practices to offer a comprehensive, reliable resource for handling this spirocyclic compound.

Hazard Assessment & Core Safety Principles

A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. While tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is not classified as a significant fire risk under standard conditions, it must be handled with care due to its potential health effects.[1] Data from closely related structural analogs, such as the 2,8-diaza isomer, suggest that this compound should be treated as a hazardous substance.[2]

Expert Insight: The precautionary principle is paramount in laboratory safety. In the absence of comprehensive toxicological data for a specific novel compound, we must infer potential hazards from structurally similar molecules. The diazaspiro[4.5]decane core is a common scaffold in medicinal chemistry, and compounds in this class frequently exhibit biological activity that warrants careful handling.

Table 1: Hazard Identification Profile (Based on Structural Analogs)

Hazard Classification GHS Hazard Statement Associated Risk Source
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Ingestion of the substance may cause adverse health effects. [2]
Skin Irritation (Category 2) H315: Causes skin irritation Direct contact can lead to skin redness, itching, or inflammation. [3]
Eye Irritation (Category 2A) H319: Causes serious eye irritation Contact with eyes can cause significant, but reversible, damage. [3]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory tract. |[3] |

Under fire conditions, this compound may emit corrosive and toxic fumes.[1] Therefore, all handling and disposal procedures must be designed to minimize direct contact, prevent aerosolization, and ensure proper containment.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is required to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum PPE requirements for all tasks involving tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, from initial handling to final waste packaging.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile or neoprene gloves. Causality: Prevents skin irritation from direct contact.[3] Always double-check glove integrity before use. Wash hands thoroughly after handling, even when gloves are worn.[4]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or a face shield. Causality: Protects against splashes and airborne particles that can cause serious eye irritation.[4] A face shield is recommended when handling larger quantities or when there is a significant splash risk.
Body Protection A fully fastened laboratory coat. Causality: Protects skin and personal clothing from contamination. Contaminated clothing should be removed immediately and laundered separately or disposed of as hazardous waste.[5]

| Ventilation | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | Causality: Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation.[3] |

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization and segregation at the point of generation. This is a critical requirement under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6]

  • Hazardous Waste Determination: Any material (pure chemical, solution, or contaminated item) containing tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate must be managed as hazardous chemical waste.[7]

  • Waste Segregation: This waste stream must be kept separate from other, incompatible waste types.

    • DO NOT mix with strong oxidizing agents.

    • DO NOT mix with strong acids or bases unless part of a specific neutralization protocol.

    • DO NOT mix with non-hazardous waste.[8]

  • Satellite Accumulation Area (SAA): All waste must be accumulated in a designated SAA that is "at or near the point of generation" and under the control of laboratory personnel.[9][10]

Expert Insight: The "dilution is not the solution to pollution" principle is a key tenet of modern chemical waste management.[10] Mixing a hazardous waste with a non-hazardous one renders the entire mixture hazardous, significantly increasing disposal costs and regulatory complexity. Careful segregation is both safer and more cost-effective.

Step-by-Step Disposal Procedures

Follow these workflows to ensure safe and compliant disposal. The process begins at the point of waste generation and concludes with a properly labeled container ready for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed waste contractor.[11]

Workflow Diagram: Waste Handling and Collection

The following diagram illustrates the decision-making process for handling waste generated in the laboratory.

G cluster_0 Point of Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling start Waste Generated is_pure Unused/Expired Pure Chemical? start->is_pure  Identify Type is_solid Solid Waste? solid_container Collect in a labeled, lined solid waste container. is_solid->solid_container Yes is_liquid Liquid Waste? is_liquid->is_solid No liquid_container Collect in a labeled, compatible liquid waste carboy. is_liquid->liquid_container Yes is_pure->is_liquid No pure_container Secure in original container. Place in secondary containment. is_pure->pure_container Yes final_container Store in designated SAA. Keep container closed. Request EH&S pickup when full. solid_container->final_container liquid_container->final_container pure_container->final_container

Caption: Decision workflow for segregating and containing chemical waste.

Protocol 1: Disposal of Unused or Expired Pure Chemical
  • Container Integrity: Ensure the original container is in good condition, not leaking, and the cap is secure. If the container is compromised, over-pack it into a larger, compatible container with a tight-fitting lid.[12]

  • Labeling: The original manufacturer's label must be legible. Affix your institution's hazardous waste tag to the container. Fill out the tag completely, listing "tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate" and its concentration (100%).

  • Storage: Place the container in a designated SAA. Ensure it is stored with compatible materials and in secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Pickup: Arrange for collection by your institution's EH&S department.

Protocol 2: Disposal of Contaminated Solid Waste

This category includes used gloves, weigh boats, pipette tips, and contaminated silica gel.

  • Collection: At the point of generation, place all contaminated solid waste into a designated, compatible container. This should be a puncture-resistant container with a lid, lined with a heavy-duty plastic bag.

  • Labeling: Label the container with a hazardous waste tag, clearly listing "Solid Waste contaminated with tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate."

  • Closure: Keep the container closed at all times except when adding waste.[9] This prevents the release of any adsorbed chemical and is a strict regulatory requirement.

  • Storage & Pickup: Store the container in the SAA and arrange for pickup when it is full.

Protocol 3: Disposal of Contaminated Liquid Waste

This includes reaction mixtures, mother liquors from crystallizations, and solvent rinses.

  • Container Selection: Use a compatible, shatter-resistant container (e.g., a high-density polyethylene carboy) designated for this waste stream. Never use food-grade containers.[8]

  • Collection: Using a funnel, carefully pour the liquid waste into the container. Do not leave the funnel in the container opening.[9]

  • Labeling: Affix a hazardous waste tag. List all chemical constituents and their approximate percentages, including solvents. For example: "Methanol (80%), Ethyl Acetate (15%), tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate (~5%)."

  • Closure and Storage: Securely cap the container immediately after adding waste. Store it in the SAA, within secondary containment that can hold at least 110% of the container's volume.

  • Pickup: Do not overfill the container. Request a pickup from EH&S when the container is approximately 90% full.

Emergency Procedures: Spill & Exposure Management

Spill Response
  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and call your institution's emergency number.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.

  • Contain: Prevent the spill from spreading. Use an inert, absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to surround and cover the spill.[5]

  • Clean-up: Wearing the full PPE described in Section 2, carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose: Label the spill clean-up waste container and manage it according to Protocol 2.

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with soap and running water. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[13]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

Trustworthiness: In all cases of exposure, provide the Safety Data Sheet (SDS) for the compound to the attending medical personnel. A comprehensive safety program requires that the SDS for all hazardous agents is readily available in the workplace.[14]

Regulatory Framework Overview

The procedures outlined in this guide are designed to comply with the primary regulations governing laboratory waste in the United States.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle to grave." This includes generation, transportation, treatment, storage, and disposal.[15] Academic laboratories may operate under the flexible Subpart K regulations, which require a comprehensive Laboratory Management Plan.[15][16]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions, including the provision of PPE, employee training, and access to safety information like SDSs under the Hazard Communication Standard (29 CFR 1910.1200).[17][18]

By adhering to these guidelines, your institution not only ensures the safety of its personnel but also maintains compliance with federal and state environmental laws, protecting our shared environment.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.

  • Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate. PubChem, National Center for Biotechnology Information.

  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. PubChem, National Center for Biotechnology Information.

  • tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate. PubChem, National Center for Biotechnology Information.

  • tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet: Tert-Butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate. AK Scientific, Inc.

  • Regulation of Laboratory Waste. American Chemical Society.

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety.

  • Safety Data Sheet: tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate. KISHIDA CHEMICAL CO., LTD.

  • Safety Data Sheet: tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. Apollo Scientific.

  • tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. Sigma-Aldrich.

  • Safety Data Sheet: tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate. Angene Chemical.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • Safety Data Sheet: Tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. AK Scientific, Inc.

  • MSDS of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate. Capot Chemical.

  • tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate SDS. Guidechem.

  • Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. PubChem, National Center for Biotechnology Information.

  • Chemical Waste Guidelines. University of Minnesota, Health, Safety & Risk Management.

  • Guidelines: Handling and Disposal of Chemicals. Purdue University, College of Engineering.

  • Hazardous Chemical Waste Management Guidelines. Columbia University, Research.

  • Chemical Waste Management Guide. Boston University, Environmental Health & Safety.

  • tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride. BLDpharm.

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Google Patents.

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration.

  • tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate. BLDpharm.

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed, National Library of Medicine.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

This guide provides essential safety protocols for researchers, scientists, and drug development professionals working with Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. As a Senior Application Scientist, my object...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals working with Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate. As a Senior Application Scientist, my objective is to offer a field-proven framework that goes beyond simple instructions, focusing on the rationale behind each safety measure to ensure a self-validating system of laboratory practice. The following protocols are designed to build a deep-seated culture of safety and trust in handling this and similar chemical reagents.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate and structurally similar spirocyclic compounds present several potential hazards that necessitate a stringent personal protective equipment (PPE) strategy. Safety Data Sheets (SDS) for analogous compounds consistently indicate risks of skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4][5] Some may also be harmful if swallowed, inhaled, or in contact with skin.[4][6][7] Therefore, the primary goal of our PPE protocol is to establish robust barriers to prevent all routes of exposure.

Before beginning any work, a thorough risk assessment is mandatory. This involves evaluating the specific procedures to be performed—such as weighing, dissolution, and reaction monitoring—and the potential for dust or aerosol generation, as well as splashing.[8][9]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific tasks being performed. The following table summarizes the recommended equipment for handling Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate.

Body Part Personal Protective Equipment Specification/Standard Rationale & Causality
Hands Chemical-resistant glovesNitrile or Neoprene; inspect for integrity before each use.[8]Prevents skin contact and irritation.[1][3][4] Double-gloving may be necessary for extended operations or when handling solutions.
Eyes/Face Safety glasses with side shields or GogglesANSI Z87.1 certified.[8][9]Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[1][2][3]
Face ShieldTo be worn over safety glasses or goggles.Required for splash hazards, such as when transferring large volumes of solutions or during vigorous mixing.[8][9][10]
Body Laboratory coatLong-sleeved, flame-retardant.Protects skin and personal clothing from contamination.[1][8]
Respiratory Use in a well-ventilated areaPreferably within a chemical fume hood.[1][8][11]Prevents inhalation of dust or aerosols which may cause respiratory irritation.[1][2][3]
NIOSH-approved respiratorOrganic vapor cartridge with a P95 or P100 particulate filter.Necessary if ventilation is inadequate, if aerosols or dust are generated outside a fume hood, or during spill cleanup.[2][8]

Experimental Workflow and Integrated Safety Measures

Adherence to a systematic workflow is critical for ensuring safety. The following diagram illustrates the key stages of handling Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, with integrated PPE and engineering controls.

G cluster_prep Preparation & Weighing cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal cluster_end Post-Procedure prep_ppe Don Full PPE: Lab Coat, Goggles, Nitrile Gloves weigh Weigh Compound in Fume Hood or Ventilated Balance Enclosure prep_ppe->weigh dissolve Dissolve/Dispense in Fume Hood weigh->dissolve Transfer carefully reaction Perform Reaction in Closed System or Fume Hood dissolve->reaction decontaminate Decontaminate Glassware with Appropriate Solvent reaction->decontaminate Upon completion dispose Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose remove_ppe Doff PPE in Correct Order (Gloves Last) dispose->remove_ppe After securing waste wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for handling Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate.

Step-by-Step Handling Protocol
  • Preparation : Before entering the laboratory, ensure you are wearing long pants and closed-toe shoes.[9] Don your lab coat and chemical safety goggles.

  • Weighing : Conduct all weighing operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[8][11] Wear nitrile gloves.

  • Dissolution and Transfer : When preparing solutions, always work within a fume hood.[1] Add solvents slowly to avoid splashing. If there is a significant splash risk, a face shield should be worn over your goggles.[9]

  • Reaction Monitoring : Keep reactions involving this compound within a fume hood.

  • Post-Reaction Workup : All subsequent steps, including extraction and purification, should be performed with the same level of PPE.

Emergency and Disposal Plans

Exposure and Spill Response
  • Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][12] Seek medical attention if irritation occurs.[1][12]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][12][13] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[1][12] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spills : For minor spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal.[13] Ensure you are wearing appropriate respiratory protection and chemical-resistant gloves during cleanup. For major spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal
  • Chemical Waste : All waste containing Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, including rinsate from glassware, must be collected in a designated and properly labeled hazardous waste container.[8] Do not dispose of this chemical down the drain.[8][11]

  • Contaminated PPE : Dispose of used gloves and any other contaminated disposable PPE in the designated solid hazardous waste container.[2]

By adhering to these detailed protocols, you can confidently and safely handle Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, ensuring the integrity of your research and the safety of all laboratory personnel.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate.
  • BenchChem. (2025). Personal protective equipment for handling Spiro[4.5]dec-9-EN-7-one.
  • Apollo Scientific. (2023, July 11). Safety Data Sheet: tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate. PubChem Compound Summary for CID 3629994.
  • Shanghai Canbi Pharma Ltd. (n.d.). Safety Data Sheet: TERT-BUTYL 2,6-DIAZASPIRO[3.3]HEPTANE-2-CARBOXYLATE.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. PubChem Compound Summary for CID 22744549.
  • Angene Chemical. (2025, December 23). Safety Data Sheet: tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate. PubChem Compound Summary for CID 45073946.
  • Sigma-Aldrich. (n.d.). tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. PubChem Compound Summary for CID 15935939.
  • United Initiators. (2024, April 18). Safety Data Sheet: DTBP.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. PubChem Compound Summary for CID 23282891.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • BLDpharm. (n.d.). tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate.
  • Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
  • Environmental Health and Safety, University of Washington. (n.d.).
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.